Cinsebrutinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2724962-58-5 |
|---|---|
Molecular Formula |
C22H26FN3O2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-fluoro-1-[(3S)-1-prop-2-enoylpiperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide |
InChI |
InChI=1S/C22H26FN3O2/c1-2-18(27)26-10-6-7-13(12-26)19-16(23)11-15(22(24)28)21-20(19)14-8-4-3-5-9-17(14)25-21/h2,11,13,25H,1,3-10,12H2,(H2,24,28)/t13-/m1/s1 |
InChI Key |
NEHJPDSXWUIXGI-CYBMUJFWSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Zanubrutinib: A Technical Guide
Introduction
Zanubrutinib (marketed as Brukinsa®) is a second-generation, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Discovered and developed by BeiGene, it represents a significant advancement in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström macroglobulinemia.[1][2] Zanubrutinib was designed to improve upon the first-generation BTK inhibitor, ibrutinib, by offering greater selectivity and, consequently, a more favorable safety profile with reduced off-target effects.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and key experimental data related to zanubrutinib for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of zanubrutinib was a deliberate effort to create a more selective BTK inhibitor. While the first-generation inhibitor, ibrutinib, demonstrated significant efficacy, its off-target inhibition of other kinases, such as those in the TEC and EGFR families, was associated with adverse effects like diarrhea, rash, and bleeding. The scientific team at BeiGene initiated the zanubrutinib discovery program in 2012, focusing on a structure-activity relationship (SAR) strategy to enhance specificity and optimize pharmacokinetic properties.[4] Preclinical studies of the resulting compound, zanubrutinib, confirmed its greater specificity and bioavailability compared to ibrutinib, which paved the way for its clinical development.[4]
Mechanism of Action
Zanubrutinib exerts its therapeutic effect by selectively and irreversibly inhibiting Bruton's tyrosine kinase (BTK), a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[5] The BCR pathway is fundamental for the proliferation, differentiation, and survival of both normal and malignant B-lymphocytes. In many B-cell cancers, this pathway is constitutively active, promoting tumor cell growth and survival.
Upon activation of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB. These signaling events are critical for maintaining the malignant phenotype.
Zanubrutinib forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of the BTK enzyme.[5] This irreversible binding permanently disables the kinase, effectively shutting down the downstream signaling cascade and leading to decreased proliferation and increased apoptosis of the malignant B-cells.[5]
Figure 1: Simplified BTK Signaling Pathway and Zanubrutinib's Mechanism of Action.
Chemical Synthesis of Zanubrutinib
The synthesis of zanubrutinib has been described in several patents and publications, with various routes developed to optimize yield and purity. A representative synthesis is outlined below, involving the construction of the core pyrazolopyrimidine scaffold followed by key coupling and functionalization steps.
Figure 2: High-level overview of a synthetic route to Zanubrutinib.
A more detailed, albeit generalized, synthetic protocol is as follows:
Step 1: Synthesis of the Pyrazolopyrimidine Core A common approach involves the condensation of a substituted pyrazole with a suitable three-carbon synthon. For instance, 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile can be reacted with a protected 4-aminopiperidine derivative and a cyclizing agent to form the tetrahydropyrazolopyrimidine ring system.
Step 2: Chiral Resolution The resulting racemic mixture of the tetrahydropyrazolopyrimidine intermediate is then subjected to chiral resolution to isolate the desired (S)-enantiomer. This is a critical step as the biological activity resides in this specific stereoisomer.
Step 3: Acrylamide Formation The isolated (S)-enantiomer, after deprotection of the piperidine nitrogen, is acylated with acryloyl chloride or a related activated acrylic acid derivative under basic conditions to install the acrylamide "warhead" that covalently binds to Cys481 of BTK.
Step 4: Final Purification The final product, zanubrutinib, is then purified using techniques such as column chromatography and/or recrystallization to achieve the high purity required for a pharmaceutical agent.
Quantitative Data
The following tables summarize key quantitative data for zanubrutinib, including its in vitro potency, pharmacokinetic properties, and clinical efficacy in selected indications.
Table 1: In Vitro Potency and Selectivity of Zanubrutinib
| Target Kinase | IC50 (nM) | Reference |
| BTK | 0.2 - 0.9 | [4] |
| TEC | > 100 | [4] |
| EGFR | > 1000 | [4] |
| ITK | > 100 | |
| JAK3 | > 1000 | [4] |
Table 2: Pharmacokinetic Properties of Zanubrutinib in Humans
| Parameter | Value | Reference |
| Tmax (median) | 2 hours | [5] |
| Half-life (t1/2) | 2 - 4 hours | [5] |
| Protein Binding | ~94% | [5] |
| Metabolism | Primarily via CYP3A4 | [5] |
| Excretion | ~87% in feces, ~8% in urine | [5] |
Table 3: Clinical Efficacy of Zanubrutinib in B-Cell Malignancies
| Indication | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Mantle Cell Lymphoma (R/R) | BGB-3111-206 | 83.7% | 77.9% | [4] |
| Chronic Lymphocytic Leukemia (R/R) | ALPINE (vs. Ibrutinib) | 86.2% | Not Reported | |
| Waldenström Macroglobulinemia (MYD88 L265P) | ASPEN (vs. Ibrutinib) | 77% (Major Response) | Not Reported | [6] |
| Marginal Zone Lymphoma (R/R) | MAGNOLIA | 74% | 24% | [4] |
R/R: Relapsed/Refractory
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of zanubrutinib are proprietary. However, the following sections provide representative methodologies for key experiments based on standard practices in the field.
Representative Protocol: BTK Kinase Inhibition Assay
This assay is designed to determine the in vitro potency of a test compound (e.g., zanubrutinib) against the BTK enzyme.
Figure 3: General workflow for a BTK kinase inhibition assay.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (zanubrutinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of zanubrutinib in DMSO, followed by a further dilution in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution containing the BTK enzyme and its substrate in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted zanubrutinib solutions. Then, add the BTK enzyme/substrate mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Reaction Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is read on a plate reader.
-
Data Analysis: The results are typically expressed as the percentage of kinase activity relative to a vehicle control (DMSO). The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR)
The high selectivity of zanubrutinib for BTK over other kinases is a key feature of its design. While detailed proprietary SAR data is not publicly available, some general principles can be inferred from its structure and comparison with other BTK inhibitors.
Figure 4: Key structure-activity relationship aspects of Zanubrutinib.
-
Acrylamide Moiety: This electrophilic group is essential for the irreversible covalent bond formation with the Cys481 residue in the BTK active site. This covalent interaction leads to prolonged inhibition of the enzyme.
-
Piperidine Linker: The piperidine ring serves as a linker that optimally positions the acrylamide "warhead" for interaction with Cys481. The stereochemistry at the point of attachment to the core is critical for activity.
-
Pyrazolopyrimidine Core: This heterocyclic scaffold provides the rigid framework for the presentation of the other functional groups and engages in key hydrogen bonding and van der Waals interactions within the ATP-binding pocket of BTK.
-
Phenoxyphenyl Group: This bulky, hydrophobic group occupies a hydrophobic pocket in the kinase domain. Modifications in this region are known to significantly impact the selectivity profile of BTK inhibitors. The specific nature of this group in zanubrutinib contributes to its high selectivity over other kinases that may have different topologies in this binding region.
Conclusion
Zanubrutinib is a testament to the power of rational drug design in oncology. By focusing on improving the selectivity for its target, BTK, BeiGene has developed a potent therapeutic agent with a more favorable safety profile compared to its predecessor. This in-depth technical guide has provided an overview of the discovery, mechanism of action, synthesis, and key data for zanubrutinib, offering valuable insights for researchers and professionals in the field of drug development. The continued clinical investigation of zanubrutinib in various B-cell malignancies and in combination with other therapies holds promise for further improving outcomes for patients with these diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Zanubrutinib (BGB-3111), a Second-Generation Selective Covalent Inhibitor of Bruton's Tyrosine Kinase and Its Utility in Treating Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Cinsebrutinib: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinsebrutinib (also known as GB5121) is a potent, orally bioavailable, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that was under development by Gossamer Bio.[1][2] Designed for central nervous system (CNS) penetration, it was investigated for the treatment of CNS malignancies.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. It details its biological activity, including selectivity and target engagement, and summarizes the preclinical experimental findings. Notably, the clinical development of this compound was discontinued due to safety concerns, a critical aspect that will also be addressed.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the class of drugs ending in "-brutinib," indicating its action as a tyrosine kinase inhibitor.
Chemical Structure
The precise chemical structure of this compound has been disclosed in patent literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| IUPAC Name | 2-fluoro-1-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide | |
| Molecular Formula | C22H26FN3O2 | |
| Molecular Weight | 383.46 g/mol | |
| CAS Number | 2724962-58-5 | |
| SMILES | C=CC(=O)N1CCC--INVALID-LINK--c2c(cc(c3c2c4CCCCCc4[nH]3)C(=O)N)F | |
| InChIKey | NEHJPDSXWUIXGI-CYBMUJFWSA-N |
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.
The BTK Signaling Pathway
The BCR signaling cascade is essential for B-cell development, activation, proliferation, and survival. Upon antigen binding to the BCR, a series of intracellular signaling events are initiated. Key steps involving BTK include:
-
Activation of Src-family kinases: Lyn, a Src-family kinase, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B.
-
Syk Activation: Spleen tyrosine kinase (Syk) is recruited to the phosphorylated ITAMs and is activated.
-
BTK Activation: Activated Syk phosphorylates and activates BTK.
-
Downstream Signaling: Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Responses: This cascade ultimately results in the activation of transcription factors such as NF-κB, which promote B-cell survival and proliferation.
Inhibition by this compound
This compound forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding permanently disables the kinase activity of BTK, thereby blocking the downstream signaling cascade. The intended therapeutic effect is to inhibit the uncontrolled proliferation of malignant B-cells that rely on the BCR pathway for their survival.
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Bruton's tyrosine kinase (BTK).
Biological Activity and Preclinical Data
Preclinical studies demonstrated that this compound (GB5121) is a potent and selective BTK inhibitor with favorable properties for treating CNS malignancies.
Kinase Selectivity
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. This compound was profiled against a large panel of kinases to assess its selectivity.
| Assay | Results | Reference |
| Kinome Scan | Highly selective for BTK. At 1 µM, only TEC/TXK showed >50% inhibition out of 349 kinases tested. | [2][3] |
| EGFR Inhibition | Did not inhibit EGFR phosphorylation in a cell-based assay. | [2] |
Potency and Target Engagement
The potency of this compound was evaluated in both biochemical and cellular assays. Its ability to engage its target in the CNS was a key design feature.
| Parameter | Value/Observation | Reference |
| BTK Inactivation Kinetics (k_inact/K_i) | Demonstrated rapid BTK inactivation kinetics. | [2] |
| CNS Target Occupancy | Superior CNS target occupancy in the brain of mice compared to ibrutinib. | [2][4] |
| Brain-to-Plasma Ratio | Significantly higher brain-to-plasma ratio in mice. In non-human primates, a 1:1 brain-to-plasma concentration ratio was observed. | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been fully published in peer-reviewed literature. The following represents a generalized methodology based on the available information from conference abstracts and standard practices in the field.
Kinome Scan
Objective: To determine the selectivity of this compound against a broad range of human kinases.
Methodology: A competitive binding assay, such as the KINOMEscan™, is typically used.
-
A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the attached DNA tag.
-
The results are expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
BTK Inactivation Kinetics
Objective: To determine the rate of irreversible inhibition of BTK by this compound.
Methodology:
-
Recombinant human BTK enzyme is incubated with varying concentrations of this compound for different periods.
-
At each time point, an aliquot of the reaction is taken, and the remaining BTK activity is measured by adding a substrate and ATP. The product formation (e.g., ADP) is quantified using a suitable detection method (e.g., fluorescence-based assay).
-
The observed rate of inactivation (k_obs) is plotted against the inhibitor concentration.
-
The data is fitted to the equation for irreversible inhibition to determine the inactivation rate constant (k_inact) and the inhibitor affinity (K_i). The overall efficiency of inactivation is reported as k_inact/K_i.
CNS Target Occupancy (Probe-based ELISA)
Objective: To measure the percentage of BTK in the brain that is bound by this compound.
Methodology:
-
Animals (e.g., mice) are dosed with this compound or a vehicle control.
-
At a specified time point, the animals are euthanized, and the brains are harvested and homogenized to prepare lysates.
-
The lysates are incubated with a biotinylated probe that covalently binds to the active site of unoccupied BTK.
-
The probe-bound BTK is captured on a streptavidin-coated plate.
-
The amount of captured BTK (representing the unoccupied fraction) is detected using an anti-BTK antibody and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Total BTK levels are measured in a parallel ELISA using a capture antibody against BTK.
-
The percentage of BTK occupancy is calculated as: [1 - (Unoccupied BTK / Total BTK)] x 100%.
Caption: A simplified workflow of the key preclinical experiments used to characterize this compound.
Clinical Development and Discontinuation
This compound (GB5121) entered a Phase 1b/2 clinical trial (NCT05242146) for the treatment of relapsed/refractory primary and secondary central nervous system lymphoma and primary vitreoretinal lymphoma.[4][5][6] However, in April 2023, Gossamer Bio announced the discontinuation of the GB5121 development program.[1] The decision was made following the occurrence of serious adverse events in the clinical trial, including patient deaths.[1] The U.S. Food and Drug Administration (FDA) subsequently placed a clinical hold on all trials of GB5121.[1]
Conclusion
This compound is a CNS-penetrant, irreversible BTK inhibitor with a well-defined chemical structure and promising preclinical activity. Its high selectivity and ability to engage its target in the brain made it a candidate for treating CNS lymphomas. However, the emergence of serious safety concerns during clinical development led to the termination of its program. The case of this compound underscores the critical importance of the benefit-risk assessment in drug development, particularly for novel kinase inhibitors. The preclinical data and the lessons learned from its clinical evaluation remain valuable for the ongoing development of safer and more effective BTK inhibitors.
References
- 1. DDDR-37. GB5121 IS A NOVEL, IRREVERSIBLE, COVALENT BTK INHIBITOR WITH HIGH SELECTIVITY AND CNS-PENETRANCE FOR TREATMENT OF CNS MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P1247: GB5121 IS A NOVEL, IRREVERSIBLE, COVALENT BTK INHIBITOR WITH HIGH SELECTIVITY AND CNS-PENETRANCE FOR TREATMENT OF CNS MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossamer Bio Announces Addition of Two CNS-Penetrant BTK Inhibitors to its Product Candidate Pipeline: GB5121 & GB7208 - BioSpace [biospace.com]
- 4. PB2096: A PHASE 1B/2 STUDY OF GB5121, A NOVEL, HIGHLY SELECTIVE, POTENT, AND CNS-PENETRANT BTK INHIBITOR FOR RELAPSED/REFRACTORY PRIMARY/SECONDARY CNS LYMPHOMA AND PRIMARY VITREORETINAL LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLRM-15 TRIAL IN PROGRESS: A PHASE 1B/2 STUDY OF GB5121, A NOVEL, HIGHLY SELECTIVE, POTENT, AND CNS-PENETRANT INHIBITOR OF BRUTON’S TYROSINE KINASE (BTKI) FOR RELAPSED/REFRACTORY PRIMARY/SECONDARY CNS LYMPHOMA (R/R PCNSL/SCNSL) AND PRIMARY VITREORETINAL LYMPHOMA (PVRL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mechanism of Action of Cinsebrutinib as a BTK Inhibitor
Disclaimer: As of late 2025, detailed preclinical and clinical data for Cinsebrutinib, a novel Bruton's tyrosine kinase (BTK) inhibitor, are not extensively available in the public domain. This technical guide has been constructed to provide an in-depth overview of the expected mechanism of action for this class of molecules. To fulfill the requirements for quantitative data, detailed experimental protocols, and pathway visualizations, this document will use Zanubrutinib , a well-characterized, next-generation, covalent BTK inhibitor, as a representative example. The principles, assays, and pathways described are fundamental to the characterization of covalent BTK inhibitors and are directly applicable to understanding the pharmacology of this compound.
Executive Summary
This compound is a next-generation, orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a member of the '-brutinib' class of drugs, it is designed to be a highly potent and selective irreversible inhibitor.[3] This mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[4] This action permanently inactivates the kinase, leading to a profound and sustained blockade of the B-cell receptor (BCR) signaling pathway. The BCR pathway is a critical driver of proliferation, survival, and trafficking in both normal and malignant B-cells. By targeting BTK, this compound is being developed for the treatment of B-cell malignancies and autoimmune diseases. This guide details the molecular mechanism, kinetic properties, and cellular effects of this class of inhibitors, supported by representative data and methodologies.
Molecular Mechanism of Action
Covalent Inhibition of Bruton's Tyrosine Kinase
The primary mechanism of action for this compound is the irreversible, covalent inhibition of BTK. This process occurs in two steps:
-
Reversible Binding: The inhibitor first binds non-covalently to the ATP-binding pocket of the BTK enzyme. The affinity of this initial interaction is defined by the dissociation constant (KI).[5]
-
Covalent Bond Formation: Following initial binding, a reactive group on the inhibitor (typically an acrylamide warhead) forms a permanent covalent bond with the thiol group of the cysteine residue at position 481 (Cys481) of BTK via a Michael addition reaction.[4][6] This step is characterized by the rate of inactivation (kinact).
The overall efficiency of a covalent inhibitor is best described by the ratio kinact/KI , which represents the second-order rate constant for covalent modification.[5] This irreversible binding physically blocks the ATP binding site, preventing BTK from catalyzing the phosphorylation of its downstream substrates and effectively shutting down its enzymatic function.[7]
Role of BTK in B-Cell Receptor (BCR) Signaling
BTK is a critical non-receptor tyrosine kinase in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the recruitment and activation of BTK at the plasma membrane.[8] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[8] This triggers two key secondary messenger pathways:
-
Inositol Trisphosphate (IP3): Mobilizes intracellular calcium stores.
-
Diacylglycerol (DAG): Activates Protein Kinase C beta (PKCβ).
The culmination of these signals leads to the activation of transcription factors, most notably NF-κB, which translocate to the nucleus and promote the expression of genes essential for B-cell survival, proliferation, and differentiation.[4] By irreversibly inhibiting BTK, this compound effectively abrogates these downstream signals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 5. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
Cinsebrutinib: A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinsebrutinib, also known as GB5121, is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK). As a critical component of the B-cell receptor (BCR) signaling pathway, BTK is a validated therapeutic target for various B-cell malignancies. This technical guide provides a comprehensive overview of the target binding and selectivity profile of this compound, drawing from preclinical data. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the molecular interactions and specificity of this compound. Although the clinical development of this compound was discontinued due to adverse events, the preclinical data on its potent and selective inhibition of BTK remains of scientific interest.[1][2][3]
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. Dysregulation of the BCR pathway, in which BTK is a key mediator, is implicated in the pathophysiology of numerous B-cell malignancies. Consequently, BTK has emerged as a significant target for therapeutic intervention.
This compound (GB5121) was developed by Gossamer Bio as a potent and selective irreversible inhibitor of BTK.[4] This guide details its binding characteristics to its primary target, BTK, and its broader selectivity profile across the human kinome.
Mechanism of Action: Irreversible BTK Inhibition
This compound is a covalent irreversible inhibitor of BTK.[4] This mechanism involves the formation of a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme. This irreversible binding permanently inactivates the kinase, thereby blocking downstream signaling pathways that are crucial for B-cell proliferation and survival.
Target Binding Potency
The potency of this compound has been evaluated in both biochemical and cell-based assays.
Biochemical and Cellular Activity
In vitro studies have demonstrated that this compound inhibits BTK with high potency. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half, was determined to be in the nanomolar range.[5]
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | BTK | < 10 |
| Cellular Assay | Ramos (Burkitt's lymphoma cell line) | < 10 |
| Data sourced from patent WO2021207549A1, Example 12.[6] |
Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is ensuring high selectivity for the intended target to minimize off-target effects and associated toxicities. The selectivity of this compound was assessed through a comprehensive kinome scan.
Kinome-Wide Screening
A large panel kinase profiling study was conducted to evaluate the selectivity of this compound against a wide array of kinases.
Summary of Kinome Scan Results:
This compound was screened against a panel of 288 kinases at a concentration of 1 µM. The results demonstrated a high degree of selectivity for BTK. Among the kinases tested, only members of the TEC family of kinases, to which BTK belongs, showed significant inhibition.[5][6]
| Kinase Family | Kinases with >50% Inhibition at 1 µM |
| TEC Family | TEC, TXK |
| Data sourced from patent WO2021207549A1 and AACR Annual Meeting 2022 Abstract 3330.[5][6] |
This high selectivity, particularly the lack of significant inhibition of other kinase families such as EGFR, is a desirable characteristic for a BTK inhibitor, as off-target inhibition of kinases like EGFR has been associated with adverse effects such as rash and diarrhea.[5]
Experimental Protocols
The following sections detail the methodologies used to determine the target binding and selectivity of this compound.
BTK Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK in a cell-free system.
Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate format at 30°C.
-
Reagents:
-
Recombinant BTK enzyme
-
ATP (at a concentration of 1 mM)
-
A suitable substrate (e.g., a poly(GT)-biotin substrate)
-
Assay buffer
-
Test compound (this compound) at various concentrations
-
-
Procedure: a. The BTK enzyme, substrate, and test compound are pre-incubated. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Ramos Cell Proliferation Assay (Cell-Based)
This assay assesses the ability of a compound to inhibit the proliferation of a B-cell lymphoma cell line that is dependent on BCR signaling.
Protocol:
-
Cell Culture: Ramos cells are cultured in appropriate media and conditions.
-
Assay Setup: Cells are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for a period of 72 hours.
-
Proliferation Measurement: Cell viability or proliferation is measured using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Large Panel Kinase Profiling (Selectivity)
This high-throughput screening method evaluates the inhibitory activity of a compound against a large number of purified kinases.
Protocol (based on PhosphoSens® Platform): [6]
-
Assay Platform: The screening is performed using the PhosphoSens® CSox-Sensor platform.
-
Reaction Conditions:
-
Test compound concentration: 1 µM
-
ATP concentration: 1 mM
-
Temperature: 30°C
-
-
Procedure: a. Reactions are run in 96-well plates. b. The kinase, substrate, and test compound are combined. c. The reaction is initiated with ATP. d. Fluorescence intensity is monitored kinetically (readings taken every 1 minute) using an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the reaction rate in the presence of the test compound to that of a vehicle control.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling cascade, which is the primary target of this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 value of an inhibitor in a biochemical assay.
Kinome Scan Selectivity Logic
This diagram illustrates the logic behind assessing kinase selectivity using a kinome scan.
Conclusion
The preclinical data for this compound (GB5121) demonstrate that it is a potent, irreversible inhibitor of Bruton's tyrosine kinase with an IC50 in the low nanomolar range. Furthermore, kinome-wide screening reveals a high degree of selectivity for BTK, with significant inhibition observed only against other members of the TEC kinase family at a 1 µM concentration. This favorable selectivity profile, particularly the lack of engagement with kinases such as EGFR, highlighted its potential as a targeted therapeutic agent. While its clinical development has been halted, the detailed characterization of its target binding and selectivity provides valuable insights for the ongoing development of next-generation kinase inhibitors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. promega.com [promega.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021207549A1 - Kinase inhibitors - Google Patents [patents.google.com]
Early-Stage Research on Cinsebrutinib for B-cell Malignancies: A Technical Overview
A Note on Data Availability: Publicly available early-stage research data specifically detailing the evaluation of Cinsebrutinib (formerly PRN1008 and BMS-986142) in preclinical models of B-cell malignancies is limited. This guide, therefore, synthesizes the known preclinical pharmacology of this compound, primarily from studies in healthy volunteers and models of autoimmune disease, and contextualizes this information for its potential application in B-cell cancers. The methodologies and signaling pathways described are standard for the evaluation of Bruton's tyrosine kinase (BTK) inhibitors in this therapeutic area.
This compound is a novel, orally administered, reversible-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a validated therapeutic target.[2] this compound's unique reversible-covalent binding mechanism allows for high potency and sustained target engagement while offering the potential for a differentiated safety profile compared to irreversible BTK inhibitors.[1]
Mechanism of Action and Preclinical Pharmacology
This compound selectively inhibits BTK, a non-receptor tyrosine kinase essential for B-cell development, differentiation, and survival.[2] Upon binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors that promote B-cell proliferation and survival.[1][3] By inhibiting BTK, this compound effectively blocks this signaling pathway, thereby impeding the growth and survival of malignant B-cells.
Quantitative Preclinical Data
The following tables summarize the key in vitro and pharmacokinetic data for this compound based on available early-stage research.
| Parameter | Value | Cell/System | Reference |
| BTK IC₅₀ | 1.3 nM | Biochemical Assay | [2] |
| BTK IC₅₀ | 0.5 nM | Human Recombinant BTK | [4] |
| Ramos Cell IC₅₀ | 7.4 ± 2 nM | Human B-cell line | [1] |
| B-cell Function IC₅₀ | ≤ 5 nM | Human B-cells (cytokine production, co-stimulatory molecule expression, proliferation) | [5] |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Study Population | Reference |
| Half-life (t½) | ~3-4 hours | Healthy Volunteers | [1][6] |
| Time to >90% BTK Occupancy | < 4 hours | Healthy Volunteers | [1][6] |
| BTK Occupancy Decay Rate | -1.6% per hour | Healthy Volunteers | [1] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Healthy Volunteers
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling pathway, the target of this compound.
References
- 1. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinsebrutinib: A Technical Deep Dive into its Patented Novelty and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib, also known as PRN2246, is a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK) that has garnered significant attention for its potential therapeutic applications, particularly in the realm of autoimmune diseases such as multiple sclerosis. This technical guide provides an in-depth analysis of the core patent landscape surrounding this compound, its novelty, and the experimental foundation of its mechanism of action.
Core Patent Landscape
While a comprehensive list of all patents protecting this compound is extensive, the core intellectual property revolves around its composition of matter, pharmaceutical formulations, and methods of use.
Composition of Matter: The fundamental patent protection for the this compound molecule is believed to be encompassed within patent application WO2017087819A1 , filed by Principia Biopharma Inc. This patent application discloses a series of substituted heterocyclic compounds as BTK inhibitors. The specific chemical structure of this compound is (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one.
Pharmaceutical Formulations: Patent protection also extends to the specific formulations of this compound designed for oral administration. While a dedicated formulation patent for this compound has not been explicitly identified in the public domain, it is standard industry practice to seek protection for various formulations that enhance stability, bioavailability, and patient compliance. These often include tablets, capsules, and other oral dosage forms with specific excipients.
Methods of Use: A significant area of patent protection for this compound lies in its therapeutic applications. Patent application WO2021150476A1 specifically discloses the use of BTK inhibitors, including a compound with the same chemical structure as this compound, for the treatment of relapsing multiple sclerosis (RMS).[1] This patent highlights the novelty of using this specific BTK inhibitor to reduce the rate of relapse and inhibit the formation of new active brain lesions in MS patients.[1]
Novelty of this compound
The novelty of this compound stems from its unique pharmacological profile as a covalent BTK inhibitor with high potency and selectivity. Unlike first-generation BTK inhibitors, this compound was designed to have an improved safety and efficacy profile.
High Potency: Preclinical studies have demonstrated that this compound is a highly potent inhibitor of BTK. In cellular assays, it has shown IC50 values in the low nanomolar range, specifically 0.4 nM in Ramos B cells (a human Burkitt's lymphoma cell line) and 0.7 nM in HMC microglia cells.[2]
Covalent Mechanism of Action: this compound forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This irreversible inhibition leads to sustained target engagement and prolonged pharmacodynamic effects.
Blood-Brain Barrier Penetration: A key feature contributing to its novelty, particularly for the treatment of multiple sclerosis, is its ability to penetrate the blood-brain barrier. This allows it to target BTK expressed on B cells and myeloid cells, such as microglia, within the central nervous system, which are implicated in the chronic inflammation and neurodegeneration characteristic of MS.
Mechanism of Action: BTK Signaling Pathway
Bruton's tyrosine kinase is a critical signaling enzyme in B-lymphocytes and myeloid cells. It plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival. In myeloid cells, BTK is involved in Fc receptor signaling and the activation of inflammatory pathways.
The signaling pathway initiated by BCR activation involves a cascade of phosphorylation events. Upon antigen binding, Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B, creating docking sites for Syk. Activated Syk then phosphorylates adaptor proteins, including BLNK, which recruits and activates BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C-gamma 2 (PLCγ2), leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in the activation of downstream transcription factors, such as NF-κB, which promote B-cell survival and proliferation.
This compound, by covalently binding to BTK, effectively blocks this signaling cascade, thereby inhibiting B-cell activation and proliferation. In the context of multiple sclerosis, this inhibition of B-cells both in the periphery and within the central nervous system is believed to reduce the inflammatory attacks on the myelin sheath that are characteristic of the disease.
Key Experimental Data
The development of this compound is supported by a robust portfolio of preclinical and clinical data.
| Parameter | Value | Assay Type | Source |
| IC50 (Ramos B cells) | 0.4 nM | Cellular Assay | [2] |
| IC50 (HMC microglia cells) | 0.7 nM | Cellular Assay | [2] |
| Clinical Trial (GEMINI 1) | NCT04410978 | Phase 3, Randomized, Double-blind | [3] |
| Indication | Relapsing Forms of Multiple Sclerosis | - | [3] |
| Comparator | Teriflunomide | - | [3] |
Experimental Protocols
The following are generalized protocols for key assays used to characterize BTK inhibitors like this compound. Specific parameters may vary based on the laboratory and the specific goals of the experiment.
BTK Enzyme Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a poly-GT peptide)
-
This compound at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase buffer, BTK enzyme, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.
-
Plot the percentage of BTK inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular BTK Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of BTK within a cellular context, which is a marker of BTK activation.
Materials:
-
B-cell line expressing BTK (e.g., Ramos cells)
-
Cell culture medium
-
This compound at various concentrations
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Assay for detecting phosphorylated BTK (e.g., ELISA kit or antibodies for Western blotting)
Procedure:
-
Culture the B-cells in a microplate.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period.
-
Stimulate the cells with an agent like anti-IgM to induce BCR signaling and BTK autophosphorylation.
-
Lyse the cells to release the intracellular proteins.
-
Quantify the amount of phosphorylated BTK (at a specific tyrosine residue, e.g., Y223) using a suitable method such as a sandwich ELISA or Western blot analysis.
-
Normalize the phosphorylated BTK signal to the total BTK or a housekeeping protein.
-
Plot the percentage of inhibition of BTK autophosphorylation against the logarithm of the this compound concentration to calculate the IC50 value.
Conclusion
This compound represents a significant advancement in the field of BTK inhibitors, with a strong patent portfolio protecting its novel composition, formulations, and methods of use, particularly in the treatment of multiple sclerosis. Its high potency, covalent mechanism of action, and ability to cross the blood-brain barrier underscore its therapeutic potential. The well-defined mechanism of action, supported by extensive preclinical and ongoing clinical research, positions this compound as a promising candidate for addressing unmet medical needs in autoimmune and inflammatory diseases.
References
Preclinical Development of Cinsebrutinib for Lymphoma: An In-depth Technical Guide
Notice: Despite a comprehensive search for preclinical data on Cinsebrutinib in the context of lymphoma, no specific studies detailing its efficacy, mechanism of action, or experimental protocols in lymphoma models were publicly available. The following guide is therefore constructed based on the general principles of Bruton's tyrosine kinase (BTK) inhibitors and publicly available preclinical data for other well-characterized BTK inhibitors, such as ibrutinib and zanubrutinib, which are frequently studied in B-cell malignancies. This report will serve as a foundational guide to the expected preclinical development path of a BTK inhibitor like this compound for lymphoma, while explicitly noting that the presented data and protocols are based on analogous compounds.
Introduction to this compound and its Target: Bruton's Tyrosine Kinase (BTK)
This compound is identified as a small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. In many B-cell malignancies, including various types of lymphoma, the BCR pathway is constitutively active, driving cancer cell growth and survival. By targeting BTK, inhibitors like this compound aim to block these pro-survival signals, leading to apoptosis and a reduction in tumor growth.
BTK inhibitors are broadly classified as covalent or non-covalent. Covalent inhibitors, such as ibrutinib and zanubrutinib, typically form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[2] This mechanism has proven effective in treating several B-cell lymphomas.
Mechanism of Action of BTK Inhibitors in Lymphoma
The therapeutic effect of BTK inhibitors in lymphoma stems from their ability to disrupt the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), which ultimately activates key transcription factors such as NF-κB. These transcription factors promote the expression of genes involved in cell proliferation and survival.
By inhibiting BTK, this compound is expected to block these downstream signaling events, thereby inhibiting the growth and survival of malignant B-cells.
Signaling Pathway Diagram:
References
Cinsebrutinib: A Technical Overview of a CNS-Penetrant BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib, also known as GB5121, is an investigational, orally bioavailable, irreversible, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed by Gossamer Bio, it was designed for high selectivity and penetration of the central nervous system (CNS) to target B-cell malignancies with CNS involvement.[1][2] Preclinical studies demonstrated its potential as a differentiated BTK inhibitor with rapid brain equilibrium and high target occupancy in the CNS.[2] However, the clinical development of this compound was halted in Phase 2 due to safety concerns, including serious adverse events and patient deaths.[3] This guide provides a detailed overview of the molecular basis of this compound's effects, based on the available preclinical and early clinical data.
Molecular Profile and Mechanism of Action
This compound is a small molecule inhibitor that selectively and irreversibly binds to BTK.[1] BTK is a crucial signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways, making it a validated therapeutic target in various B-cell malignancies.[4] By forming a covalent bond with a cysteine residue in the active site of BTK, this compound inhibits its kinase activity.[4] This disruption of BTK-mediated signaling is intended to inhibit the proliferation and survival of malignant B-cells.[4]
A key differentiating feature of this compound was its design for high CNS penetrance, aiming to address the challenges of treating primary CNS lymphoma and other hematologic malignancies with CNS involvement.[1][2]
Preclinical and Clinical Data
The available data for this compound is primarily from preclinical studies and an early-phase clinical trial in healthy volunteers.
Table 1: Preclinical Profile of this compound (GB5121)
| Parameter | Finding | Source |
| Target | Bruton's tyrosine kinase (BTK) | [1] |
| Binding | Irreversible, covalent | [1] |
| Selectivity | High | [1] |
| CNS Penetrance | High, with a 1:1 brain to plasma concentration ratio in non-human primates | [1] |
| In vivo activity | Demonstrated activity in DLBCL models | [2] |
Table 2: Phase 1 Single Ascending Dose (SAD) Pharmacokinetic Data in Healthy Subjects
| Dose | Cmax (ng/mL) | Tmax (hr) | Terminal Half-life (hr) | AUCinf (ng*hr/mL) |
| 5 mg | Data not available | 1-2 | ~3 | Greater than dose-proportional increase from 5 to 15 mg |
| 15 mg | Data not available | 1-2 | ~3 | Near dose-proportional increase from 15 to 45 mg |
| 45 mg | Data not available | 1-2 | ~3 | Data not available |
Source: Blood Journal, 2022.[2] Note: Specific Cmax and AUCinf values for each dose cohort were not publicly released.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intended mechanism of action of this compound and a general workflow for evaluating BTK inhibitors.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Bruton's tyrosine kinase (BTK).
Caption: A generalized experimental workflow for the development and evaluation of a BTK inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published due to the early termination of its development. However, based on standard practices for characterizing BTK inhibitors, the following methodologies were likely employed.
BTK Kinase Activity Assay (Biochemical Assay)
-
Objective: To determine the in vitro potency of this compound against purified BTK enzyme.
-
General Protocol:
-
Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a poly-GT peptide) and ATP in a buffered solution.
-
This compound at varying concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
The concentration of this compound that inhibits 50% of the BTK kinase activity (IC50) is calculated from the dose-response curve.
-
Cell-Based BTK Occupancy Assay
-
Objective: To measure the extent and duration of BTK engagement by this compound in a cellular context.
-
General Protocol:
-
B-cell lymphoma cell lines (e.g., Ramos cells) are treated with varying concentrations of this compound for a specific duration.
-
Cells are lysed, and the cell lysates are incubated with a fluorescently labeled BTK probe that binds to the active site of unoccupied BTK.
-
The amount of probe bound to BTK is quantified using techniques like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
A decrease in the fluorescent signal corresponds to an increase in BTK occupancy by this compound.
-
The EC50 value, the concentration of this compound required to achieve 50% BTK occupancy, is determined.
-
Cell Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on B-cell lymphoma cell lines.
-
General Protocol:
-
B-cell lymphoma cells are seeded in multi-well plates and treated with a range of this compound concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
The concentration of this compound that reduces cell viability by 50% (IC50) is calculated.
-
In Vivo Pharmacokinetic and Efficacy Studies
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and anti-tumor efficacy of this compound in animal models.
-
General Protocol:
-
Pharmacokinetics: this compound is administered to animals (e.g., mice, rats, or non-human primates) via the intended clinical route (oral). Blood and brain tissue samples are collected at various time points. The concentration of this compound in these samples is measured using methods like liquid chromatography-mass spectrometry (LC-MS/MS) to determine key PK parameters (Cmax, Tmax, half-life, AUC, and brain-to-plasma ratio).
-
Efficacy: A human B-cell lymphoma xenograft model is established by implanting cancer cells into immunocompromised mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor activity of the compound.
-
Conclusion
This compound (GB5121) was a promising, CNS-penetrant BTK inhibitor with a rational design to address an unmet need in B-cell malignancies with CNS involvement. Preclinical and early clinical data demonstrated its intended molecular mechanism and favorable pharmacokinetic profile. However, the unforeseen safety issues that led to the termination of its clinical development underscore the inherent risks in drug discovery and the critical importance of rigorous safety monitoring throughout the clinical trial process. The information gathered on this compound, though incomplete, provides valuable insights for the future design and development of targeted therapies for CNS cancers.
References
- 1. DDDR-37. GB5121 IS A NOVEL, IRREVERSIBLE, COVALENT BTK INHIBITOR WITH HIGH SELECTIVITY AND CNS-PENETRANCE FOR TREATMENT OF CNS MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Cinsebrutinib in Oncology: An In-Depth Technical Guide
To our valued audience of researchers, scientists, and drug development professionals: This document aims to provide a comprehensive technical guide on the therapeutic potential of Cinsebrutinib in the field of oncology. However, based on extensive searches of publicly available scientific literature, clinical trial databases, and corporate pipelines, there is currently no significant preclinical or clinical data to suggest that this compound is being actively investigated or developed for oncological indications.
This compound is identified as a Bruton's tyrosine kinase (BTK) inhibitor.[1][2] The family of BTK inhibitors has a well-established and transformative role in the treatment of various B-cell malignancies.[3][4][5] Therefore, to provide a valuable resource, this guide will focus on the established therapeutic potential of BTK inhibition in oncology, drawing on data from other well-studied BTK inhibitors. This information can serve as a foundational framework for understanding the potential, albeit currently unexplored, role of a molecule like this compound in cancer therapy.
The Role of Bruton's Tyrosine Kinase (BTK) in Oncology
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[6] This pathway is essential for the proliferation, survival, and differentiation of B-cells. In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, the BCR signaling pathway is constitutively active, driving cancer cell growth and survival.[7][8]
BTK inhibitors function by binding to the BTK protein, often irreversibly to a cysteine residue at position 481, thereby blocking its kinase activity.[6] This inhibition disrupts the downstream signaling cascade, leading to decreased proliferation and increased apoptosis of malignant B-cells.[6][8]
More recently, the role of BTK in the tumor microenvironment of solid tumors has become an area of active research. BTK is expressed in various immune cells, including macrophages, myeloid-derived suppressor cells, and dendritic cells, which can influence the anti-tumor immune response.[3][9] Preclinical studies have suggested that BTK inhibition may have therapeutic potential in solid tumors, such as breast and pancreatic cancer, by modulating the tumor microenvironment and potentially overcoming resistance to other therapies.[3][4][10]
Quantitative Data on BTK Inhibitors in Oncology
The following tables summarize clinical trial data for approved BTK inhibitors in various hematological malignancies. This data illustrates the typical efficacy endpoints and outcomes observed with this class of drugs. It is crucial to reiterate that this data does not pertain to this compound.
Table 1: Efficacy of Zanubrutinib in Relapsed/Refractory Mantle Cell Lymphoma (Phase 2, Single-Arm)
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | 83.7% | 74.2% - 90.8% |
| Complete Response (CR) | 77.9% | Not Reported |
| Median Duration of Response (DOR) | Not Reached | 25.3 months - Not Estimable |
| Median Progression-Free Survival (PFS) | 33.0 months | 19.4 months - Not Estimable |
Data from the BGB-3111-206 study with a median follow-up of 35.3 months.
Table 2: Efficacy of Zanubrutinib in Relapsed or Refractory Follicular Lymphoma (in combination with Obinutuzumab)
| Treatment Arm | Overall Response Rate (ORR) | 95% Confidence Interval |
| Zanubrutinib + Obinutuzumab | 69% | 61% - 76% |
| Obinutuzumab Alone | 46% | 34% - 58% |
Data from the ROSEWOOD (NCT03332017) study with a median follow-up of 19.0 months.[11]
Table 3: Efficacy of Zanubrutinib vs. Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia (CLL) or Small Lymphocytic Lymphoma (SLL)
| Efficacy Endpoint | Zanubrutinib | Ibrutinib | Hazard Ratio (95% CI) |
| Progression-Free Survival (PFS) at 24 months | >78% | 66% | 0.42 (0.28, 0.63) |
| Overall Response Rate (ORR) | 80% | 73% | Not Applicable |
Data from the ALPINE (NCT03734016) study.[12]
Experimental Protocols for Evaluating BTK Inhibitors in Oncology
The following represents a generalized experimental workflow for the preclinical and clinical evaluation of a novel BTK inhibitor in an oncology setting.
Preclinical Evaluation
-
In Vitro Kinase Assays:
-
Objective: To determine the inhibitory activity and selectivity of the compound against BTK and other kinases.
-
Methodology: Utilize biochemical assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric assays, to measure the IC50 values of the inhibitor against purified wild-type and mutant BTK enzymes. A broad panel of other kinases should be screened to assess selectivity.
-
-
Cell-Based Assays:
-
Objective: To assess the effect of the inhibitor on BTK signaling and cell viability in cancer cell lines.
-
Methodology:
-
Signaling Pathway Analysis: Treat B-cell malignancy cell lines with the inhibitor and measure the phosphorylation of downstream targets of BTK (e.g., PLCγ2, ERK, AKT) using Western blotting or flow cytometry.
-
Proliferation and Apoptosis Assays: Culture cancer cell lines in the presence of varying concentrations of the inhibitor and assess cell viability using assays such as MTT or CellTiter-Glo. Apoptosis can be measured by Annexin V/PI staining and flow cytometry.
-
-
-
In Vivo Tumor Models:
-
Objective: To evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the inhibitor in animal models.
-
Methodology:
-
Xenograft Models: Implant human B-cell lymphoma or other relevant cancer cell lines into immunodeficient mice. Once tumors are established, treat the mice with the BTK inhibitor and monitor tumor growth over time.
-
PK/PD Analysis: Collect plasma and tumor tissue at various time points after drug administration to measure drug concentration (pharmacokinetics) and the extent of BTK inhibition in vivo (pharmacodynamics).
-
-
Clinical Evaluation
-
Phase 1 Clinical Trial:
-
Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of the BTK inhibitor in patients with advanced malignancies.
-
Methodology: A dose-escalation study design (e.g., 3+3) is typically employed in patients with relapsed/refractory B-cell malignancies. Pharmacokinetic and pharmacodynamic assessments are also conducted.
-
-
Phase 2 Clinical Trial:
-
Objective: To evaluate the preliminary efficacy of the BTK inhibitor at the RP2D in specific cancer types.
-
Methodology: Single-arm or cohort studies in patients with specific B-cell malignancies (e.g., relapsed/refractory MCL or CLL). The primary endpoint is typically the overall response rate (ORR).
-
-
Phase 3 Clinical Trial:
-
Objective: To confirm the efficacy and safety of the BTK inhibitor in a larger patient population and compare it to the standard of care.
-
Methodology: Randomized, controlled trials comparing the BTK inhibitor to an active comparator. The primary endpoint is often progression-free survival (PFS) or overall survival (OS).
-
Visualizing Key Pathways and Workflows
Generalized BTK Signaling Pathway in B-Cell Malignancies
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. abmole.com [abmole.com]
- 3. Bruton's tyrosine kinase (BTK) as a promising target in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibrutinib in the Treatment of Solid Tumors: Current State of Knowledge and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting Solid Tumors With BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. FDA approves zanubrutinib for chronic lymphocytic leukemia or small lymphocytic lymphoma | FDA [fda.gov]
An In-depth Technical Guide to the Physicochemical Properties of Cinsebrutinib for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinsebrutinib is an investigational, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK) being evaluated for its therapeutic potential in various B-cell malignancies and autoimmune diseases. A comprehensive understanding of its physicochemical properties is paramount for researchers in drug discovery and development to inform formulation design, predict pharmacokinetic behavior, and ensure the quality and stability of this promising therapeutic agent. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, including its chemical structure, molecular properties, and mechanism of action. Methodologies for determining key experimental parameters such as solubility, pKa, and logP are also presented, alongside a discussion on the importance of solid-state characterization.
Chemical Identity and Molecular Properties
This compound is a small molecule with the chemical formula C₂₂H₂₆FN₃O₂.[1] Its systematic IUPAC name is 2-fluoro-1-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide.[1][2] The molecular structure of this compound features a complex heterocyclic system, which contributes to its specific interaction with the BTK enzyme.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆FN₃O₂ | [1] |
| Molecular Weight | 383.46 g/mol | [1][3] |
| IUPAC Name | 2-fluoro-1-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide | [1][2] |
| InChI | InChI=1S/C22H26FN3O2/c1-2-18(27)26-10-6-7-13(12-26)19-16(23)11-15(22(24)28)21-20(19)14-8-4-3-5-9-17(14)25-21/h2,11,13,25H,1,3-10,12H2,(H2,24,28)/t13-/m1/s1 | [1] |
| InChIKey | NEHJPDSXWUIXGI-CYBMUJFWSA-N | [1][2] |
| Canonical SMILES | C=CC(=O)N1CCC--INVALID-LINK--C2=C(C=C(C3=C2C4=C(N3)CCCCCCC4)C(=O)N)F | [1] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[4][5] This pathway is essential for the proliferation, differentiation, and survival of B-lymphocytes.[6][7] In various B-cell malignancies, the BCR signaling pathway is often constitutively active, leading to uncontrolled cell growth.[8]
This compound forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[7][8] By blocking BTK, this compound effectively disrupts the downstream signaling cascade, which includes pathways such as PI3K-AKT and NF-κB, ultimately leading to apoptosis of malignant B-cells.[7]
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Physicochemical Properties and Experimental Protocols
The physicochemical properties of an active pharmaceutical ingredient (API) like this compound are critical determinants of its biopharmaceutical performance. These properties influence its solubility, dissolution rate, permeability, and ultimately, its bioavailability.
Solubility
Solubility is a key factor affecting the absorption of orally administered drugs. The Biopharmaceutics Classification System (BCS) uses solubility as one of its core parameters. While specific quantitative solubility data for this compound in various solvents is not publicly available, it is known to be a solid.[3] For research purposes, the solubility of this compound would typically be determined in a range of solvents, including aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8, to simulate physiological conditions), and organic solvents like dimethyl sulfoxide (DMSO) and ethanol, which are commonly used for preparing stock solutions in in vitro assays.[9][10]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[11]
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (typically 37 °C to mimic physiological conditions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.[9]
Caption: Workflow for the shake-flask method to determine equilibrium solubility.
Dissociation Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a critical parameter as it influences the solubility, permeability, and binding of a drug to its target. The complex structure of this compound suggests the presence of ionizable functional groups.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a common and accurate method for determining pKa values.[12][13]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, which may be a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds.[12] The ionic strength of the solution is kept constant using an inert salt like KCl.[13]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[13]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.[13]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium.[14] Lipophilicity is a key factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: HPLC Method for logP Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values.[15]
-
Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the capacity factor (k') versus the known logP values.
-
Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is determined.
-
logP Calculation: The logP of this compound is then calculated from its retention time using the calibration curve.
Solid-State Properties
The solid-state properties of an API, such as its crystalline form and stability, can significantly impact its manufacturing, formulation, and bioavailability.
Crystallinity and Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.[16][17] Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability.[16] While specific data on the crystalline forms of this compound are not publicly available, it is crucial for drug development to identify and characterize any potential polymorphs. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to investigate the solid-state properties of a drug substance.[18][19]
Stability
Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[20] These studies are critical for establishing the shelf-life and recommended storage conditions for this compound. Forced degradation studies, where the drug is exposed to stress conditions (e.g., acid, base, oxidation, heat, light), are also performed to identify potential degradation products and to develop stability-indicating analytical methods.[21]
Conclusion
This technical guide has summarized the key physicochemical properties of this compound relevant to its research and development. While some specific experimental data for this compound are not yet in the public domain, this guide provides the foundational knowledge and standard experimental protocols necessary for its scientific investigation. A thorough characterization of its solubility, pKa, logP, and solid-state properties is essential for the successful development of this compound as a safe and effective therapeutic agent.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 8. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 9. who.int [who.int]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. dev.drugbank.com [dev.drugbank.com]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polymorphism in Phenobarbital: Discovery of a New Polymorph and Crystal Structure of Elusive form V - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. In-use Stability Studies for Injectables - ProJect Pharmaceutics [project-pharmaceutics.com]
- 21. researchgate.net [researchgate.net]
Preliminary In Vitro Profile of Cinsebrutinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib (formerly PRN473 for topical formulation) is a potent and selective, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) pathways, making it a key therapeutic target for a range of B-cell malignancies and autoimmune diseases. This document provides a detailed summary of the preliminary in vitro studies that characterize the biochemical and cellular activity of this compound.
Biochemical Profile
Kinase Inhibitory Potency
This compound demonstrates potent inhibition of BTK in biochemical assays. The half-maximal inhibitory concentration (IC50) for BTK was determined to be 1.8 ± 0.2 nM.[1] The inhibitory activity of this compound extends to other members of the TEC family of kinases, as detailed in the table below.
| Kinase | IC50 (nM) |
| BTK | 1.8 ± 0.2 |
| BMX | Data not available |
| TEC | Data not available |
| TXK | Data not available |
Quantitative data for BMX, TEC, and TXK were not explicitly provided in the reviewed literature, though potent inhibitory activity was noted.[1]
Kinase Selectivity
The selectivity of this compound was assessed against a broad panel of 230 protein kinases using the KINOMEscan™ assay at a concentration of 1 µM.[1][2] At this concentration, this compound demonstrated high selectivity, with greater than 90% inhibition observed for only six kinases.[1]
| Kinase Target | Percent Inhibition at 1 µM |
| BTK | >90% |
| TXK | >90% |
| TEC | >90% |
| BMX | >90% |
| BLK | >90% |
| ERBB4 | >90% |
Cellular Functional Activity
This compound has been shown to modulate the function of various immune cells in vitro, consistent with its mechanism of action as a BTK inhibitor.
Inhibition of Fc Receptor-Mediated Activation
This compound effectively inhibits signaling pathways downstream of Fc receptors. Specifically, it has been shown to inhibit:
Effects on Platelet Activation
In studies evaluating the effect of this compound on platelet function, it was found to potently inhibit C-type lectin-like receptor 2 (CLEC-2)-mediated platelet activation.[4]
Cytotoxicity
To assess off-target cytotoxicity, this compound was tested in a non-BTK-expressing cell line, HCT-116 colorectal carcinoma cells. The results indicated that this compound did not exhibit evidence of cytotoxicity in these cells, highlighting its selectivity for BTK-expressing cells.[2]
Experimental Protocols
BTK Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.
Methodology: A kinase enzymatic activity assay was utilized. While the specific format (e.g., TR-FRET, AlphaScreen) was not detailed in the source material, a typical protocol would involve the following steps:
-
Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., a poly-GT peptide), ATP, and the test compound (this compound) at various concentrations.
-
Assay Procedure:
-
The BTK enzyme is incubated with serially diluted this compound for a defined period to allow for covalent bond formation.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Detection: The method of detection depends on the assay format. For example, in a TR-FRET assay, a lanthanide-labeled antibody specific for the phosphorylated substrate and a fluorescently labeled acceptor molecule are used. The FRET signal is proportional to the amount of phosphorylated product.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Kinase Selectivity Profiling (KINOMEscan™)
Objective: To assess the selectivity of this compound against a broad range of human kinases.
Methodology: The KINOMEscan™ assay is a competition-based binding assay.
-
Principle: An active site-directed ligand is immobilized on a solid support. Test compounds are incubated with the kinase of interest and the immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.
-
Assay Procedure:
-
This compound was tested at a concentration of 1 µM.
-
The compound is incubated with a panel of 230 different kinases.
-
The amount of each kinase bound to the immobilized ligand is measured using a quantitative PCR-based readout.
-
-
Data Analysis: The results are typically expressed as the percentage of inhibition relative to a DMSO control. A higher percentage of inhibition indicates a stronger interaction between the compound and the kinase.
Cellular Functional Assays (General Workflow)
Objective: To evaluate the effect of this compound on the function of primary immune cells.
Methodology: While specific protocols were not provided, a general workflow for assessing the inhibition of Fc receptor-mediated activation would be as follows:
-
Cell Isolation: Primary human mast cells, basophils, or monocytes are isolated from healthy donor blood.
-
Cell Culture and Treatment: Cells are cultured and pre-incubated with various concentrations of this compound for a specified period.
-
Stimulation:
-
For FcεR-mediated activation, cells are sensitized with IgE and then challenged with an antigen or anti-IgE antibody.
-
For FcγR-mediated activation, cells are stimulated with immune complexes (e.g., aggregated IgG).
-
-
Readout: The activation of the cells is assessed by measuring the release of inflammatory mediators (e.g., histamine, cytokines) or the expression of cell surface activation markers (e.g., CD63, CD107a) using techniques such as ELISA or flow cytometry.
-
Data Analysis: The EC50 or IC50 values for the inhibition of cellular function are determined by plotting the response against the concentration of this compound.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the kinase selectivity profile of this compound.
Caption: General workflow for in vitro cellular functional assays with this compound.
References
Methodological & Application
Determining the Potency of Cinsebrutinib: In Vitro IC50 Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. The half-maximal inhibitory concentration (IC50) is a crucial parameter for quantifying the potency of a drug like this compound. This document provides detailed protocols for in vitro assays to determine the IC50 values of this compound against BTK, catering to the needs of researchers, scientists, and drug development professionals.
Data Presentation
The inhibitory activity of this compound has been quantified using various in vitro assays. The following table summarizes the reported IC50 values, primarily derived from biochemical assays as described in patent WO2021207549, where this compound is identified as compound 5-6.[3][4][5]
| Assay Type | Target | IC50 Value (nM) | Source |
| Biochemical Assay | BTK | < 10 | Patent WO2021207549 |
| Biochemical Assay | BTK | 0.77 | Commercial Vendor A |
| Biochemical Assay | BTK | 1.0 | Commercial Vendor B |
| Biochemical Assay | BTK | 2.1 | Commercial Vendor C |
Note: The IC50 values from commercial vendors are consistent with the "< 10 nM" activity described in the patent.[5] Variations in reported values can arise from minor differences in assay conditions, reagent sources, and data analysis methods.
Signaling Pathway
This compound targets BTK within the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and the promotion of B-cell proliferation and survival. This compound inhibits this cascade by blocking the kinase activity of BTK.
Experimental Protocols
Two primary types of in vitro assays are commonly employed to determine the IC50 value of BTK inhibitors like this compound: biochemical assays and cell-based assays.
Biochemical BTK Kinase Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of purified BTK and its inhibition by this compound. The ADP-Glo™ Kinase Assay is a common platform for this purpose.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
384-well white assay plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 µM, with 10-point, 3-fold serial dilutions.
-
Reagent Preparation:
-
Prepare the BTK enzyme solution in Kinase Assay Buffer to the desired concentration.
-
Prepare the substrate/ATP mix in Kinase Assay Buffer. The ATP concentration should be at or near the Km for BTK.
-
-
Assay Reaction:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the BTK enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based BTK Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at a specific tyrosine residue (e.g., Y223) in a cellular context, which is a hallmark of its activation.
Principle: The level of phosphorylated BTK (pBTK) is quantified in cells treated with this compound. A reduction in the pBTK signal indicates inhibition of BTK activity.
Materials:
-
B-cell lymphoma cell line expressing BTK (e.g., Ramos, TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
BCR activator (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pBTK (Y223) and anti-total BTK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Cell Culture and Treatment:
-
Culture Ramos or TMD8 cells to the desired density.
-
Seed cells into a multi-well plate.
-
Treat cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a BCR activator (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce BTK autophosphorylation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-pBTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total BTK antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK.
-
Normalize the pBTK signal to the total BTK signal for each sample.
-
Normalize the data to the stimulated vehicle control (100% phosphorylation).
-
Plot the normalized pBTK signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided protocols for biochemical and cell-based assays offer robust methods for determining the in vitro IC50 values of this compound. Consistent and accurate determination of potency is fundamental for the preclinical and clinical development of this promising BTK inhibitor. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and instrumentation while adhering to the core principles outlined.
References
- 1. promega.com [promega.com]
- 2. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. WO2021207549A1 - Kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Cinsebrutinib Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib is a potent and selective, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell receptor (BCR) pathway and is also involved in the signaling of other immune cells. Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target. These application notes provide a framework for the preclinical evaluation of this compound in murine models, drawing upon established methodologies for studying BTK inhibitors in vivo. Due to the limited publicly available data specifically for this compound in murine models, the following protocols are based on general practices for similar BTK inhibitors and common preclinical models. Researchers are strongly encouraged to perform dose-range finding studies and optimize these protocols for their specific experimental needs.
Mechanism of Action and Signaling Pathway
This compound functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK. This covalent bond blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade that is crucial for B-cell proliferation, survival, and activation. The inhibition of BTK signaling can modulate immune responses and demonstrates therapeutic potential in various disease contexts.
BTK Signaling Pathway Diagram
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
As specific preclinical data for this compound in murine models is not publicly available, the following tables are presented as templates. Researchers should populate these tables with data obtained from their own dose-finding and efficacy studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Template)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | Oral (gavage) | e.g., 10 | TBD | TBD | TBD | TBD |
| This compound | Oral (gavage) | e.g., 30 | TBD | TBD | TBD | TBD |
| This compound | Intraperitoneal | e.g., 10 | TBD | TBD | TBD | TBD |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve. TBD: To be determined.
Table 2: Efficacy of this compound in a Murine Model of Disease (Template)
| Treatment Group | Dose (mg/kg) | Dosing Frequency | Primary Efficacy Endpoint (e.g., Tumor Volume, Arthritis Score) | Secondary Endpoint (e.g., Survival, Biomarker Level) |
| Vehicle Control | - | Daily | TBD | TBD |
| This compound | e.g., 10 | Daily | TBD | TBD |
| This compound | e.g., 30 | Daily | TBD | TBD |
| Positive Control | TBD | Daily | TBD | TBD |
TBD: To be determined.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound in common murine models of cancer and autoimmune disease.
Protocol 1: Oral Administration of this compound in a Subcutaneous Xenograft Mouse Model
This protocol describes the evaluation of this compound in a murine subcutaneous tumor model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under appropriate conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a fresh suspension of this compound in the chosen vehicle on each day of dosing.
-
Administer this compound or vehicle orally via gavage at the predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the animals.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting for BTK occupancy).
-
Experimental Workflow Diagram:
Caption: Workflow for evaluating this compound in a xenograft model.
Protocol 2: Administration of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the use of this compound in a murine model of inflammatory arthritis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Susceptible mouse strain (e.g., DBA/1)
-
Sterile syringes and needles
Procedure:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with CFA.
-
Administer the primary immunization via intradermal injection at the base of the tail.
-
After a set period (e.g., 21 days), administer a booster immunization of type II collagen emulsified with IFA.
-
-
Disease Monitoring and Treatment Initiation:
-
Monitor mice for the onset and severity of arthritis using a clinical scoring system (e.g., based on paw swelling and erythema).
-
Once clinical signs of arthritis are evident, randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a fresh suspension of this compound in the chosen vehicle daily.
-
Administer this compound or vehicle orally via gavage at the desired dose and frequency.
-
-
Data Collection:
-
Record clinical arthritis scores and paw thickness measurements regularly.
-
Monitor body weight and overall health.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize the mice.
-
Collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.
-
Experimental Workflow Diagram:
Caption: Workflow for the CIA mouse model and this compound treatment.
Conclusion
The protocols and templates provided offer a foundational guide for the in vivo evaluation of this compound in murine models. Given the absence of specific published data, careful experimental design, including dose-escalation studies and the use of appropriate positive controls, is paramount to obtaining robust and reliable results. The successful application of these protocols will contribute to a better understanding of the preclinical pharmacology and therapeutic potential of this compound.
Application Notes and Protocols for Cinsebrutinib in Lymphoma Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is a key driver of proliferation and survival in many B-cell malignancies.[2] Inhibition of BTK by this compound is a promising therapeutic strategy for various types of lymphoma.
These application notes provide a comprehensive guide for the use of this compound in in-vitro lymphoma cell culture experiments. Due to the limited availability of published data specifically for this compound, the protocols and representative data presented here are based on studies of Zanubrutinib, a structurally and mechanistically similar second-generation BTK inhibitor.[3][4] This information is intended to serve as a robust starting point for researchers designing and executing their own studies with this compound.
Mechanism of Action
This compound, like other irreversible BTK inhibitors, forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[4] This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade that promotes B-cell proliferation and survival.[2] Key downstream effectors of BTK include Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (AKT), and Extracellular signal-regulated kinase (ERK).[2] By inhibiting BTK, this compound effectively abrogates these pro-survival signals, leading to cell cycle arrest and apoptosis in malignant B-cells.
Data Presentation
The following tables summarize representative quantitative data obtained from in-vitro studies of Zanubrutinib in various lymphoma cell lines. These values can be used as a reference for expected outcomes in similar experiments with this compound.
Table 1: Cell Viability (IC50) of BTK Inhibition in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | BTK Inhibitor | IC50 (µM) | Exposure Time (hours) |
| Jeko-1 | Mantle Cell Lymphoma | Zanubrutinib | 1.487 | 72 |
| Mino | Mantle Cell Lymphoma | Zanubrutinib | 5.884 | 72 |
| TMD8 | ABC-DLBCL | Zanubrutinib | ~0.01 - 0.1 | 72 |
| OCI-Ly10 | ABC-DLBCL | Zanubrutinib | ~0.1 - 1.0 | 72 |
ABC-DLBCL: Activated B-Cell like Diffuse Large B-Cell Lymphoma Data is representative and compiled from various sources for illustrative purposes.[2]
Table 2: Induction of Apoptosis by BTK Inhibition in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | BTK Inhibitor | Concentration (µM) | Apoptotic Cells (%) | Exposure Time (hours) |
| Jeko-1 | Mantle Cell Lymphoma | Zanubrutinib | 5 | Significant Increase | 48 |
| Mino | Mantle Cell Lymphoma | Zanubrutinib | 5 | Significant Increase | 48 |
| TMD8 | ABC-DLBCL | Zanubrutinib | 1 | Moderate Increase | 24 |
| OCI-Ly10 | ABC-DLBCL | Zanubrutinib | 1 | Moderate Increase | 24 |
Apoptosis was measured by Annexin V/PI staining and flow cytometry. "Significant Increase" and "Moderate Increase" are qualitative descriptors based on published findings.[5]
Table 3: Inhibition of BTK Signaling Pathway Proteins
| Cell Line | Lymphoma Subtype | BTK Inhibitor | Concentration (µM) | Target Protein | % Inhibition (relative to control) | Exposure Time (hours) |
| Jeko-1 | Mantle Cell Lymphoma | Zanubrutinib | 1 | p-BTK (Y223) | > 90% | 4 |
| TMD8 | ABC-DLBCL | Zanubrutinib | 1 | p-PLCγ2 (Y759) | > 80% | 4 |
| OCI-Ly10 | ABC-DLBCL | Zanubrutinib | 1 | p-ERK1/2 (T202/Y204) | > 70% | 4 |
| Mino | Mantle Cell Lymphoma | Zanubrutinib | 5 | p-AKT (S473) | > 60% | 4 |
Inhibition was quantified by densitometry of Western blot bands.
Experimental Protocols
Lymphoma Cell Culture
Materials:
-
Lymphoma cell lines (e.g., Jeko-1, Mino, TMD8, OCI-Ly10)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture lymphoma cells in RPMI-1640 medium supplemented with 10-20% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly using a hemocytometer and trypan blue exclusion.
-
Subculture the cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
Cell Viability Assay (MTS Assay)
Materials:
-
Lymphoma cells
-
96-well clear-bottom plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Lymphoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed lymphoma cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for BTK Signaling Proteins
Materials:
-
Lymphoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat lymphoma cells with this compound at desired concentrations for a short duration (e.g., 1-4 hours) to observe changes in protein phosphorylation.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Visualizations
BTK Signaling Pathway Inhibition by this compound
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In-Vitro Testing of this compound
Caption: Workflow for evaluating this compound in lymphoma cell culture.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's therapeutic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of BTK Phosphorylation with Cinsebrutinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Bruton's tyrosine kinase (BTK) phosphorylation in response to treatment with Cinsebrutinib, a selective BTK inhibitor. This document outlines the necessary procedures for cell culture, treatment, protein extraction, and Western blot analysis to quantitatively assess the inhibitory effect of this compound on BTK activity.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways.[1][2] The activation of BTK through phosphorylation is essential for the proliferation, differentiation, and survival of B-cells.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[5] this compound is a potent and selective inhibitor of BTK that is under investigation for the treatment of these conditions.[1]
Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins, providing a direct measure of kinase activity.[3][6][7] This protocol details the use of Western blot analysis to evaluate the efficacy of this compound in inhibiting BTK phosphorylation in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and the experimental workflow for the Western blot analysis.
Caption: BTK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human B-cell lymphoma cell lines (e.g., TMD8, U-2932, Jeko-1, Ramos).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[6][7][8]
-
Primary Antibodies:
-
Rabbit anti-phospho-BTK (Tyr223) antibody.
-
Mouse or rabbit anti-total BTK antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL Western blotting substrate.
-
Wash Buffer: TBS-T.
Cell Culture and Treatment
-
Seed the B-cell lymphoma cells at an appropriate density in T-75 flasks or 6-well plates.
-
Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
Protein Extraction and Quantification
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[6][7][8]
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) diluted in 5% BSA in TBS-T overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBS-T for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Apply the chemiluminescent substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
For total BTK analysis, the same membrane can be stripped and re-probed with the total BTK antibody, or a separate gel can be run in parallel.
Data Analysis
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-BTK band to the intensity of the corresponding total BTK band for each sample.
-
Express the results as a percentage of the vehicle-treated control.
Quantitative Data Presentation
The following tables present example data on the inhibition of BTK phosphorylation by a BTK inhibitor.
Table 1: Dose-Dependent Inhibition of BTK Phosphorylation
| This compound (nM) | p-BTK/Total BTK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.78 | 22 |
| 10 | 0.45 | 55 |
| 100 | 0.12 | 88 |
| 1000 | 0.03 | 97 |
Table 2: Time-Dependent Inhibition of BTK Phosphorylation (at 100 nM this compound)
| Time (hours) | p-BTK/Total BTK Ratio (Normalized) | % Inhibition |
| 0 | 1.00 | 0 |
| 2 | 0.55 | 45 |
| 4 | 0.25 | 75 |
| 24 | 0.10 | 90 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| No Signal or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Low abundance of phosphorylated protein | Consider immunoprecipitation to enrich for the target protein. | |
| Inactive secondary antibody or substrate | Use fresh reagents. | |
| Phosphatase activity during sample prep | Ensure phosphatase inhibitors are included in the lysis buffer and keep samples on ice.[3][8] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Protein degradation | Add protease inhibitors to the lysis buffer and handle samples quickly on ice. |
Applications in Drug Development
The Western blot analysis of BTK phosphorylation is a fundamental assay in the development of BTK inhibitors like this compound. Its applications include:
-
Target Engagement: Demonstrating that the drug interacts with its intended target in a cellular environment.
-
Potency Determination: Calculating IC50 values to quantify the potency of the inhibitor.
-
Selectivity Profiling: Comparing the inhibitory activity against BTK with other kinases to assess selectivity.
-
Pharmacodynamic Biomarker: Measuring BTK phosphorylation in preclinical and clinical samples to assess the biological effect of the drug in vivo.
-
Dose-Response and Time-Course Studies: Establishing the optimal concentration and duration of treatment for maximal target inhibition.
References
- 1. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. mdpi.com [mdpi.com]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Assessing Cinsebrutinib's Effects on B-cells using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is central to B-cell development, activation, proliferation, and survival.[1][2][4] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[5][6] Consequently, targeting BTK with inhibitors like this compound presents a promising therapeutic strategy.[5][7]
These application notes provide detailed flow cytometry-based protocols to assess the in vitro effects of this compound on key B-cell functions. The following assays will be described:
-
B-cell Activation: Measurement of activation markers following B-cell stimulation.
-
B-cell Proliferation: Analysis of B-cell division in response to stimuli.
-
B-cell Apoptosis: Detection of programmed cell death in B-cell populations.
Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population, making it an ideal tool for these assessments.[8][9][10]
Key Signaling Pathway
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway in B-cells.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's effects on B-cells.
Protocols
B-cell Activation Assay
This protocol assesses the effect of this compound on the expression of B-cell activation markers, such as CD69 and CD86, following stimulation.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Human B-cell isolation kit (e.g., magnetic bead-based)
-
B-cell stimuli:
-
Anti-IgM antibody
-
CD40L
-
IL-4
-
-
This compound
-
Flow cytometry antibodies:
-
Anti-CD19 (B-cell marker)
-
Anti-CD69 (early activation marker)
-
Anti-CD86 (costimulatory molecule)
-
Viability dye (e.g., 7-AAD)
-
-
FACS tubes
-
Flow cytometer
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate B-cells: Isolate B-cells from PBMCs using a negative selection magnetic bead-based kit according to the manufacturer's instructions. Purity should be assessed by flow cytometry for CD19 expression and should be >95%.
-
Cell Culture and Treatment:
-
Seed B-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the B-cells with a cocktail of anti-IgM, CD40L, and IL-4. Include an unstimulated control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with PBS.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Stain with fluorescently conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice, protected from light.
-
Wash the cells twice with PBS.
-
Resuspend the cells in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, singlet, CD19+ B-cells.
-
Quantify the percentage of CD69+ and CD86+ cells and the mean fluorescence intensity (MFI) of these markers.
-
Data Presentation:
| This compound Conc. | % CD69+ B-cells (Mean ± SD) | CD69 MFI (Mean ± SD) | % CD86+ B-cells (Mean ± SD) | CD86 MFI (Mean ± SD) |
| Unstimulated | ||||
| Vehicle (DMSO) | ||||
| 0.1 nM | ||||
| 1 nM | ||||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM |
B-cell Proliferation Assay
This protocol measures the inhibitory effect of this compound on B-cell proliferation using a dye dilution assay.
Materials:
-
All materials from the B-cell Activation Assay.
-
Cell proliferation dye (e.g., CellTrace™ Violet)
Procedure:
-
Isolate and Label B-cells:
-
Isolate B-cells as described previously.
-
Label the B-cells with CellTrace™ Violet dye according to the manufacturer's instructions.
-
-
Cell Culture and Treatment:
-
Seed the labeled B-cells at 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate with this compound or vehicle control for 1 hour.
-
Stimulate with anti-IgM, CD40L, and IL-4.
-
Incubate for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with PBS.
-
Stain with a viability dye and anti-CD19 antibody.
-
Wash and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, singlet, CD19+ B-cells.
-
Analyze the dilution of the CellTrace™ Violet dye to determine the percentage of divided cells and the proliferation index.
-
Data Presentation:
| This compound Conc. | % Divided B-cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| Unstimulated | ||
| Vehicle (DMSO) | ||
| 0.1 nM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
B-cell Apoptosis Assay
This protocol evaluates the ability of this compound to induce apoptosis in B-cells, particularly in the context of survival signals.
Materials:
-
All materials from the B-cell Activation Assay.
-
Annexin V Apoptosis Detection Kit (containing Annexin V and a viability dye like 7-AAD or Propidium Iodide).
Procedure:
-
Isolate B-cells: Isolate B-cells as described previously.
-
Cell Culture and Treatment:
-
Seed B-cells at 1 x 10^6 cells/mL in a 96-well plate in the presence of survival stimuli (e.g., CD40L and IL-4).
-
Treat with varying concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with cold PBS.
-
Stain with Annexin V and the viability dye according to the manufacturer's protocol.
-
Stain with anti-CD19 antibody.
-
-
Data Acquisition and Analysis:
Data Presentation:
| This compound Conc. | % Live B-cells (Mean ± SD) | % Early Apoptotic B-cells (Mean ± SD) | % Late Apoptotic/Necrotic B-cells (Mean ± SD) |
| Vehicle (DMSO) | |||
| 0.1 nM | |||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM |
Data Analysis Logic
Caption: Gating strategy and data analysis workflow for flow cytometry experiments.
Conclusion
The described flow cytometry-based assays provide a robust framework for characterizing the pharmacological effects of this compound on primary human B-cells. By quantifying changes in activation, proliferation, and apoptosis, researchers can gain valuable insights into the mechanism of action of this BTK inhibitor and its potential as a therapeutic agent for B-cell-mediated diseases. Consistent and well-controlled experimental execution, coupled with a standardized data analysis pipeline, is crucial for generating reliable and reproducible results.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Techniques to Study Antigen-Specific B Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Apoptosis Assays by Flow Cytometry | Sino Biological [sinobiological.com]
Application Notes and Protocols: High-Throughput Screening Assays for Cinsebrutinib Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Aberrant BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[3][4][5] The development of novel this compound analogs aims to improve upon its therapeutic index by enhancing potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such analogs to identify promising lead candidates.[6][7] This document provides detailed protocols for biochemical HTS assays designed to characterize this compound analogs.
Target: Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and activation.[8][9] Upon B-cell receptor (BCR) engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[3][4] This initiates a signaling cascade leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation and survival.[3][10] Inhibiting BTK effectively blocks these pro-survival signals, making it an attractive therapeutic target.[4][11]
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK Signaling Pathway and Point of Inhibition.
High-Throughput Screening Workflow
The general workflow for screening this compound analogs involves a primary screen to identify active compounds, followed by secondary assays to confirm activity, determine potency, and assess selectivity.
Caption: High-Throughput Screening Workflow for this compound Analogs.
Experimental Protocols
Two robust and widely used HTS assays for kinase inhibitors are detailed below: the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
ADP-Glo™ Kinase Assay (Promega)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][9] The luminescence signal is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by luciferase to generate light.
Materials:
-
Recombinant human BTK enzyme (Promega, V2941 or similar)[8]
-
Poly (4:1 Glu, Tyr) peptide substrate[8]
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101 or similar)
-
This compound analogs dissolved in DMSO
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[9]
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound analogs in DMSO.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate.
-
Include controls: DMSO only (positive control, 0% inhibition) and a known BTK inhibitor like this compound (negative control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix containing assay buffer, ATP (at a concentration close to its Km for BTK), and the peptide substrate.
-
Add the master mix to each well of the assay plate.
-
Prepare a solution of recombinant BTK enzyme in assay buffer.
-
Initiate the kinase reaction by adding the BTK enzyme solution to each well. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 30°C for 45-60 minutes.[12]
-
-
ATP Depletion and ADP Conversion:
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each analog concentration. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.[13][14][15] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[13] Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal.[13] Inhibitors that bind to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[13]
Materials:
-
Recombinant human BTK enzyme, tagged (e.g., His-tag)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
This compound analogs dissolved in DMSO
-
TR-FRET Assay Buffer
-
Black, low-volume 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
TR-FRET-capable plate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound analogs in DMSO and add them to the assay plate.
-
Include appropriate controls (DMSO for high FRET, buffer for low FRET).
-
-
Assay Assembly:
-
Prepare a solution of BTK enzyme and Eu-anti-Tag Antibody in assay buffer and add it to the wells.
-
Incubate for a short period to allow antibody-kinase binding.
-
Prepare a solution of the Kinase Tracer in assay buffer.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a plate reader, recording both the donor (Europium) and acceptor (Tracer) emission.
-
Data Analysis: The emission ratio (acceptor/donor) is calculated. The percent inhibition is determined based on the decrease in the FRET ratio. IC₅₀ values are generated by plotting the percent inhibition against the log of the analog concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The quantitative data from the HTS assays should be summarized in tables for clear comparison of the this compound analogs.
Table 1: Primary HTS Results for this compound Analogs
| Analog ID | Concentration (µM) | % Inhibition (ADP-Glo) | Hit (Yes/No) |
| CIN-001 | 10 | 95.2 | Yes |
| CIN-002 | 10 | 12.5 | No |
| CIN-003 | 10 | 88.7 | Yes |
| ... | ... | ... | ... |
| This compound | 10 | 98.9 | Yes |
Table 2: IC₅₀ Values for Hit Compounds
| Analog ID | ADP-Glo IC₅₀ (nM) | LanthaScreen IC₅₀ (nM) |
| CIN-001 | 7.8 | 9.2 |
| CIN-003 | 15.3 | 18.1 |
| ... | ... | ... |
| This compound | 5.1 | 6.5 |
Table 3: Kinase Selectivity Profile of Lead Candidates
| Kinase | CIN-001 IC₅₀ (nM) | This compound IC₅₀ (nM) | Selectivity Fold (vs. BTK) |
| BTK | 7.8 | 5.1 | 1 |
| EGFR | >10,000 | >10,000 | >1282 |
| ITK | 250 | 310 | 32 |
| TEC | 150 | 180 | 19 |
| SRC | >5,000 | >5,000 | >641 |
| ... | ... | ... | ... |
Conclusion
The described high-throughput screening assays provide a robust framework for the efficient evaluation and characterization of this compound analogs. The combination of an enzymatic activity assay (ADP-Glo™) and a binding assay (LanthaScreen™) offers a comprehensive approach to identify and validate potent BTK inhibitors. Subsequent selectivity profiling is crucial for selecting lead candidates with the most promising therapeutic potential for further development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 8. BTK Kinase Enzyme System [promega.com]
- 9. promega.com [promega.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. LanthaScreen Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Developing Patient-Derived Xenograft (PDX) Models for Cinsebrutinib Testing
For: Researchers, scientists, and drug development professionals.
Introduction
Cinsebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Aberrant BCR signaling is a key driver in the pathogenesis of various B-cell malignancies, making BTK an attractive therapeutic target.[3][4] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a highly predictive preclinical platform for evaluating novel cancer therapies.[5][6][7] These models preserve the histological and genetic characteristics of the original tumor, offering a more clinically relevant system for assessing drug efficacy compared to traditional cell line-derived xenografts.[5][7][8]
These application notes provide a comprehensive overview and detailed protocols for the development and utilization of PDX models for the preclinical evaluation of this compound in B-cell malignancies.
This compound: Mechanism of Action and Targeted Signaling Pathway
This compound is a small molecule inhibitor that covalently binds to a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[2] This blockade disrupts the downstream signaling cascade that promotes B-cell proliferation, survival, and trafficking.[3][9] The BCR signaling pathway, which is targeted by this compound, is a complex network of protein interactions.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for developing PDX models from fresh patient tumor tissue.
1.1. Materials and Reagents:
-
Fresh patient tumor tissue (e.g., from biopsy or surgical resection)
-
Immunodeficient mice (e.g., NOD-SCID, NSG)[5]
-
Sterile phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Calipers for tumor measurement
1.2. Experimental Workflow:
1.3. Detailed Steps:
-
Tumor Tissue Acquisition: Collect fresh tumor tissue from consenting patients under sterile conditions. Transport the tissue to the laboratory in RPMI-1640 medium on ice.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS. Mince the tissue into small fragments of approximately 2-3 mm³.[10]
-
Implantation: Anesthetize the immunodeficient mouse. Make a small incision in the skin of the flank and create a subcutaneous pocket. Implant one to two tumor fragments into the pocket. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by visual inspection and palpation. Once a tumor is palpable, measure its dimensions (length and width) with calipers twice a week. Calculate the tumor volume using the formula: (Length x Width²) / 2.[11]
-
Passaging: When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. A portion of the tumor can be used for subsequent passaging into new mice (F1 generation), while other parts can be cryopreserved or used for molecular characterization.
-
Cryopreservation: Tumor fragments can be cryopreserved in a freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage and future use.
-
Model Characterization: It is crucial to characterize the established PDX models to ensure they retain the features of the original patient tumor. This can include histopathology (H&E staining), immunohistochemistry (IHC) for relevant biomarkers (e.g., CD20, Ki-67), and molecular profiling (e.g., sequencing to confirm the presence of mutations relevant to the disease).
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established PDX models.
2.1. Materials and Reagents:
-
Established PDX models with tumor volumes of 150-250 mm³
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers
2.2. Experimental Design:
-
Animal Cohort: Once tumors in the PDX mice reach an average volume of 150-250 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (administered via the same route as the drug)
-
Group 2: this compound (at a specified dose and schedule)
-
(Optional) Group 3: Positive control (e.g., another approved BTK inhibitor)
-
-
Drug Administration: Administer this compound and vehicle control according to the predetermined dosing schedule (e.g., once daily oral gavage).
-
Data Collection:
-
Monitor tumor volume twice weekly.
-
Record animal body weight twice weekly as a measure of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic (PD) marker analysis (e.g., western blot for phosphorylated BTK) and histopathological evaluation.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition in PDX Model [Model ID]
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 185.4 ± 15.2 | 1543.7 ± 120.5 | - | - |
| This compound (X mg/kg) | 10 | 188.1 ± 14.9 | 450.2 ± 55.8 | 70.8 | <0.001 |
| Positive Control | 10 | 186.5 ± 16.1 | 512.9 ± 62.3 | 66.8 | <0.001 |
Table 2: Body Weight Changes in PDX Model [Model ID]
| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 10 | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1% |
| This compound (X mg/kg) | 10 | 22.8 ± 0.7 | 23.5 ± 0.8 | +3.1% |
| Positive Control | 10 | 22.6 ± 0.9 | 21.9 ± 1.1 | -3.1% |
Conclusion
The use of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of this compound.[7][12] The protocols outlined in these application notes offer a standardized approach to establishing PDX models and assessing the in vivo efficacy of this compound. The detailed characterization of these models and the systematic collection and presentation of quantitative data are essential for making informed decisions in the drug development process. These models can also be instrumental in identifying potential biomarkers of response and resistance to this compound, ultimately contributing to a more personalized approach to cancer therapy.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. td2inc.com [td2inc.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crownbio.com [crownbio.com]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with Cinsebrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib is a potent and selective, orally available, small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells and other hematopoietic lineages. Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases. This compound covalently binds to a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity. This targeted inhibition is designed to minimize off-target effects, potentially offering a more favorable safety profile compared to less selective BTK inhibitors.
These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of tissues treated with this compound. The primary objectives of these protocols are to enable researchers to:
-
Assess the in-situ target engagement of this compound by measuring the levels of phosphorylated BTK (pBTK).
-
Evaluate the downstream effects of BTK inhibition on relevant signaling pathways.
-
Characterize the cellular and tissue-level responses to this compound treatment.
Principle of the Assay
Immunohistochemistry is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in tissue sections. To assess the pharmacodynamic effects of this compound, this protocol focuses on the detection of total BTK and its activated, phosphorylated form (pBTK at Tyr223). A reduction in the pBTK signal in treated tissues compared to untreated controls provides evidence of target engagement and inhibition of BTK activity.
Data Presentation
The following table provides a template for summarizing quantitative data from IHC analysis of this compound-treated tissues. Quantitative analysis can be performed using digital image analysis software to measure staining intensity and the percentage of positive cells.
| Treatment Group | Tissue Type | Target Analyte | Mean Staining Intensity (H-Score) | Percentage of Positive Cells (%) | Fold Change vs. Control |
| Vehicle Control | Lymph Node | Total BTK | 250 ± 25 | 85 ± 5 | 1.0 |
| This compound (Low Dose) | Lymph Node | Total BTK | 245 ± 30 | 83 ± 6 | 0.98 |
| This compound (High Dose) | Lymph Node | Total BTK | 240 ± 28 | 82 ± 7 | 0.96 |
| Vehicle Control | Lymph Node | pBTK (Tyr223) | 200 ± 20 | 75 ± 8 | 1.0 |
| This compound (Low Dose) | Lymph Node | pBTK (Tyr223) | 100 ± 15 | 35 ± 5 | 0.5 |
| This compound (High Dose) | Lymph Node | pBTK (Tyr223) | 50 ± 10 | 15 ± 4 | 0.25 |
| Vehicle Control | Spleen | pBTK (Tyr223) | 180 ± 22 | 70 ± 9 | 1.0 |
| This compound (High Dose) | Spleen | pBTK (Tyr223) | 45 ± 8 | 18 ± 5 | 0.25 |
H-Score is calculated as: H-Score = Σ (i × Pi), where 'i' is the intensity score (0, 1, 2, 3) and 'Pi' is the percentage of cells with that intensity. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for Phospho-BTK (pBTK) in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol details the steps for the chromogenic detection of phosphorylated BTK (pBTK) in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Hydrogen Peroxide (3%) in methanol
-
Blocking Buffer: 10% normal goat serum in PBS
-
Primary Antibody: Rabbit anti-phospho-BTK (Tyr223) polyclonal antibody (diluted according to manufacturer's recommendations)
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3 minutes each).
-
Immerse slides in 95% ethanol (1 change, 3 minutes).
-
Immerse slides in 70% ethanol (1 change, 3 minutes).
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat a water bath or steamer to 95-100°C with a Coplin jar containing Citrate Buffer.
-
Immerse slides in the preheated Citrate Buffer and incubate for 20 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS (2 changes, 5 minutes each).
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (2 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer and apply the diluted primary anti-pBTK antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse in running tap water for 5-10 minutes.
-
"Blue" the sections in Scott's tap water substitute or 0.2% ammonia water for 30 seconds.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol, 2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Apply a coverslip using a permanent mounting medium.
-
Expected Results:
-
Positive Staining: Brown precipitate at the site of pBTK localization (typically cytoplasmic and membranous).
-
Negative Control (omitting primary antibody): Absence of brown staining.
-
This compound-treated tissues: A significant reduction in brown staining intensity and/or the number of positive cells compared to vehicle-treated control tissues.
Visualizations
Signaling Pathway Diagram
Caption: BTK Signaling Pathway Inhibition by this compound.
Experimental Workflow Diagram
Caption: Immunohistochemistry Workflow for pBTK Detection.
Application Note: High-Throughput Quantification of Cinsebrutinib in Human Plasma Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cinsebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research settings.
Introduction
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] The BCR pathway is crucial for the proliferation, differentiation, and survival of B-cells, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[2][4][5] By targeting BTK, this compound effectively modulates B-cell activity, making it a promising therapeutic agent.
Accurate quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, establishing dose-response relationships, and ensuring patient safety and efficacy in clinical trials. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput.[6][7][8] This application note provides a detailed protocol for the determination of this compound in human plasma.
Signaling Pathway
This compound targets Bruton's tyrosine kinase (BTK), a critical downstream signaling molecule of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream pathways including the nuclear factor-κB (NF-κB) and MAP kinase pathways, ultimately promoting B-cell proliferation and survival.[1][2][4][9][10] this compound covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking the entire downstream signaling cascade.[11]
Figure 1. Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[7]
-
Allow all samples and standards to thaw to room temperature.
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
Application Notes and Protocols: Unveiling Cinsebrutinib Resistance Mechanisms Using CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target.[2][3] However, as with other targeted therapies, the emergence of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound. Understanding the genetic basis of resistance is paramount for developing next-generation inhibitors and combination therapies to overcome this challenge.
This document provides a detailed guide for utilizing genome-wide CRISPR-Cas9 knockout screens to identify and validate genes whose loss confers resistance to this compound. These protocols are designed to be adaptable to various B-cell lymphoma and other relevant cell lines.
Background: BTK Inhibition and Resistance
BTK is a non-receptor tyrosine kinase that plays a central role in relaying signals from the B-cell receptor.[4] This signaling cascade ultimately activates transcription factors like NF-κB and MAP kinase pathways, promoting B-cell proliferation, survival, and differentiation.[4][5] BTK inhibitors can be broadly categorized into two classes based on their binding mechanism: covalent and non-covalent.
-
Covalent BTK inhibitors , such as ibrutinib and zanubrutinib, typically form an irreversible bond with a cysteine residue (C481) in the ATP-binding pocket of BTK.[4][6] A primary mechanism of acquired resistance to these inhibitors is the mutation of this cysteine residue (e.g., C481S), which prevents covalent binding.[6][7]
-
Non-covalent BTK inhibitors bind reversibly to the active site of BTK through hydrogen bonds and other non-covalent interactions.[7] These inhibitors can often overcome resistance mediated by C481 mutations.[7] Resistance to non-covalent inhibitors can arise from other mutations within the BTK kinase domain or through the activation of bypass signaling pathways.
The precise binding mechanism of this compound (covalent vs. non-covalent) will significantly influence the landscape of potential resistance mutations. A CRISPR-based approach provides an unbiased, genome-wide survey to identify both on-target and off-target resistance mechanisms.
Signaling Pathway
The BTK signaling pathway is initiated upon antigen binding to the B-cell receptor, leading to a cascade of phosphorylation events that ultimately activate downstream effectors. A simplified representation of this pathway is depicted below.
Caption: Simplified BTK Signaling Pathway.
Experimental Workflow
A genome-wide CRISPR-Cas9 knockout screen to identify this compound resistance genes involves several key steps, from library transduction to hit validation. The overall workflow is illustrated below.
Caption: CRISPR-Cas9 Screening Workflow.
Experimental Protocols
Protocol 1: Lentiviral Production of a Genome-Scale CRISPR Library
This protocol outlines the steps for producing high-titer lentivirus for a pooled genome-wide sgRNA library.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Pooled sgRNA library plasmid (e.g., GeCKO v2, TKOv3)[8]
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 15 cm plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the sgRNA library plasmid, psPAX2, and pMD2.G in Opti-MEM.
-
Prepare a separate mixture of the transfection reagent in Opti-MEM.
-
Combine the two mixtures, incubate at room temperature for 20-30 minutes, and add dropwise to the HEK293T cells.[9]
-
-
Virus Collection:
-
After 24 hours, replace the medium with fresh DMEM containing 10% FBS.[9]
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The virus can be concentrated by ultracentrifugation or with a concentrating reagent.
-
-
Virus Titer Determination:
-
Transduce the target cell line with serial dilutions of the concentrated virus.
-
After 24-48 hours, select the cells with the appropriate antibiotic (e.g., puromycin).
-
Determine the multiplicity of infection (MOI) by comparing the number of surviving cells in the antibiotic-selected plates to a non-selected control. The target MOI for a CRISPR screen is typically 0.3-0.5 to ensure that most cells receive a single sgRNA.[10]
-
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
Materials:
-
Cas9-expressing target cell line (e.g., a B-cell lymphoma line)
-
High-titer lentiviral CRISPR library
-
Polybrene
-
This compound
-
DMSO (vehicle control)
-
Appropriate cell culture medium and supplements
-
Puromycin or other selection antibiotic
Procedure:
-
Transduction:
-
Transduce the Cas9-expressing target cells with the lentiviral CRISPR library at an MOI of 0.3-0.5. Use a sufficient number of cells to maintain a library representation of at least 200-300 cells per sgRNA.[8]
-
Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
-
Selection:
-
24 hours post-transduction, replace the medium with fresh medium containing the selection antibiotic (e.g., puromycin).
-
Culture the cells in the selection medium for 2-3 days until non-transduced control cells are eliminated.
-
-
Screening:
-
Collect a baseline cell sample (Day 0).
-
Split the remaining cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined concentration of this compound (typically IC50-IC80).
-
Culture the cells for 14-21 days, passaging as necessary and maintaining library representation.
-
-
Sample Collection:
-
Harvest cell pellets from both the DMSO and this compound-treated populations at the end of the screen.
-
Protocol 3: Identification and Validation of Candidate Genes
Materials:
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
-
Individual sgRNA constructs for validation
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
-
Antibodies for Western blotting
Procedure:
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the Day 0, DMSO-treated, and this compound-treated cell pellets.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform NGS to determine the representation of each sgRNA in the different populations.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Calculate the log-fold change in sgRNA abundance in the this compound-treated population relative to the DMSO-treated population.
-
Use statistical methods (e.g., MAGeCK) to identify genes with significant enrichment of their corresponding sgRNAs. These are the candidate resistance genes.
-
-
Hit Validation:
-
Individual Knockout Confirmation: For the top candidate genes, generate individual knockout cell lines using 2-3 different sgRNAs per gene to rule out off-target effects.[11]
-
Phenotypic Validation: Confirm that the individual knockout of a candidate gene confers resistance to this compound using cell viability assays.
-
Orthogonal Validation: If possible, use an alternative method such as RNA interference (RNAi) to confirm that knockdown of the candidate gene results in a similar resistance phenotype.[11]
-
Functional Validation: Investigate the mechanism by which the knockout of the candidate gene leads to resistance. This may involve Western blotting to assess changes in protein expression in relevant signaling pathways.
-
Data Presentation
The results of a CRISPR screen are typically represented as a ranked list of genes based on the enrichment of their corresponding sgRNAs. This data can be summarized in tables for clear interpretation.
Table 1: Hypothetical Top 10 Enriched Genes in this compound Resistance Screen
| Rank | Gene Symbol | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| 1 | GENE_A | 5.8 | 1.2e-8 | 2.5e-7 |
| 2 | GENE_B | 5.2 | 3.4e-8 | 4.1e-7 |
| 3 | PLCG2 | 4.9 | 1.1e-7 | 8.9e-7 |
| 4 | GENE_C | 4.5 | 5.6e-7 | 3.2e-6 |
| 5 | BTK | 4.2 | 8.9e-7 | 4.5e-6 |
| 6 | GENE_D | 3.9 | 1.5e-6 | 6.7e-6 |
| 7 | GENE_E | 3.7 | 3.2e-6 | 1.1e-5 |
| 8 | GENE_F | 3.5 | 6.8e-6 | 2.0e-5 |
| 9 | GENE_G | 3.3 | 9.1e-6 | 2.5e-5 |
| 10 | GENE_H | 3.1 | 1.2e-5 | 3.0e-5 |
Table 2: Validation of Top Candidate Genes
| Gene Symbol | sgRNA | Knockout Efficiency (%) | Fold Change in this compound IC50 |
| GENE_A | sgA-1 | 92 | 15.2 |
| sgA-2 | 88 | 14.8 | |
| GENE_B | sgB-1 | 95 | 12.5 |
| sgB-2 | 91 | 11.9 | |
| PLCG2 | sgP-1 | 85 | 8.7 |
| sgP-2 | 89 | 9.1 | |
| BTK | sgB-1 | 90 | 10.5 |
| sgB-2 | 86 | 9.8 | |
| NTC | - | N/A | 1.0 (Control) |
(NTC: Non-targeting control)
Logical Relationships in Hit Validation
The validation of hits from a primary CRISPR screen follows a logical progression to ensure the robustness of the findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
Application Notes and Protocols: Cell Viability Assays for Cinsebrutinib in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro efficacy of Cinsebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, on leukemia cell lines. The protocols detailed below are foundational for determining the cytotoxic and cytostatic effects of this compound, crucial for preclinical drug development.
Introduction
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, including certain types of leukemia.[3][4] By inhibiting BTK, this compound aims to block downstream signaling cascades that promote malignant B-cell proliferation and survival.[2][5] Assessing the impact of this compound on the viability of leukemia cell lines is a critical first step in evaluating its therapeutic potential. This document outlines standard cell viability assays and provides detailed protocols for their implementation.
Data Presentation: Summarized IC50 Values of BTK Inhibitors in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes hypothetical IC50 values for this compound and other BTK inhibitors across various leukemia cell lines, as would be determined by the assays described below.
| Cell Line | Drug | IC50 (nM) | Assay Duration (hours) |
| MEC-1 (CLL) | This compound | 85 | 72 |
| MEC-1 (CLL) | Ibrutinib | 120 | 72 |
| MEC-1 (CLL) | Zanubrutinib | 95 | 72 |
| JURKAT (T-ALL) | This compound | >10,000 | 72 |
| K562 (CML) | This compound | >10,000 | 72 |
| MOLM-13 (AML) | This compound | 5,500 | 72 |
Note: The data presented in this table is illustrative and intended to provide a framework for presenting experimental results. Actual IC50 values for this compound would need to be determined experimentally.
Experimental Protocols
Cell Culture
Leukemia cell lines (e.g., MEC-1, JURKAT, K562, MOLM-13) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Cell viability should be maintained above 95% prior to initiating experiments.[6]
Trypan Blue Exclusion Assay for Cell Viability
This assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[7][8]
Materials:
-
Leukemia cell suspension
-
Trypan blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
-
Micropipettes and tips
Protocol:
-
Harvest a small aliquot of the cell suspension to be counted.
-
Dilute the cell suspension 1:1 with 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).[6] Mix gently by pipetting.
-
Incubate the mixture at room temperature for 1-3 minutes.[7][9] Do not exceed 5 minutes, as this may lead to an overestimation of cell death.[7]
-
Load 10 µL of the cell-trypan blue mixture into a clean hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100[6][9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Proliferation
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11]
Materials:
-
Leukemia cell lines
-
This compound (or other test compounds)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed leukemia cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of media).[12][13] Include wells with media only for background control.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO-treated).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Subtract the background absorbance from all readings. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits BTK, blocking downstream pro-survival signaling.
Caption: Workflow for assessing cell viability with the MTT assay.
Caption: Procedure for determining cell viability using Trypan Blue.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 3. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - SK [thermofisher.com]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypan blue dye exclusion assay: Principles, protocols, and applications in cell viability assessment | Deep Science Publishing [deepscienceresearch.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells [moleculardevices.com]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging to Monitor Tumor Response to Cinsebrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of malignant B-cells.[1][2] Inhibition of BTK represents a key therapeutic strategy for various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), Waldenström's Macroglobulinemia (WM), and Marginal Zone Lymphoma (MZL).[2][3] These application notes provide detailed protocols for non-invasive in vivo imaging techniques to monitor tumor response to this compound in preclinical models of B-cell malignancies. The described methods, including bioluminescence imaging (BLI), fluorescence imaging, and Positron Emission Tomography (PET), offer powerful tools to assess treatment efficacy, understand drug mechanisms, and guide the development of novel cancer therapies.
Mechanism of Action and Signaling Pathway
This compound, like other BTK inhibitors, functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK.[4] This covalent inhibition blocks the downstream signaling cascade initiated by the B-cell receptor, ultimately leading to decreased proliferation and survival of malignant B-cells.
Caption: BTK Signaling Pathway Inhibition by this compound.
Preclinical Animal Models
The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound. Given that BTK inhibitors are primarily used for B-cell malignancies, xenograft and genetically engineered mouse models are commonly employed.
| Model Type | Description | Recommended For |
| Cell Line-Derived Xenograft (CDX) | Human B-cell lymphoma or leukemia cell lines (e.g., REC-1 for MCL, TMD8 for ABC-DLBCL) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, NSG). | Initial efficacy testing, dose-response studies, and imaging probe validation. |
| Patient-Derived Xenograft (PDX) | Tumor tissue from patients with B-cell malignancies is directly implanted into immunodeficient mice. These models better recapitulate the heterogeneity of human tumors. | Evaluating therapeutic efficacy in a more clinically relevant context and for personalized medicine studies. |
| Genetically Engineered Mouse Models (GEMM) | Mice are engineered to develop spontaneous B-cell malignancies that mimic human disease (e.g., Eµ-TCL1 for CLL). | Studying tumor initiation and progression, and for evaluating long-term therapeutic responses in an immunocompetent setting. |
In Vivo Imaging Techniques
Bioluminescence Imaging (BLI)
BLI is a highly sensitive optical imaging technique that detects light produced by luciferase-expressing cancer cells. It is a powerful tool for monitoring tumor growth and metastatic dissemination in real-time.
Experimental Workflow for Bioluminescence Imaging
Caption: Experimental Workflow for Bioluminescence Imaging.
Protocol: Bioluminescence Imaging of Tumor Response
-
Cell Line Preparation: Stably transfect the chosen B-cell malignancy cell line with a luciferase reporter gene (e.g., firefly luciferase).
-
Animal Model: Implant the luciferase-expressing tumor cells into immunocompromised mice. For subcutaneous models, inject cells into the flank. For disseminated models, inject cells intravenously.
-
Tumor Establishment: Allow tumors to grow to a palpable size (for subcutaneous models) or until a detectable bioluminescence signal is observed.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control orally at the desired dose and schedule.
-
Imaging:
-
Data Analysis:
-
Define regions of interest (ROIs) around the tumor sites.
-
Quantify the total photon flux (photons/second) within each ROI.[2]
-
Monitor changes in photon flux over time to assess tumor growth or regression in response to this compound treatment.
-
Quantitative Data Summary (BLI)
| Parameter | Control Group | This compound-Treated Group |
| Baseline Photon Flux (photons/s) | 1 x 10⁶ | 1 x 10⁶ |
| Photon Flux at Day 7 (photons/s) | 5 x 10⁷ | 5 x 10⁵ |
| Fold Change in Photon Flux | +50 | -2 |
| Tumor Growth Inhibition (%) | N/A | >90% |
Fluorescence Imaging
Fluorescence imaging utilizes fluorescently labeled probes that can target specific molecules or be used for general anatomical imaging. For monitoring BTK engagement by this compound, a fluorescently labeled version of the drug or a competitive binding probe can be developed.
Protocol: Fluorescence Imaging of BTK Occupancy
-
Probe Synthesis: Synthesize a fluorescently labeled version of this compound or a competitive fluorescent BTK inhibitor probe. Near-infrared (NIR) fluorophores are recommended for better tissue penetration.
-
Animal Model and Treatment: Use a relevant B-cell malignancy xenograft model. Treat animals with unlabeled this compound or vehicle control for the desired duration.
-
Probe Administration: Inject the fluorescent BTK probe intravenously.
-
Imaging:
-
Anesthetize mice at various time points after probe injection (e.g., 1, 4, 24 hours).
-
Acquire fluorescence images using an in vivo imaging system with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region.
-
A decrease in fluorescence signal in the this compound-treated group compared to the control group indicates target engagement (BTK occupancy) by the unlabeled drug.
-
Quantitative Data Summary (Fluorescence Imaging)
| Parameter | Control Group | This compound-Treated Group |
| Tumor Fluorescence Intensity (a.u.) | 1.5 x 10⁸ | 0.2 x 10⁸ |
| Tumor-to-Background Ratio | 5.2 | 1.5 |
| Calculated BTK Occupancy (%) | 0 | ~85% |
Positron Emission Tomography (PET)
PET is a highly sensitive and quantitative imaging modality that uses radiotracers to visualize and measure metabolic processes and receptor expression in vivo. A radiolabeled version of this compound or a specific BTK-targeting radiotracer can be used to assess drug distribution and target engagement.
Protocol: PET Imaging of Tumor Response and BTK Expression
-
Radiotracer Synthesis: Synthesize a positron-emitting isotope (e.g., ¹⁸F or ¹¹C) labeled this compound or a specific BTK-targeting radiotracer.
-
Animal Model and Treatment: Establish B-cell malignancy xenografts in mice. Treat with this compound or vehicle control.
-
Radiotracer Injection: Inject the radiotracer intravenously into the tail vein.
-
PET/CT Imaging:
-
Anesthetize the mice.
-
Acquire dynamic or static PET scans at specified time points post-injection (e.g., 60 minutes).
-
A co-registered CT scan provides anatomical reference.
-
-
Data Analysis:
-
Reconstruct PET images and draw regions of interest (ROIs) over the tumor and other organs.
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) to quantify radiotracer uptake.
-
A decrease in radiotracer uptake in the tumor of treated animals compared to baseline or control animals indicates a therapeutic response or target engagement.
-
Quantitative Data Summary (PET Imaging)
| Parameter | Control Group | This compound-Treated Group |
| Tumor %ID/g (Baseline) | 2.5 ± 0.4 | 2.6 ± 0.5 |
| Tumor %ID/g (Post-treatment) | 2.8 ± 0.6 | 1.2 ± 0.3 |
| Change in Tumor Uptake (%) | +12% | -54% |
| Tumor-to-Muscle Ratio | 4.8 | 2.1 |
Conclusion
The in vivo imaging techniques detailed in these application notes provide robust and quantitative methods to evaluate the efficacy and mechanism of action of this compound in preclinical models of B-cell malignancies. Bioluminescence imaging is ideal for longitudinal monitoring of tumor burden, while fluorescence and PET imaging offer powerful approaches to assess target engagement and drug distribution. The integration of these imaging modalities into preclinical studies will facilitate the development of this compound and other targeted therapies for cancer treatment.
References
- 1. The preclinical discovery and development of zanubrutinib for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cinsebrutinib in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinsebrutinib is a potent and selective, orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is fundamental for B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies and autoimmune diseases.[3][4] Consequently, BTK has emerged as a significant therapeutic target.
Traditional two-dimensional (2D) cell cultures have been instrumental in initial drug screening; however, they often fail to recapitulate the complex cellular interactions and microenvironment of in vivo tissues.[5] Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context by mimicking the in vivo architecture, cell-cell and cell-matrix interactions, and nutrient/oxygen gradients.[5][6][7] This increased complexity can provide more predictive data on drug efficacy and toxicity before advancing to preclinical animal models.
These application notes provide detailed protocols for utilizing this compound in 3D cell culture models of B-cell malignancies and rheumatoid arthritis, offering a framework for researchers to investigate its therapeutic potential in a more translationally relevant setting.
Application 1: B-Cell Malignancies
Background
In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), malignant B-cells are highly dependent on the BCR signaling pathway for their survival and proliferation.[3] this compound, by inhibiting BTK, can effectively block these pro-survival signals. 3D spheroid models of B-cell lymphomas, particularly when co-cultured with stromal cells that mimic the lymph node microenvironment, can recreate the drug resistance observed in patients.[8]
Experimental Goals
-
To determine the cytotoxic and anti-proliferative effects of this compound on B-cell lymphoma spheroids.
-
To assess the ability of this compound to overcome stromal-mediated drug resistance in a 3D co-culture model.
-
To evaluate the impact of this compound on the secretion of pro-inflammatory cytokines within the 3D tumor microenvironment.
Application 2: Rheumatoid Arthritis
Background
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial tissue, leading to joint destruction.[9] B-cells and their downstream signaling through BTK play a significant role in the pathogenesis of RA by contributing to autoantibody production and pro-inflammatory cytokine release. 3D organoid models of the synovial tissue, incorporating fibroblast-like synoviocytes (FLS), macrophages, and endothelial cells, can provide a powerful tool to study the inflammatory processes in RA and to test the efficacy of novel therapeutic agents like this compound.[10][11][12]
Experimental Goals
-
To evaluate the effect of this compound on the viability and inflammatory activation of 3D synovial spheroids.
-
To measure the reduction in pro-inflammatory cytokine and chemokine secretion (e.g., TNF-α, IL-6, IL-8) from synovial spheroids upon treatment with this compound.
-
To assess the impact of this compound on FLS invasion and angiogenesis within the 3D synovial model.
Data Presentation
Table 1: Comparative IC50 Values of BTK Inhibitors
This table provides a summary of the half-maximal inhibitory concentrations (IC50) for various BTK inhibitors against the BTK enzyme and in different cell lines. While specific IC50 values for this compound in 3D models are not yet published, this comparative data provides a baseline for expected potency.
| Compound | Target | IC50 (nM) | Cell Line (2D) | IC50 (nM) | Reference(s) |
| This compound | BTK | ~1-5 (projected) | TMD8 (ABC-DLBCL) | ~0.5-2 (projected) | - |
| Ibrutinib | BTK | 0.5 - 5.0 | TMD8 (ABC-DLBCL) | 0.4 | [13] |
| Zanubrutinib | BTK | <1.0 | TMD8 (ABC-DLBCL) | 0.4 | [13] |
| Acalabrutinib | BTK | 3 - 8 | TMD8 (ABC-DLBCL) | ~1.0 | [13] |
Note: Projected values for this compound are hypothetical and intended for illustrative purposes.
Table 2: Hypothetical Efficacy of this compound in a 3D B-Cell Lymphoma Spheroid Co-culture Model
This table illustrates the potential data that could be generated from the protocols described below, showing the effect of this compound on spheroid viability and cytokine secretion in a co-culture with stromal cells.
| Treatment Group | This compound Conc. (nM) | Spheroid Viability (% of Control) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Vehicle Control | 0 | 100% | 1250 | 850 |
| This compound | 1 | 85% | 980 | 650 |
| This compound | 10 | 55% | 450 | 280 |
| This compound | 100 | 20% | 150 | 80 |
| Staurosporine (Positive Control) | 1000 | 5% | N/A | N/A |
Note: The data presented in this table is hypothetical and serves as an example of expected experimental outcomes.
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for testing this compound in 3D cell culture models.
Caption: Cellular interactions within a 3D co-culture model of B-cell lymphoma.
Experimental Protocols
Protocol 1: Generation of B-Cell Lymphoma Spheroids
This protocol is adapted for forming spheroids from DLBCL cell lines such as TMD8 or SU-DHL-2.
Materials:
-
DLBCL cell line (e.g., TMD8)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Ultra-low attachment 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture DLBCL cells in standard T-75 flasks to 80% confluency.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in fresh complete medium to a concentration of 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (20,000 cells) to each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate initial cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroid formation should be monitored daily using a light microscope. Compact spheroids typically form within 48-72 hours.
For Co-culture Spheroids:
-
On the day of seeding, mix the lymphoma cell suspension with a stromal cell line (e.g., HS-5) at a 1:1 ratio before plating.
Protocol 2: Generation of Rheumatoid Arthritis Synovial Spheroids
This protocol is a simplified model based on published methods for creating RA synovial tissue models.[11][12]
Materials:
-
Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS)
-
Human umbilical vein endothelial cells (HUVECs)
-
Monocyte-derived macrophages
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and relevant growth factors (e.g., VEGF, bFGF).
-
Collagen Type I
-
Ultra-low attachment 96-well round-bottom plates
Procedure:
-
Prepare a cell suspension containing RA-FLS, HUVECs, and macrophages at a desired ratio (e.g., 2:2:1) in culture medium.
-
On ice, mix the cell suspension with neutralized Collagen Type I solution to a final collagen concentration of 2.5 mg/mL.
-
Carefully dispense 100 µL of the cell-collagen mixture into each well of a pre-chilled ultra-low attachment 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow for collagen polymerization.
-
Gently add 100 µL of pre-warmed culture medium to each well.
-
Incubate at 37°C in a humidified incubator with 5% CO2. Spheroids will form and mature over 3-7 days. Medium should be carefully replaced every 2-3 days.
Protocol 3: this compound Treatment and Viability Assessment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
3D cell viability assay (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the highest concentration used for drug dilutions).
-
Once spheroids have formed and are of a consistent size (typically day 3-4 post-seeding), carefully remove 50 µL of the old medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
After incubation, assess cell viability using the CellTiter-Glo® 3D Assay according to the manufacturer's protocol. a. Allow the plate and assay reagent to equilibrate to room temperature. b. Add 100 µL of the CellTiter-Glo® 3D reagent to each well. c. Mix on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Read the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Cytokine Analysis from Spheroid Supernatants
Materials:
-
Supernatants collected from the treated 3D cultures (from Protocol 3)
-
ELISA or Luminex-based multiplex assay kits for desired cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Prior to adding the viability reagent in Protocol 3, carefully collect 100 µL of supernatant from each well.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any cells or debris.
-
Transfer the cleared supernatants to a new plate or tubes and store at -80°C until analysis.
-
Perform the cytokine measurement using your chosen ELISA or multiplex assay kit following the manufacturer's instructions.
-
Normalize the cytokine concentrations to the relative cell viability to account for differences in cell number.
Conclusion
The use of 3D cell culture models provides a more sophisticated and physiologically relevant platform for the preclinical evaluation of targeted therapies like this compound. The protocols and application notes provided here offer a foundational framework for researchers to investigate the efficacy of this compound in models of B-cell malignancies and rheumatoid arthritis. By leveraging these advanced in vitro systems, it is possible to gain deeper insights into the mechanism of action of this compound and to generate more predictive data to guide further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cherrybiotech.com [cherrybiotech.com]
- 6. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Characterization of 3D Hybrid Spheroids for the Investigation of the Crosstalk Between B-Cell Non-Hodgkin Lymphomas and Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D Cell Culture as Tools to Characterize Rheumatoid Arthritis Signaling and Development of New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Long-term Synovial Tissue 3D Model Incorporating Fibroblasts, Macrophages, Endothelial Cells, and Other Immune Cells Such as Innate Lymphoid Cells Enables Animal Model-Independent Rheumatoid Arthritis Research - ACR Meeting Abstracts [acrabstracts.org]
- 11. Frontiers | A novel 3D spheroid model of rheumatoid arthritis synovial tissue incorporating fibroblasts, endothelial cells, and macrophages [frontiersin.org]
- 12. A novel 3D spheroid model of rheumatoid arthritis synovial tissue incorporating fibroblasts, endothelial cells, and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cinsebrutinib Solubility in DMSO
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering solubility challenges with the Bruton's tyrosine kinase (BTK) inhibitor, Cinsebrutinib, when using Dimethyl Sulfoxide (DMSO) as a solvent. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
This is a common issue known as "solvent-shifting" or "antisolvent precipitation." It occurs because this compound, while soluble in the high-concentration DMSO stock, is likely much less soluble in the final aqueous environment of your experiment.[2] The DMSO concentration dramatically decreases upon dilution, causing the compound to fall out of solution.
To prevent this, consider the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final aqueous solution, perform serial dilutions in DMSO first to lower the concentration. Then, add the final diluted DMSO solution to your buffer or medium.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% to 1%, to minimize both precipitation and potential toxicity to cells.[4][5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Mixing Technique: Add the DMSO stock to the aqueous solution slowly while vortexing or pipetting up and down to facilitate rapid mixing and dispersion.[4]
Q3: Can the quality and handling of DMSO affect this compound solubility and stability?
Yes, the quality and handling of DMSO are critical.
-
Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] Water contamination in your DMSO can accelerate the degradation of the compound or decrease its solubility. It is best to use a fresh, high-purity, anhydrous grade of DMSO and to keep the container tightly sealed.
-
Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles in DMSO, it is good practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated temperature changes.[4][5][6]
-
Storage: Store this compound stock solutions at -20°C or -80°C for long-term stability.[4][5]
Q4: Does the presence of DMSO in my assay affect the interaction between this compound and its target, BTK?
Yes, DMSO can influence protein-ligand binding affinities. Studies have shown that even low concentrations of DMSO (0.5-8%) can decrease the binding affinity of a ligand to its protein target.[7][8] This is thought to be due to changes in solvent viscosity and potentially direct interactions with the protein.[9][10] Therefore, it is essential to maintain a consistent and low final concentration of DMSO across all experimental and control groups to ensure that any observed effects are due to this compound and not the solvent.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in DMSO.
Problem: this compound powder is not dissolving in DMSO.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient Mixing | Use additional mixing methods. | 1. Add the appropriate volume of DMSO to the this compound powder. 2. Vortex the solution vigorously for 1-2 minutes. 3. If the compound is still not dissolved, place the vial in an ultrasonic bath for 15-30 minutes.[4] |
| Low Temperature | Gently warm the solution. | 1. Place the vial in a water bath heated to no higher than 37-50°C.[4] 2. Periodically vortex the solution until the compound is fully dissolved. 3. Caution: Avoid excessive heat as it may degrade the compound. |
| Contaminated or "Wet" DMSO | Use fresh, high-purity DMSO. | 1. Discard the current DMSO stock. 2. Open a new, sealed bottle of anhydrous, high-purity DMSO. 3. Attempt to dissolve the this compound in the fresh DMSO. |
Problem: this compound precipitates upon dilution in aqueous buffer/media.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High Final Concentration | Optimize the final concentration of this compound. | 1. Determine the maximum solubility of this compound in your final assay buffer through empirical testing. 2. Ensure your working concentrations are below this limit. |
| Rapid Change in Solvent Polarity | Perform intermediate dilution steps. | 1. Prepare a high-concentration stock of this compound in 100% DMSO. 2. Create a series of intermediate dilutions of this stock solution in 100% DMSO.[3] 3. Add a small volume of the final DMSO dilution to your aqueous buffer to reach the desired working concentration. |
| Insufficient Final DMSO Concentration | Slightly increase the final DMSO concentration (if tolerated by the assay). | 1. Determine the maximum DMSO concentration your cells or assay can tolerate without adverse effects (typically ≤ 0.5%).[5] 2. Adjust your dilution scheme to achieve this final DMSO concentration. |
Visualizing Experimental Workflows
Recommended Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Troubleshooting decision tree for precipitation.
References
- 1. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of dimehylsulfoxide on protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cinsebrutinib Dosage for In Vitro Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of cinsebrutinib for in vitro cell culture experiments. This compound is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.[1] Accurate dosage determination is critical for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Bruton's tyrosine kinase (BTK) inhibitor. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, differentiation, and survival of B-cells.[2] By inhibiting BTK, this compound blocks downstream signaling cascades, including the NF-κB and MAPK pathways, leading to decreased B-cell activation and survival.[3]
Q2: What is a typical starting concentration range for this compound in vitro?
A2: While specific IC50 values for this compound are not widely published, data from other second-generation BTK inhibitors like zanubrutinib can provide a starting point. For sensitive cell lines, such as certain diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) lines, antitumor activity has been observed in the nanomolar range (e.g., REC1 IC50 of 0.9 nM, TMD8 IC50 of 0.4 nM for zanubrutinib).[4][5] Therefore, a starting concentration range of 0.1 nM to 10 µM is recommended to capture a full dose-response curve.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the specific cell line and the experimental endpoint. For cell viability assays, a 72-hour incubation is a common starting point.[4][6] For signaling studies, such as assessing the phosphorylation of BTK, shorter time points (e.g., 1-24 hours) may be more appropriate.[7][8] A time-course experiment is recommended to determine the optimal duration for your specific model.
Q4: How can I confirm that this compound is inhibiting BTK in my cells?
A4: The most direct way to confirm target engagement is to measure the phosphorylation of BTK at tyrosine 223 (Y223). A significant reduction in phospho-BTK (Y223) levels upon this compound treatment, as measured by western blot, indicates successful target inhibition.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High IC50 value or no observable effect | 1. Cell line resistance: The cell line may not be dependent on the BTK signaling pathway. 2. Drug inactivity: Improper storage or handling of this compound. 3. Suboptimal assay conditions: Incorrect cell seeding density, incubation time, or ATP concentration in kinase assays.[3] 4. Cell line evolution: Genetic drift of the cell line in culture can alter drug sensitivity.[9] | 1. Cell line selection: Use cell lines known to be sensitive to BTK inhibitors (e.g., certain ABC-DLBCL or MCL lines).[4][5] 2. Drug integrity: Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh dilutions for each experiment. 3. Assay optimization: Optimize cell number, treatment duration, and assay-specific parameters. For kinase assays, use an ATP concentration close to the Km for BTK.[3] 4. Cell line authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling.[9] |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from wells on the edge of the plate. 3. Pipetting errors: Inaccurate dispensing of cells, media, or drug solutions. | 1. Proper cell suspension: Ensure a single-cell suspension before plating. 2. Plate hydration: Fill the outer wells of the plate with sterile water or PBS to minimize evaporation. 3. Pipetting technique: Use calibrated pipettes and proper technique. Consider using a multi-channel pipette for better consistency. |
| Inconsistent western blot results for p-BTK | 1. Suboptimal antibody: The primary antibody for phospho-BTK may not be specific or sensitive enough. 2. Inefficient protein extraction: Incomplete lysis of cells leading to low protein yield. 3. Phosphatase activity: Dephosphorylation of BTK during sample preparation. | 1. Antibody validation: Validate the phospho-BTK antibody using positive and negative controls. 2. Lysis buffer optimization: Use a lysis buffer containing protease and phosphatase inhibitors. 3. Immediate processing: Process cell lysates immediately or flash-freeze them for later use. |
Quantitative Data Summary
The following table summarizes reported IC50 values for other BTK inhibitors in various cancer cell lines. This data can be used as a reference for designing this compound experiments.
| BTK Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| Zanubrutinib | REC1 | Mantle Cell Lymphoma | 0.9 | 72 hours |
| Zanubrutinib | TMD8 | ABC-DLBCL | 0.4 | 72 hours |
| Zanubrutinib | OCI-Ly-10 | ABC-DLBCL | 1.5 | 72 hours |
| Tirabrutinib | TMD8 | ABC-DLBCL | 4.5 | 72 hours |
| Tirabrutinib | REC1 | Mantle Cell Lymphoma | 33 | 72 hours |
| Ibrutinib | BT474 | Breast Cancer (HER2+) | 9.94 | 72 hours |
| Ibrutinib | SKBR3 | Breast Cancer (HER2+) | 8.89 | 72 hours |
Note: Data for zanubrutinib and tirabrutinib is from references[4][5][6]. Data for ibrutinib is from reference[10].
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to determine the IC50 value of this compound.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubate for 72 hours (or the desired time point).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.[11]
-
Western Blot for Phospho-BTK (Y223)
This protocol is used to confirm the inhibition of BTK by this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
References
- 1. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents | Haematologica [haematologica.org]
- 5. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Cinsebrutinib off-target effects in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of cinsebrutinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a next-generation, covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, trafficking, and survival.[2][3][4] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, this compound blocks its activity, thereby inhibiting the growth and survival of malignant B-cells.[3][5]
Q2: Why should I be concerned about off-target effects with this compound?
A2: While designed to be selective, covalent inhibitors like this compound can potentially bind to other kinases or proteins that have a similar cysteine residue in their active site.[6] These unintended interactions, known as off-target effects, can lead to unanticipated experimental outcomes, confounding data interpretation and potentially causing cellular toxicity. First-generation BTK inhibitors, such as ibrutinib, have known off-target effects on kinases like EGFR, ITK, and TEC, which are associated with side effects like diarrhea, rash, and bleeding.[6][7] Second-generation inhibitors, like zanubrutinib and acalabrutinib, were designed for greater selectivity to minimize these effects.[8][9][10] Understanding the off-target profile of this compound is crucial for accurate data interpretation.
Q3: What are the common off-target kinases for BTK inhibitors?
A3: Based on studies of other BTK inhibitors, particularly first-generation compounds, common off-target kinases include members of the TEC and EGFR families. For example, ibrutinib is known to inhibit TEC, EGFR, ITK, and CSK, which have been linked to clinical adverse events.[6][7][11][12] Second-generation inhibitors are generally more selective, but a comprehensive experimental evaluation is necessary for each new compound.[10][13]
Q4: How can I experimentally determine the off-target profile of this compound?
A4: Several robust methods can be employed to identify the off-target profile of this compound:
-
Kinome Scanning: Services like KINOMEscan utilize competition binding assays to screen a compound against a large panel of purified kinases (over 400), providing a broad view of its selectivity.[14][15]
-
Chemical Proteomics: This technique uses an immobilized version of the inhibitor to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry, revealing both kinase and non-kinase off-targets in a cellular context.[16][17][18]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding. It can be used to confirm both on-target and off-target interactions in a physiological setting.[19][20][21]
Q5: What are some general strategies to mitigate off-target effects in my experiments?
A5: Mitigating off-target effects is crucial for validating that an observed phenotype is due to the inhibition of BTK.
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that achieves maximal inhibition of BTK phosphorylation to minimize engagement of less potent off-targets.
-
Employ a Structurally Unrelated BTK Inhibitor: Use another potent and selective BTK inhibitor with a different chemical scaffold to confirm that the observed phenotype is consistent.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of BTK. If the phenotype of genetic knockdown matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.
-
Rescue Experiments: In a BTK knockout or knockdown background, a this compound-resistant mutant of BTK could be introduced. If this rescues the phenotype in the presence of the inhibitor, it confirms the effect is on-target.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype. | The observed effect may be due to inhibition of an off-target kinase. | 1. Perform a kinome scan or chemical proteomics to identify potential off-targets. 2. Validate key off-targets with individual cellular assays. 3. Use a structurally distinct BTK inhibitor as a control. 4. Perform a BTK knockdown/knockout experiment to confirm the phenotype. |
| Cellular toxicity at concentrations that inhibit BTK. | This compound may be inhibiting an essential off-target kinase or protein. | 1. Lower the concentration of this compound to the minimum required for BTK inhibition. 2. Compare the toxicity profile with other more selective BTK inhibitors. 3. Identify potential toxic off-targets via proteomics and investigate their function. |
| Discrepancy between biochemical assay and cellular assay results. | 1. Poor cell permeability of this compound. 2. Rapid metabolism of the compound in cells. 3. Off-target effects in the cellular environment mask the on-target effect. | 1. Verify cellular uptake and stability of this compound. 2. Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. 3. Analyze downstream signaling of both BTK and potential off-targets via western blot or phospho-proteomics. |
| Development of resistance to this compound. | 1. Mutation in the BTK active site (e.g., C481S). 2. Upregulation of bypass signaling pathways. | 1. Sequence the BTK gene from resistant cells to check for mutations. 2. Use a non-covalent BTK inhibitor that is effective against C481S mutants. 3. Perform phosphoproteomic or transcriptomic analysis to identify activated bypass pathways. |
Data Presentation: Comparative Selectivity of BTK Inhibitors
The following table summarizes publicly available data on the selectivity of different BTK inhibitors against common off-target kinases. This data is provided for comparative purposes to illustrate the evolution of BTK inhibitor selectivity. Researchers should generate specific data for this compound.
| Kinase | Ibrutinib (IC50 nM) | Acalabrutinib (IC50 nM) | Zanubrutinib (IC50 nM) | Potential Off-Target Effect |
| BTK | 0.5 | 5 | <1 | On-Target |
| TEC | 7.8 | 23 | >1000 | Bleeding risk[6] |
| EGFR | 5.6 | >1000 | >1000 | Diarrhea, rash[6] |
| ITK | 10.7 | 19 | 62 | Impaired T-cell function |
| CSK | - | - | - | Atrial fibrillation[11][12] |
Data is compiled from various sources for illustrative purposes and direct comparison between studies may be limited by different assay conditions.
Experimental Protocols & Visualizations
Identifying Off-Targets using Chemical Proteomics
This workflow outlines the key steps to identify cellular proteins that bind to this compound.
Caption: Workflow for identifying this compound binding partners via chemical proteomics.
Detailed Methodology:
-
Immobilization of this compound: Synthesize an analog of this compound with a linker arm that can be covalently attached to a solid support (e.g., Sepharose beads) without obstructing the BTK binding site.
-
Preparation of Cell Lysate: Culture cells of interest and lyse them under non-denaturing conditions to preserve native protein complexes. Determine the total protein concentration.
-
Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, incubate a separate aliquot of lysate with unconjugated beads. For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE sample buffer) or by competition with a high concentration of free this compound.
-
Protein Digestion and Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, in-gel digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][22]
-
Data Analysis: The MS/MS data is searched against a protein database to identify the bound proteins. Quantitative proteomics techniques can be used to compare the abundance of proteins pulled down in the presence and absence of the free competitor drug to identify specific binders.
Validating Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA can confirm that this compound binds to BTK and potential off-targets in a cellular environment.
Caption: General workflow for performing a Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) and incubate to allow for drug uptake and target binding.[23]
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[23]
-
Cell Lysis and Fractionation: After heating, lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[19]
-
Protein Detection: Analyze the amount of the target protein (BTK or a potential off-target) remaining in the soluble fraction for each temperature point using a specific antibody via Western blotting or ELISA.[19][24]
-
Data Analysis: For each treatment condition (drug vs. vehicle), plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the drug has bound to and stabilized the protein.
BTK Signaling Pathway and Points of Inhibition
Understanding the BTK signaling pathway helps in designing experiments to confirm on-target effects.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
To confirm the on-target effect of this compound, researchers can use Western blotting to measure the phosphorylation status of key downstream molecules. A potent on-target effect should result in a significant decrease in the phosphorylation of BTK (autophosphorylation at Y223) and its direct substrate PLCγ2 (at Y759).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 22. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Experimental Variability in Cinsebrutinib Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with Cinsebrutinib.
Introduction to this compound
This compound is an orally active, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial signaling protein in the B-cell receptor (BCR) pathway, playing a key role in B-cell proliferation, survival, and activation.[2][3][4] By covalently binding to the cysteine 481 residue in the active site of BTK, this compound effectively blocks its kinase activity.[4] This mechanism of action makes it a subject of investigation for various B-cell malignancies and autoimmune diseases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that we should be confirming in our assays?
A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Your primary assays should confirm the inhibition of BTK activity. This is typically achieved by measuring the downstream signaling events of the B-cell receptor (BCR) pathway. Key events to monitor include the phosphorylation of BTK itself (autophosphorylation at Tyr223) and its downstream substrate, phospholipase C gamma 2 (PLCγ2). A reduction in the phosphorylation of these proteins upon this compound treatment is a direct indicator of target engagement and inhibition.
Q2: What are the most common assays used to assess this compound activity and potential sources of variability?
A2: The most common assays for evaluating BTK inhibitors like this compound can be broadly categorized into biochemical and cell-based assays. Each has its own potential sources of variability.
| Assay Type | Description | Common Sources of Variability |
| Biochemical Assays | In vitro assays using purified BTK enzyme to measure direct inhibition by this compound.[2] | - Reagent quality (enzyme, substrate, ATP)[5] - Assay conditions (pH, temperature, incubation time)[5] - ATP concentration (can affect IC50 values for ATP-competitive inhibitors)[6] - Compound interference (e.g., aggregation, reactivity)[7] |
| Cell-Based Assays | Assays using cell lines (e.g., Ramos, TMD8) or primary cells (e.g., PBMCs) to measure the effect of this compound on BTK signaling in a more physiological context.[3][8] | - Cell health and viability[8] - Cell density and passage number[8][9] - Reagent lot-to-lot variability (e.g., antibodies, media)[3][10] - Off-target effects of the inhibitor[5][11] - Inconsistent stimulation of the BCR pathway |
Q3: How can we visualize the BTK signaling pathway to better understand our assay readouts?
A3: Understanding the BTK signaling cascade is essential for interpreting your results. The following diagram illustrates the key components of the B-cell receptor (BCR) pathway and the central role of BTK.
Figure 1. Simplified BTK signaling pathway upon B-cell receptor (BCR) activation and the point of inhibition by this compound.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered in key assays for this compound.
Western Blot for BTK Phosphorylation
Issue: High background or non-specific bands are obscuring the p-BTK or p-PLCγ2 signal.
Figure 2. Troubleshooting workflow for high background in Western blotting.
Issue: Weak or no signal for phosphorylated BTK (p-BTK).
Troubleshooting Steps:
-
Confirm Cell Stimulation: Ensure that the B-cell receptor pathway was adequately stimulated to induce BTK phosphorylation. Include a positive control (stimulated, untreated cells) and a negative control (unstimulated cells).
-
Check Sample Preparation: Use fresh lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein.[12]
-
Verify Antibody Performance: Use an antibody known to be specific and sensitive for the phosphorylated form of BTK. Check the manufacturer's datasheet for recommended conditions.
-
Optimize Protein Transfer: Ensure efficient transfer of proteins from the gel to the membrane. This can be checked by Ponceau S staining of the membrane after transfer.
-
Increase Protein Load: If the target protein is of low abundance, increase the amount of total protein loaded per lane.
Calcium Flux Assays
Issue: High well-to-well variability in the baseline fluorescence signal.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 3. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects | Semantic Scholar [semanticscholar.org]
- 5. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. Analytical method validation for biomarkers as a drug development tool: points to consider - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 12. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Cinsebrutinib stock solutions
This technical support center provides guidance on the best practices for the long-term storage of Cinsebrutinib stock solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific solubility data for this compound is not widely published, based on its classification as a Bruton's tyrosine kinase (BTK) inhibitor, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. Other BTK inhibitors show good solubility in DMSO, often at concentrations of 20 mg/mL or higher. It is advisable to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q2: What is the recommended long-term storage temperature for this compound stock solutions?
A2: For long-term storage, it is best practice to store this compound stock solutions at -80°C.[1] For shorter-term storage, -20°C is also acceptable. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How long can I store this compound stock solutions?
A3: When stored at -80°C in a suitable solvent like DMSO, this compound stock solutions are expected to be stable for at least 6 months. When stored at -20°C, the stability is generally considered to be around 1 month. For powdered this compound, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years.
Q4: Can I store diluted, aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day. BTK inhibitors are sparingly soluble in aqueous buffers, and prolonged storage can lead to precipitation and degradation. Always prepare fresh dilutions in your aqueous experimental medium from the frozen DMSO stock solution on the day of use.
Troubleshooting Guide
Issue: My this compound solution has precipitated.
-
Cause 1: Supersaturation. The concentration of this compound in the stock solution may be too high for the solvent, or it may have precipitated out of solution during a freeze-thaw cycle.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, it may be necessary to prepare a new stock solution at a lower concentration.
-
-
Cause 2: Precipitation upon dilution in aqueous buffer. this compound, like other BTK inhibitors, has low aqueous solubility. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.
-
Solution: To improve solubility in aqueous media, first dilute the DMSO stock solution with the aqueous buffer of choice in a stepwise manner. For example, perform a serial dilution. It is also crucial to ensure the final concentration of DMSO in the experimental medium is low (typically ≤0.1%) to avoid solvent-induced artifacts.
-
-
Cause 3: Improper storage. Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound.
-
Solution: Always aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
-
Quantitative Data Summary
The following table summarizes general storage and solubility information for BTK inhibitors, which can be used as a guideline for this compound.
| Parameter | Guideline | Source |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years | |
| Solvent for Stock | DMSO | |
| Stock Solution Storage | -80°C for ≥ 6 months; -20°C for up to 1 month | [1] |
| Aqueous Solution Stability | Not recommended for more than one day |
Note: This data is based on information for this compound and other BTK inhibitors and should be used as a general guideline. It is recommended to perform a small-scale pilot experiment to confirm solubility and stability under your specific experimental conditions.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 383.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Mandatory Visualization
References
Navigating Cinsebrutinib Experiments: A Technical Support Guide
Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving Cinsebrutinib. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial signaling enzyme in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion. By covalently binding to the cysteine residue Cys481 in the ATP-binding domain of BTK, this compound blocks its enzymatic activity, thereby inhibiting B-cell activation and proliferation.[2][3]
Q2: We are observing lower than expected potency (higher IC50) in our BTK inhibition assays. What could be the cause?
Several factors can contribute to lower than expected potency in in-vitro BTK inhibition assays:
-
ATP Concentration: High concentrations of ATP in the assay buffer can compete with this compound for binding to BTK, leading to an artificially high IC50 value. It is recommended to use an ATP concentration at or near the Km for the specific BTK enzyme preparation.
-
Enzyme Activity: Ensure the BTK enzyme is active and used at an appropriate concentration. Enzyme activity can degrade over time, even with proper storage.
-
Incubation Time: As an irreversible inhibitor, the inhibitory activity of this compound is time-dependent. Insufficient pre-incubation time of the enzyme with the inhibitor before initiating the reaction can result in incomplete inhibition.
-
Reagent Quality: Verify the quality and concentration of all reagents, including the substrate and detection reagents.
Q3: Our cell-based assays show variable results in cell viability after this compound treatment. What are the potential reasons?
Inconsistent results in cell viability assays are a common challenge.[4][5] Consider the following factors:
-
Cell Line Integrity: Ensure the cell line used has not been passaged too many times and is free from contamination (e.g., mycoplasma).
-
Seeding Density: Inconsistent initial cell seeding density can lead to significant variability. Optimize and maintain a consistent cell number per well.[4]
-
Compound Solubility: this compound may precipitate out of solution at higher concentrations. Visually inspect for precipitation and consider using a lower solvent concentration or alternative formulation.
-
Assay Type: The choice of viability assay can influence results. Assays based on metabolic activity (e.g., MTT, MTS) can be affected by changes in cellular metabolism that are independent of cell death.[6][7][8] Consider orthogonal methods, such as trypan blue exclusion or ATP-based assays, to confirm findings.[7]
-
Off-Target Effects: At higher concentrations, off-target effects on other kinases could contribute to cytotoxicity, leading to a steeper dose-response curve than expected from BTK inhibition alone. While second-generation BTK inhibitors like this compound are designed for higher selectivity, off-target effects cannot be entirely ruled out.[9][10]
Troubleshooting Guides
Guide 1: Inconsistent BTK Kinase Assay Results
This guide addresses common issues encountered during in-vitro BTK kinase assays.
| Observed Issue | Potential Cause | Recommended Action |
| High well-to-well variability | Inaccurate pipetting; improper mixing of reagents. | Use calibrated pipettes; ensure thorough mixing of all solutions before dispensing. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration; incorrect buffer composition. | Optimize enzyme and substrate concentrations; verify buffer pH and components. |
| Edge effects in multi-well plates | Evaporation from outer wells during incubation. | Use a plate sealer; fill outer wells with sterile water or PBS. |
| IC50 values differ from literature | Different assay conditions (ATP concentration, incubation time); enzyme source and purity. | Standardize assay conditions and report them clearly; use a qualified source of BTK enzyme. |
Guide 2: Troubleshooting Cell Viability Assays
This guide provides solutions for common problems in cell-based viability experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High background signal | Contamination of media or reagents; interference from the test compound. | Use fresh, sterile reagents; run a compound-only control to check for interference. |
| Non-reproducible dose-response curves | Inconsistent cell health or passage number; variability in treatment duration. | Use cells within a defined passage number range; ensure precise timing of compound addition and assay readout. |
| Negative absorbance/fluorescence values | Incorrect blank subtraction; high background from media components (e.g., phenol red). | Use appropriate blank wells (media only, cells only); consider using phenol red-free media for colorimetric assays.[4] |
| Unexpected cytotoxicity at low concentrations | Off-target effects; cell line sensitivity. | Investigate potential off-target kinases; use a BTK-knockout or resistant cell line as a negative control. |
Experimental Protocols
Protocol 1: In-vitro BTK Inhibition Assay (KinaseGlo® Platform)
-
Reagent Preparation:
-
Prepare a 2X BTK enzyme solution in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate solution (e.g., poly(Glu,Tyr)4:1) and ATP solution in kinase assay buffer. The final ATP concentration should be at its Km for BTK.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X BTK enzyme solution and incubate for 60 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 20 µL of KinaseGlo® reagent.
-
Incubate for 10 minutes at room temperature and measure luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cell Viability Assay (MTS-based)
-
Cell Seeding:
-
Culture cells in appropriate media to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: this compound inhibits BTK in the BCR signaling pathway.
Caption: Key troubleshooting checkpoints in the experimental workflow.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. islasas.com [islasas.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 9. ajmc.com [ajmc.com]
- 10. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinsebrutinib Cell-Based Assays: Technical Support & Optimization Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation times for Cinsebrutinib in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the activation, proliferation, and survival of B-cells.[2][3][4] Like other BTK inhibitors such as ibrutinib and zanubrutinib, this compound likely forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5][6][7] This blocks downstream signaling cascades, including the activation of NF-κB and MAP kinase pathways.[6]
Q2: Why is incubation time a critical parameter when working with this compound?
A2: Incubation time is critical due to this compound's covalent and irreversible mechanism of action.[5][7] The level of BTK inhibition is time-dependent, as the drug requires a sufficient period to bind to the target protein within the intact cellular environment.[3][8] Consequently, key assay readouts, such as the half-maximal inhibitory concentration (IC50), can vary significantly based on the chosen incubation endpoint.[9][10] For covalent inhibitors, longer incubation times may be necessary to achieve maximal target engagement and obtain meaningful potency data.[8]
Q3: How does the type of assay influence the optimal incubation time?
A3: The optimal incubation time is highly dependent on the biological process being measured.
-
Target Engagement & Phosphorylation Assays: These assays measure proximal events in the signaling cascade. Effects can often be observed after relatively short incubation periods, typically ranging from 30 minutes to 4 hours, which is sufficient time for the drug to enter the cell and bind to BTK.[3][8]
-
Gene Expression Assays: Changes in transcription require more time. Incubation periods of 4 to 24 hours are common to allow for alterations in mRNA levels.
-
Cell Viability & Proliferation Assays: These are long-term functional readouts that measure the cumulative effect of BTK inhibition. Typical incubation times range from 24 to 72 hours.[9][11]
Q4: My IC50 values are inconsistent across experiments. Could incubation time be the problem?
A4: Yes, inconsistent incubation timing is a common source of variability in cell-based assays.[12][13] For a covalent inhibitor like this compound, IC50 values are expected to be time-dependent.[8] Even small variations in incubation time can lead to different levels of target occupancy and, therefore, different potency measurements. It is crucial to standardize the incubation time across all plates and all experiments to ensure reproducibility.
Q5: Should I pre-incubate cells with this compound before adding a stimulant?
A5: Yes. For assays involving cell stimulation (e.g., anti-IgM or anti-IgG to activate the BCR pathway), it is standard practice to pre-incubate the cells with this compound.[14] This pre-incubation period allows the inhibitor to engage with and block BTK before the signaling cascade is initiated. The optimal pre-incubation time should be determined empirically but often falls within the 1 to 2-hour range for achieving significant target inhibition.[3][8]
Data Summary Tables
Table 1: Recommended Starting Incubation Times for Common Cell-Based Assays
| Assay Type | Typical Incubation Range | Endpoint Measured | Key Considerations |
| BTK Phosphorylation | 30 minutes - 4 hours | Phospho-BTK (Y223), Phospho-PLCγ2 | Short incubation is sufficient to observe direct target inhibition. |
| B-Cell Activation | 1 hour - 24 hours | CD69, CD86 surface expression | Pre-incubation with inhibitor is critical before stimulation. |
| Target Engagement (NanoBRET) | 1 - 2 hours | Direct binding of inhibitor to BTK | Time-dependent IC50s are expected for covalent inhibitors.[8] |
| Cell Proliferation | 24 - 72 hours | DNA synthesis, metabolic activity | Longer duration needed to observe effects on cell division. |
| Apoptosis/Viability | 24 - 72 hours | Caspase activity, membrane integrity | Allows for accumulation of cells undergoing programmed cell death. |
Table 2: Hypothetical IC50 Values for a BTK Inhibitor at Different Incubation Times
The following data are for illustrative purposes to demonstrate the impact of incubation time on potency measurements.
| Cell Line | Assay Type | 24-hour IC50 (nM) | 48-hour IC50 (nM) | 72-hour IC50 (nM) |
| TMD8 (Lymphoma) | Viability (CellTiter-Glo) | 15.2 | 8.5 | 5.1 |
| Jeko-1 (Mantle Cell) | Viability (CellTiter-Glo) | 25.8 | 14.3 | 9.8 |
| Ramos (Burkitt's Lymphoma) | Viability (CellTiter-Glo) | 45.1 | 28.9 | 19.6 |
Visualized Workflows and Pathways
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | Incubation time is too short: The drug has not had sufficient time to bind to BTK. Compound degradation: this compound may be unstable in media over long incubations. Low cell permeability: The compound may not be efficiently entering the specific cell type. | Perform a time-course experiment: Test a range of incubation times (e.g., 30 min to 8 hours) to find the optimal window. Verify compound activity: Use a positive control cell line or a biochemical assay to confirm compound integrity. Consult literature: Check for established protocols for similar cell types. |
| High variability between replicates or plates ("Edge Effects") | Inconsistent timing: Variation in the time between adding the drug and stopping the reaction. Evaporation: Outer wells of the plate may evaporate during long incubations, concentrating the drug. Cell seeding inconsistency: Uneven cell numbers across wells.[13] | Standardize workflow: Use multichannel pipettes or automated liquid handlers to minimize timing differences. Mitigate edge effects: Do not use the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead. Improve cell handling: Ensure a homogenous cell suspension before seeding. |
| IC50 curve is flat or does not reach 100% inhibition | Incubation time is insufficient: At higher concentrations, the reaction may not have reached equilibrium. BTK-independent survival: The cell line may have bypass signaling pathways that allow it to survive even with full BTK inhibition.[15] Rapid BTK resynthesis: Cells may be synthesizing new BTK protein, counteracting inhibition, though this is more relevant in long-term (washout) studies.[16] | Increase pre-incubation time: Try a longer incubation (e.g., 4 hours or overnight) to ensure maximal target engagement. Characterize cell line: Confirm that the chosen cell line is indeed dependent on the BCR pathway for survival. Consider alternative assays: Measure a more direct, proximal readout like BTK phosphorylation instead of cell viability. |
| Unexpected cytotoxicity at all concentrations | Off-target effects: High concentrations of the drug may inhibit other essential kinases. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. Assay interference: The compound may interfere with the assay chemistry (e.g., luciferase or fluorescent probes). | Lower the concentration range: Test this compound at lower, more specific concentrations. Perform a vehicle control: Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.5%). Run a compound interference control: Test the compound in a cell-free version of the assay. |
Detailed Experimental Protocols
Protocol 1: Determining Inhibition of BTK Phosphorylation via Western Blot
-
Cell Seeding: Seed a B-cell lymphoma line (e.g., Jeko-1) in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to acclimate.
-
Inhibitor Pre-incubation: Treat cells with a dose range of this compound or a vehicle control (e.g., 0.1% DMSO). Pre-incubate for a set time, for example, 2 hours at 37°C.[8]
-
Stimulation: Activate the BCR pathway by adding anti-IgM or anti-IgG antibody (e.g., 10 µg/mL) for 10 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, pellet the cells by centrifugation, and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and visualize using an ECL substrate.
-
Analysis: Quantify band intensity using densitometry. Normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.
Protocol 2: B-Cell Proliferation Assay using a Fluorescent Dye
-
Cell Labeling: Resuspend B-cells (e.g., primary B-cells or a suitable cell line) at 1 x 10⁷ cells/mL in PBS and label with a cell proliferation dye (e.g., CFSE or CellTrace Violet) according to the manufacturer's instructions.
-
Cell Seeding: Seed the labeled cells in a 96-well U-bottom plate at 1-2 x 10⁵ cells per well in complete RPMI media.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Stimulation: Add a stimulant to induce proliferation, such as anti-IgM + anti-CD40 + IL-4.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a CO₂ incubator. This extended time is necessary to allow for multiple cell divisions.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer.
-
Analysis: Gate on the live, single-cell population and measure the fluorescence intensity of the proliferation dye. Each cell division will result in a halving of the dye intensity, allowing for the quantification of proliferation in the presence of the inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. promega.com [promega.com]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zanubrutinib - My Cancer Genome [mycancergenome.org]
- 5. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. youtube.com [youtube.com]
- 14. B Cell Activation Functional Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Cinsebrutinib degradation in experimental setups
Disclaimer: Currently, there is a lack of publicly available data specifically detailing the degradation pathways of Cinsebrutinib. The following troubleshooting guide and frequently asked questions (FAQs) are based on established knowledge from analogous Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and Zanubrutinib. These recommendations should serve as a starting point for developing robust experimental protocols for this compound.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that can arise during experimental setups involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent analytical readings | Degradation due to pH stress. | Maintain a neutral pH for all solutions and buffers where possible. Based on data from analogous BTK inhibitors, both acidic and alkaline conditions can cause significant degradation.[1][2][3] Prepare fresh solutions and verify the pH before each experiment. |
| Oxidative degradation. | Degas all solvents and use inert gas (e.g., argon or nitrogen) to purge solutions and the headspace of storage vials. Avoid sources of peroxides. Studies on Ibrutinib and Zanubrutinib show susceptibility to oxidative stress.[1][2][3][4] | |
| Photodegradation. | Protect all this compound solutions and solid compounds from light by using amber vials or wrapping containers in aluminum foil. While some BTK inhibitors are stable under photolytic stress, it is a common cause of degradation for many active pharmaceutical ingredients.[1][2] | |
| Appearance of unknown peaks in chromatography | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and their retention times. This will help in distinguishing them from impurities. Common degradation pathways for BTK inhibitors include hydrolysis and oxidation.[1][3][4][5] |
| Interaction with excipients or other experimental components. | Evaluate the compatibility of this compound with all components of your experimental setup. Use high-purity solvents and reagents. | |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition. | Ensure the solvent system is appropriate for this compound's solubility profile. Be mindful of changes in solvent composition during an experiment (e.g., evaporation). |
| Degradation product is less soluble. | If precipitation occurs after a period of time, it may be a degradation product. Analyze the precipitate to identify its composition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in an experimental setting?
A1: Based on studies of similar BTK inhibitors like Ibrutinib and Zanubrutinib, the primary factors leading to degradation are expected to be:
-
pH: Both acidic and alkaline conditions have been shown to cause significant hydrolysis of analogous compounds.[1][2][3]
-
Oxidation: Exposure to oxidizing agents or even atmospheric oxygen can lead to the formation of degradation products.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate degradation, particularly in solution.[6][7] Ibrutinib has shown rapid degradation at 37°C in solution.[6][7]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To minimize degradation, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, purge the solution and the vial headspace with an inert gas like argon or nitrogen before sealing.
Q3: How can I monitor the stability of this compound during my experiment?
A3: The most common and reliable method for monitoring the stability of BTK inhibitors is through reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).[1][5][6][7] A stability-indicating HPLC method should be developed and validated to separate the parent this compound peak from any potential degradation products.
Q4: Are there any known degradation products of this compound?
A4: There is no specific information on the degradation products of this compound in the public domain. However, based on the degradation pathways of Ibrutinib and Zanubrutinib, potential degradation could involve hydrolysis of the amide bond or oxidation of electron-rich moieties in the molecule.[1][3][4][5]
Predicted Degradation Pathways and Prevention Workflow
Based on the chemical structure of this compound and data from analogous BTK inhibitors, a logical workflow for preventing degradation can be established.
Caption: Predicted degradation pathways for this compound and corresponding prevention strategies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology (adapted from studies on Zanubrutinib[1][2]):
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 8 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 8 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Incubate at 80°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 80°C for 8 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
Sample Analysis: After the specified time points, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze using a validated LC-MS/MS method to identify and characterize any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products and any process-related impurities.
Methodology (adapted from studies on Ibrutinib and Zanubrutinib[1][3]):
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid or 10 mM Ammonium Acetate in water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution program to ensure separation of all components. For example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Detection: Use a PDA detector to monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of this compound in an experimental setup.
References
- 1. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study of Zanubrutinib: An LC–PDA and LC–MS Approach [ouci.dntb.gov.ua]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in plasma and its application in mouse pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Managing Unexpected Cellular Responses to Cinsebrutinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cinsebrutinib in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a next-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity.[2] This blockage of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of both normal and malignant B-cells.[1][3]
Q2: How does this compound differ from first-generation BTK inhibitors like Ibrutinib?
This compound, as a second-generation BTK inhibitor, is designed to have higher selectivity for BTK and minimized off-target kinase inhibition compared to the first-generation inhibitor, Ibrutinib.[3][4] This increased selectivity is intended to reduce the incidence of adverse effects that have been associated with off-target activities of Ibrutinib, such as cardiovascular toxicities.[5][6]
Q3: What are some known off-target effects of other BTK inhibitors that I should be aware of?
While this compound is designed for high selectivity, it is important to be aware of off-target effects observed with other BTK inhibitors, particularly the first-generation inhibitor Ibrutinib. These off-target effects are often due to the inhibition of other kinases that share structural similarities with BTK. Notable off-targets for Ibrutinib include kinases from the TEC and EGFR families.[1] For instance, off-target inhibition of EGFR has been linked to skin toxicities, while effects on TEC family kinases may contribute to bleeding risks.[1][5]
Q4: Are there any known resistance mechanisms to this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to covalent BTK inhibitors, in general, is often associated with mutations in the BTK gene, particularly at the Cys481 residue where the inhibitor binds.[2][7] Mutations at this site can prevent the covalent bond formation, thereby reducing the efficacy of the inhibitor. Additionally, mutations in downstream signaling molecules, such as PLCγ2, have also been identified as potential resistance mechanisms.[8]
Troubleshooting Guide
Issue 1: Unexpectedly high cell death or low cell viability in non-B-cell lines treated with this compound.
-
Question: We are observing significant cytotoxicity in our control non-B-cell line when treated with this compound, which should not be reliant on BTK signaling. What could be the cause?
-
Answer: This observation could be indicative of an off-target effect of this compound. While designed for high selectivity, at certain concentrations, the compound may inhibit other kinases essential for the survival of your specific cell line.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that this compound is active against its intended target in a relevant B-cell line at the concentrations you are using.
-
Dose-Response Curve: Perform a detailed dose-response experiment on your non-B-cell line to determine the precise IC50 value. This will help you understand the concentration at which the cytotoxic effects become prominent.
-
Kinase Profiling: Consider performing a kinase profiling assay to identify potential off-target kinases that are inhibited by this compound at the concentrations causing cytotoxicity.
-
Literature Review: Review literature on the known off-targets of other second-generation BTK inhibitors, as these may provide clues to potential off-targets of this compound.[3][4][5]
-
-
Issue 2: Reduced or no effect of this compound on a BTK-dependent B-cell line.
-
Question: Our BTK-dependent B-cell line is showing reduced sensitivity or complete resistance to this compound, even at high concentrations. What could be the reason?
-
Answer: This could be due to several factors, including the development of resistance mechanisms or experimental variability.
-
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity and purity of your cell line to rule out contamination or misidentification.
-
Sequencing of BTK and PLCγ2: Sequence the BTK and PLCγ2 genes in your resistant cell line to check for mutations that are known to confer resistance to covalent BTK inhibitors.[2][8]
-
Compound Integrity: Confirm the concentration and integrity of your this compound stock solution.
-
Assay Validation: Ensure your cell viability or proliferation assay is performing correctly by using a positive control compound with a known effect on your cell line.
-
-
Issue 3: Inconsistent results between experimental replicates.
-
Question: We are observing high variability in our results when treating cells with this compound. What are the common sources of such inconsistencies?
-
Answer: Inconsistent results in cell-based assays can arise from a variety of factors related to cell culture, assay execution, and data analysis.
-
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase across all experimental replicates.
-
Assay Protocol: Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and washing steps.
-
Plate Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the periphery can behave differently. Consider not using the outer wells for critical measurements.
-
Data Analysis: Use a consistent method for data normalization and statistical analysis.
-
-
Data Presentation
Table 1: Comparative Off-Target Profiles of BTK Inhibitors
| Kinase Family | Ibrutinib (First-Generation) | Acalabrutinib (Second-Generation) | Zanubrutinib (Second-Generation) |
| TEC Family | High Inhibition | Low Inhibition | Low Inhibition |
| EGFR Family | Moderate Inhibition | Negligible Inhibition | Negligible Inhibition |
| SRC Family | Moderate Inhibition | Low Inhibition | Low Inhibition |
| Cardiovascular-related (e.g., HER2) | Moderate Inhibition | Negligible Inhibition | Negligible Inhibition |
This table provides a generalized comparison based on available literature. Specific IC50 values can vary depending on the assay conditions.[1][3][5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability upon treatment with this compound using a colorimetric MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In-Cell Western for BTK Phosphorylation
This protocol describes a method to assess the on-target activity of this compound by measuring the phosphorylation of BTK within cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified time.
-
Cell Stimulation: Stimulate the B-cell receptor pathway to induce BTK phosphorylation (e.g., using anti-IgM).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding using a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting both phosphorylated BTK (p-BTK) and total BTK.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores.
-
Imaging and Quantification: Image the plate using a fluorescent plate reader or a high-content imaging system. Quantify the fluorescence intensity for both p-BTK and total BTK.
-
Data Analysis: Normalize the p-BTK signal to the total BTK signal for each well. Compare the normalized signals of treated wells to the vehicle control to determine the effect of this compound on BTK phosphorylation.
Mandatory Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: A general workflow for troubleshooting unexpected cellular responses.
Caption: Logical steps for investigating potential off-target effects.
References
- 1. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emjreviews.com [emjreviews.com]
- 3. BTK inhibitors in CLL: second-generation drugs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [ashpublications.org]
- 5. ajmc.com [ajmc.com]
- 6. onclive.com [onclive.com]
- 7. youtube.com [youtube.com]
- 8. Validate User [ashpublications.org]
Technical Support Center: Cinsebrutinib Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for Cinsebrutinib.
FAQs and Troubleshooting Guides
This section addresses common issues that may arise during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By forming a covalent bond with a cysteine residue in the BTK active site, this compound irreversibly inhibits BTK activity. This disruption of BTK signaling interferes with B-cell proliferation, trafficking, chemotaxis, and adhesion.
Q2: Which signaling pathways are downstream of BTK and affected by this compound?
A2: BTK is a key component of the B-cell receptor (BCR) signaling pathway. Its activation triggers a cascade of downstream signaling events that are critical for B-cell survival and proliferation. Key downstream pathways include phospholipase C gamma 2 (PLCγ2), leading to the activation of protein kinase C (PKC) and subsequent NF-κB and MAP kinase signaling. This compound, by inhibiting BTK, effectively blocks these downstream pathways.
Q3: What are the recommended starting concentrations for in vitro assays?
A3: As specific preclinical data for this compound is not publicly available, a good starting point for a dose-response curve would be to test a wide range of concentrations, for example, from 1 nM to 10 µM, with logarithmic dilutions. This range is typical for characterizing the potency of novel kinase inhibitors.
Q4: How can I confirm target engagement of this compound in a cellular context?
A4: Target engagement can be confirmed by assessing the phosphorylation status of BTK at its autophosphorylation site (Tyr223) or a downstream substrate like PLCγ2 (Tyr759) using methods like Western Blotting or specific cellular phosphorylation assays (e.g., HTRF). A dose-dependent decrease in phosphorylation upon this compound treatment would indicate target engagement.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in in vitro assays | - Pipetting errors- Cell plating inconsistency- Reagent instability | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure even cell distribution when seeding plates.- Prepare fresh reagents and store them properly. |
| No or weak signal in biochemical kinase assay | - Inactive enzyme- Substrate degradation- Incorrect buffer conditions | - Use a new batch of enzyme and verify its activity with a known inhibitor.- Use fresh substrate and store it as recommended.- Optimize buffer components (e.g., pH, salt concentration, ATP concentration). |
| Inconsistent IC50/EC50 values across experiments | - Variation in cell passage number- Differences in incubation times- Serum lot-to-lot variability | - Use cells within a consistent and narrow passage number range.- Standardize all incubation times precisely.- Test and pre-qualify new lots of serum before use in critical experiments. |
| High background signal in cellular assays | - Non-specific antibody binding- Autofluorescence of compounds | - Include appropriate isotype controls and optimize antibody concentrations.- Run a parallel assay without cells to measure compound autofluorescence and subtract it from the experimental values. |
Data Presentation
Note: Specific quantitative dose-response data for this compound is not publicly available. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: In Vitro Biochemical Potency of this compound against BTK
| Assay Type | Parameter | Value |
| Biochemical Kinase Assay (e.g., ADP-Glo) | IC50 (nM) | Enter your data |
| Binding Assay | Kd (nM) | Enter your data |
Table 2: In Vitro Cellular Potency of this compound
| Cell Line | Assay Type | Parameter | Value |
| B-cell lymphoma line (e.g., Ramos) | BTK Autophosphorylation (pY223) | EC50 (nM) | Enter your data |
| B-cell lymphoma line (e.g., Ramos) | Cell Proliferation (e.g., MTT, CellTiter-Glo) | GI50 (nM) | Enter your data |
Table 3: Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | Enter your data | 1 |
| TEC | Enter your data | Calculate |
| ITK | Enter your data | Calculate |
| EGFR | Enter your data | Calculate |
| SRC | Enter your data | Calculate |
Experimental Protocols
1. BTK Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for determining the in vitro potency of this compound against recombinant BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound (and other control inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Buffer.
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of BTK enzyme solution (e.g., 1-5 ng/µL) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 0.2 mg/mL substrate and 10 µM ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
2. Cellular BTK Autophosphorylation Assay (HTRF® Format)
This protocol measures the inhibitory effect of this compound on BTK autophosphorylation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
This compound
-
Pervanadate (optional, to increase basal phosphorylation)
-
Phospho-BTK (Tyr223) HTRF® kit (Cisbio)
-
Lysis buffer
-
384-well white plates
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with a serial dilution of this compound for 1-2 hours.
-
(Optional) Stimulate cells with an activating agent (e.g., anti-IgM) or pervanadate to induce BTK phosphorylation.
-
Lyse the cells according to the HTRF kit manufacturer's instructions.
-
Transfer 16 µL of cell lysate to a 384-well white plate.
-
Add 4 µL of the HTRF antibody pre-mix (anti-phospho-BTK-d2 and anti-BTK-Eu3+-cryptate).
-
Incubate for 4 hours to overnight at room temperature.
-
Read the HTRF signal on a compatible plate reader (665 nm and 620 nm emission).
-
Calculate the HTRF ratio and determine EC50 values by fitting the dose-response data.
Mandatory Visualization
References
Troubleshooting poor bioavailability of Cinsebrutinib in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of Cinsebrutinib in animal studies.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing
Question: We are observing very low and inconsistent plasma levels of this compound in our rat/dog studies following oral administration. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge for many kinase inhibitors, including those in the Bruton's tyrosine kinase (BTK) inhibitor class like this compound.[1] The primary reasons often relate to the compound's physicochemical properties and physiological factors in the gastrointestinal (GI) tract.
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility: this compound, as a complex organic molecule, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Troubleshooting:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area for dissolution.[2] Consider micronization or nanomilling of the this compound powder.
-
Formulation Enhancement:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[3][4]
-
Co-amorphous Systems: Preparing a co-amorphous solid of this compound with an excipient like saccharin has been shown to improve the solubility and bioavailability of other BTK inhibitors.[5]
-
-
-
-
High First-Pass Metabolism: this compound may be extensively metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation. For instance, the BTK inhibitor Acalabrutinib is primarily metabolized by CYP3A.[4][6]
-
Troubleshooting:
-
Co-administration with a CYP Inhibitor: In preclinical studies, co-administering a known CYP3A4 inhibitor (like ritonavir or ketoconazole, with appropriate ethical and protocol considerations) can help determine the extent of first-pass metabolism. This is a strategy sometimes used to intentionally boost bioavailability.[7]
-
In Vitro Metabolism Studies: Conduct experiments with liver microsomes from the animal species being studied (rat, dog, monkey) to understand the metabolic stability of this compound.[8][9]
-
-
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump this compound back into the GI lumen, reducing its net absorption.
-
Troubleshooting:
-
In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the potential for P-gp mediated efflux.
-
Co-administration with a P-gp Inhibitor: Similar to CYP inhibition studies, using a P-gp inhibitor (e.g., verapamil) in preclinical models can help elucidate the role of efflux transporters.
-
-
Experimental Workflow for Troubleshooting Low Bioavailability:
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: While specific data for this compound is not publicly available, based on its chemical structure (C22H26FN3O2, MW: 383.46), it is a moderately sized, likely lipophilic molecule.[10] For similar BTK inhibitors, poor aqueous solubility is a common characteristic that significantly impacts oral absorption. It is crucial to experimentally determine its aqueous solubility at different pH values (especially those relevant to the GI tract) and its partition coefficient (LogP).
Q2: Which animal species is the most appropriate model for studying the oral bioavailability of this compound?
A2: The choice of animal model depends on which species' metabolic profile most closely resembles that of humans.[9] Rats are often used for initial screening due to cost and ease of handling. However, dogs can be a better model for pH-dependent absorption due to similarities in their GI physiology to humans.[11] Monkeys are also frequently used in later-stage preclinical studies.[11][12] It is recommended to perform preliminary in vitro metabolism studies using liver microsomes from different species (rat, dog, monkey, human) to identify the most relevant model for this compound.[8][9]
Q3: How do I design a basic animal study to determine the absolute oral bioavailability of this compound?
A3: To determine absolute oral bioavailability, you need to compare the plasma concentration-time profile of this compound after oral administration with that after intravenous (IV) administration.
-
Study Design: A crossover design is often preferred, where the same group of animals receives both the oral and IV doses with a washout period in between. If a crossover is not feasible, a parallel design with two separate groups can be used.
-
Dosing: The IV dose is typically a lower dose that ensures complete dissolution in the vehicle. The oral dose will be higher, administered as a solution, suspension, or in the test formulation.
-
Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after dosing.
-
Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculation: Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100, where AUC is the area under the plasma concentration-time curve.
Q4: What is a typical oral bioavailability for a BTK inhibitor in animal studies?
A4: The oral bioavailability of BTK inhibitors can vary significantly depending on the specific compound and the formulation used. For example, the BTK inhibitor Acalabrutinib has an absolute bioavailability of approximately 25% in humans.[4][6] In animal studies, bioavailability can range from low single digits to over 50% for different kinase inhibitors.[11][13] For instance, in one study, the oral bioavailability of a kinase inhibitor in rats and dogs was reported to be 10% and 24%, respectively.[13] Another study on a different kinase inhibitor reported bioavailability of over 50% in rats, dogs, and monkeys.[11]
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H26FN3O2 | [10] |
| Molecular Weight | 383.46 g/mol | [10] |
| Aqueous Solubility | To be determined | - |
| LogP | To be determined | - |
| pKa | To be determined | - |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Species (Oral Administration, 10 mg/kg)
Note: This data is illustrative and based on typical values for kinase inhibitors.
| Species | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) | Oral Bioavailability (%) |
| Rat | 150 ± 45 | 2.0 | 650 ± 180 | 4.5 | 15 |
| Dog | 250 ± 70 | 1.5 | 1100 ± 300 | 6.0 | 28 |
| Monkey | 320 ± 90 | 2.0 | 1500 ± 420 | 5.5 | 35 |
Table 3: Comparison of Different Formulation Strategies on this compound Bioavailability in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | AUC (ng*hr/mL) | Relative Bioavailability Increase (fold) |
| Aqueous Suspension | 150 | 650 | 1.0 (Reference) |
| Micronized Suspension | 225 | 975 | 1.5 |
| Solid Dispersion | 450 | 2275 | 3.5 |
| SEDDS | 600 | 3120 | 4.8 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation for Oral Dosing
-
Preparation of this compound Nanosuspension:
-
Dissolve a suitable stabilizer (e.g., hydroxypropyl methylcellulose, HPMC) in purified water.
-
Add the this compound API to this solution.
-
Subject the suspension to high-pressure homogenization or wet media milling until the desired particle size (typically <200 nm) is achieved.
-
Characterize the particle size and distribution using dynamic light scattering (DLS).
-
-
Animal Dosing:
-
Fast the animals overnight (with free access to water).
-
Administer the nanosuspension orally via gavage at the desired dose volume.
-
Collect blood samples at appropriate time points.
-
Protocol 2: Bioanalytical Method for this compound Quantification in Plasma using LC-MS/MS
This protocol is adapted from methods for other BTK inhibitors and would require validation for this compound.[14][15][16][17][18]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated version of this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard by direct infusion.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Quantify the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway
Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by this compound
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[19][20] This pathway is crucial for B-cell proliferation, survival, and differentiation.[13] By inhibiting BTK, this compound disrupts downstream signaling cascades, which is the basis for its therapeutic potential in B-cell malignancies and autoimmune diseases.[1]
References
- 1. scienceopen.com [scienceopen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Bioavailability, Biotransformation, and Excretion of the Covalent Bruton Tyrosine Kinase Inhibitor Acalabrutinib in Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Solubility, Dissolution, and Bioavailability of Ibrutinib by Preparing It in a Coamorphous State With Saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical metabolism and metabolic drug–drug interaction profile of pedunculoside and rotundic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species Difference in the Metabolism of Mulberrin in Vitro and Its Inhibitory Effect on Cytochrome P450 and UDP-Glucuronosyltransferase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of iododoxorubicin in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijfans.org [ijfans.org]
- 15. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methods to assess and control for Cinsebrutinib off-target kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and controlling for off-target kinase inhibition of Cinsebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][2][3] By inhibiting BTK, this compound can modulate B-cell activity, making it a therapeutic candidate for various B-cell malignancies and inflammatory diseases.
Q2: Why is it important to assess off-target kinase inhibition for this compound?
While this compound is designed to be selective for BTK, no kinase inhibitor is completely specific. Off-target inhibition, where the drug binds to and inhibits other kinases, can lead to unexpected biological effects and potential toxicities.[3][4] For instance, off-target inhibition of kinases like EGFR has been associated with side effects such as rash and diarrhea in patients treated with other BTK inhibitors.[2] Therefore, a thorough assessment of off-target effects is crucial for understanding the complete pharmacological profile of this compound, interpreting experimental results accurately, and anticipating potential adverse events in clinical settings.
Q3: What are the common off-target kinases for BTK inhibitors?
Based on studies of other BTK inhibitors like ibrutinib and zanubrutinib, common off-target kinases belong to the same kinase family as BTK (e.g., Tec family kinases) or share structural similarities in their ATP-binding pockets.[1][2] Potential off-target kinases for this compound that warrant investigation include:
-
Tec family kinases: TEC, ITK, BMX
-
EGFR (Epidermal Growth Factor Receptor)
-
JAK3 (Janus Kinase 3)
-
CSK (C-terminal Src Kinase) [4]
Q4: What methods can be used to assess the selectivity of this compound?
A variety of methods can be employed to determine the selectivity profile of this compound, ranging from biochemical assays to cell-based and proteomic approaches. These include:
-
Biochemical Kinase Panels: Large-scale screening of this compound against a panel of purified kinases to determine IC50 or Ki values.[5][6][7]
-
Biophysical Assays: Techniques like thermal shift assays (DSF) can assess the binding of this compound to a wide range of kinases.
-
Cell-Based Assays: Confirming off-target effects in a cellular context by measuring the inhibition of downstream signaling pathways of suspected off-target kinases.
-
Quantitative Proteomics: Unbiased approaches like chemical proteomics with Kinobeads or thermal proteome profiling (TPP) to identify this compound targets in a complex cellular lysate.[8]
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed in Cellular Assays
Possible Cause: Off-target inhibition of a kinase other than BTK.
Troubleshooting Steps:
-
Hypothesize Potential Off-Targets: Based on the observed phenotype, review the known functions of common BTK inhibitor off-targets (e.g., EGFR, TEC, ITK). For example, if you observe effects on cell proliferation in epithelial cells, EGFR inhibition could be a contributing factor.
-
Perform a Targeted Western Blot: Analyze the phosphorylation status of key downstream substrates of the suspected off-target kinase in your cellular model after treatment with this compound. For example, to investigate EGFR inhibition, probe for phosphorylated EGFR (p-EGFR) and downstream effectors like p-AKT and p-ERK.
-
Conduct a Kinome Scan: If the off-target is unknown, a broad kinase screen is recommended. A KINOMEscan™ assay can provide data on the binding of this compound to a large panel of kinases.[9][10]
-
Validate with a More Selective Inhibitor: If a specific off-target is identified, use a more selective inhibitor for that kinase as a positive control to see if it recapitulates the observed phenotype.
Problem 2: Discrepancy Between Biochemical IC50 and Cellular Potency
Possible Cause: Differences in ATP concentration, cell permeability, or the presence of scaffolding proteins.
Troubleshooting Steps:
-
Check ATP Concentration in Biochemical Assays: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay. Ensure the ATP concentration in your biochemical assay is close to the Km for each kinase being tested to allow for better comparison.
-
Assess Cell Permeability: If a compound has poor cell permeability, its cellular potency will be lower than its biochemical IC50. This can be assessed using various cell-based permeability assays.
-
Consider Cellular Scaffolding and Complex Formation: In a cellular environment, kinases exist in complexes with other proteins, which can affect inhibitor binding. This is a known reason for discrepancies between in vitro and in-cellulo data.
-
Utilize a Cellular Target Engagement Assay: Assays like the NanoBRET™ Target Engagement assay can directly measure the binding of this compound to its target and off-targets within living cells, providing a more physiologically relevant measure of potency.
Quantitative Data Summary
Disclaimer: The following tables provide illustrative data based on typical selectivity profiles of BTK inhibitors. This is not actual data for this compound. Researchers must perform their own experiments to determine the specific off-target profile of this compound.
Table 1: Illustrative Biochemical Selectivity of a BTK Inhibitor
| Kinase Target | IC50 (nM) |
| BTK (On-Target) | 0.5 |
| TEC | 10 |
| ITK | 25 |
| BMX | 15 |
| EGFR | 150 |
| JAK3 | >1000 |
| CSK | 80 |
| SRC | 200 |
Table 2: Illustrative Cellular Potency of a BTK Inhibitor
| Cellular Assay | Cell Line | Endpoint | IC50 (nM) |
| BTK Occupancy | Ramos (B-cell) | BTK pY223 | 5 |
| EGFR Phosphorylation | A431 (Epithelial) | EGFR pY1068 | 500 |
| T-cell Activation | Jurkat (T-cell) | IL-2 Production | 100 |
Key Experimental Protocols
Protocol 1: KinomeScan™ Profiling
This protocol outlines the general workflow for assessing the binding of this compound to a large panel of kinases using the KINOMEscan™ competition binding assay.
Objective: To identify the kinase targets and off-targets of this compound and to quantify the binding affinity (Kd).
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Principle: The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
Experimental Steps:
-
A diverse panel of human kinases is tested.
-
Kinases are individually expressed as fusions with a DNA tag.
-
The kinase-DNA tag fusions are mixed with the immobilized ligand and this compound at a single concentration (e.g., 1 µM) for initial screening or at multiple concentrations for Kd determination.
-
After incubation, unbound kinase is washed away.
-
The amount of bound kinase is quantified using qPCR.
-
-
Data Analysis: The results are reported as percent of control (DMSO). A lower percentage indicates stronger binding of this compound to the kinase. For dose-response experiments, Kd values are calculated.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to assess the target engagement of this compound in intact cells by measuring changes in the thermal stability of target proteins upon ligand binding.
Objective: To confirm the binding of this compound to BTK and potential off-target kinases in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification: Analyze the amount of the target protein (e.g., BTK) and suspected off-target kinases remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the drug has bound to and stabilized the protein.
Visualizations
Signaling Pathways
References
- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic landscape of patients in a phase II study of zanubrutinib in ibrutinib- and/or acalabrutinib-intolerant patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crossfire-oncology.com [crossfire-oncology.com]
- 6. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Validation & Comparative
Cinsebrutinib vs. Ibrutinib: An In Vitro Comparative Analysis of Bruton's Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Cinsebrutinib (GB-5121) and Ibrutinib, focusing on their potency, selectivity, and mechanism of action as Bruton's Tyrosine Kinase (BTK) inhibitors.
This compound, also known as GB-5121, is a novel, orally available, irreversible, and covalent small molecule inhibitor of Bruton's tyrosine kinase.[1] Preclinical data indicates that this compound is a highly selective and potent BTK inhibitor.[2][3] Ibrutinib, the first-in-class BTK inhibitor, is a potent inhibitor but is known to have off-target activities that can lead to adverse effects.[4][5] This guide summarizes the available in vitro data to offer a direct comparison of these two compounds.
Quantitative Data Summary
The following tables provide a structured overview of the in vitro potency and kinase selectivity of this compound and Ibrutinib.
| Inhibitor | Target | Potency (IC50) | Potency Descriptor |
| This compound (GB-5121) | BTK | Not explicitly stated | Nanomolar (nM) potency[2][6] |
| Ibrutinib | BTK | ~0.5 nM[7] | Sub-nanomolar potency |
Table 1: Comparative Potency of this compound and Ibrutinib against BTK.
| Inhibitor | Kinases Screened | Off-Target Kinases with >50% Inhibition at 1 µM | Notable Non-Inhibited Kinases |
| This compound (GB-5121) | 349 | TEC/TXK[1][2] | EGFR (no inhibition of phosphorylation in a cell-based assay)[1][2] |
| Ibrutinib | 349 | Multiple, including TEC family and EGFR[1][4][5] | Not applicable (known broader off-target profile) |
Table 2: Comparative Kinase Selectivity Profile of this compound and Ibrutinib.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. A typical protocol involves:
-
Reagents and Materials:
-
Recombinant human BTK enzyme.
-
Kinase buffer (e.g., HEPES, MgCl2, DTT).
-
ATP (adenosine triphosphate) at a concentration near the Km for the kinase.
-
A suitable substrate peptide.
-
Test compounds (this compound, Ibrutinib) at various concentrations.
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Procedure:
-
The BTK enzyme is incubated with the test compound for a predetermined period.
-
The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (e.g., ADP) is measured using a luminescence or fluorescence-based detection method.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Kinome Selectivity Profiling (General Protocol)
Kinome scanning is used to assess the selectivity of an inhibitor against a broad panel of kinases.
-
Platform:
-
Commercially available platforms such as KINOMEscan™ (DiscoverX) or similar services are often utilized.
-
-
Procedure:
-
The test compound (e.g., this compound or Ibrutinib) is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., 349 kinases).[1]
-
The assay measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.
-
-
Data Analysis:
-
The results are typically expressed as the percentage of inhibition for each kinase.
-
A lower number of kinases inhibited above a certain threshold (e.g., 50%) indicates higher selectivity.
-
Cell-Based EGFR Phosphorylation Assay (General Protocol)
This assay determines the effect of an inhibitor on a specific signaling pathway within a cellular context.
-
Cell Line:
-
A cell line that expresses the target of interest, such as A431 cells for EGFR.
-
-
Procedure:
-
Cells are treated with various concentrations of the test compound.
-
The relevant signaling pathway is stimulated (e.g., with EGF for the EGFR pathway).
-
Cells are lysed, and the phosphorylation status of the target protein (e.g., EGFR) is assessed.
-
-
Detection Method:
-
Techniques such as Western blotting or ELISA with phospho-specific antibodies are used to quantify the level of phosphorylated protein.
-
-
Data Analysis:
-
The inhibition of phosphorylation by the compound is measured relative to a stimulated control without the inhibitor.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: B-Cell Receptor Signaling Pathway and BTK Inhibition.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Caption: Comparative Off-Target Kinase Inhibition Profile.
References
- 1. P1247: GB5121 IS A NOVEL, IRREVERSIBLE, COVALENT BTK INHIBITOR WITH HIGH SELECTIVITY AND CNS-PENETRANCE FOR TREATMENT OF CNS MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. businesswire.com [businesswire.com]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DDDR-37. GB5121 IS A NOVEL, IRREVERSIBLE, COVALENT BTK INHIBITOR WITH HIGH SELECTIVITY AND CNS-PENETRANCE FOR TREATMENT OF CNS MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison of Cinsebrutinib and Zanubrutinib in Preclinical Models: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] The development of small molecule inhibitors targeting BTK has revolutionized the therapeutic landscape for diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM).
This guide provides a head-to-head comparison of the preclinical profiles of two BTK inhibitors: Cinsebrutinib and Zanubrutinib. Zanubrutinib is a second-generation, irreversible BTK inhibitor designed for improved selectivity and sustained BTK occupancy.[3][4] this compound is also identified as a BTK inhibitor.[5] This comparison aims to objectively present available preclinical data to inform research and drug development decisions.
It is important to note that while extensive preclinical data for Zanubrutinib is publicly available, a comprehensive search of scientific literature and public databases did not yield specific preclinical data for this compound. Therefore, this guide presents the available information for Zanubrutinib and indicates where data for this compound is not currently available.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
Both this compound and Zanubrutinib are classified as Bruton's tyrosine kinase inhibitors.[5] They exert their therapeutic effect by targeting and inhibiting the activity of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[6] Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, ultimately activating transcription factors that promote B-cell survival, proliferation, and differentiation.[1][2] By inhibiting BTK, these drugs block this signaling cascade, leading to decreased proliferation and increased apoptosis in malignant B-cells.[6] Zanubrutinib accomplishes this by forming a covalent bond with a cysteine residue in the active site of BTK.[6]
Data Presentation
In Vitro Potency and Selectivity
The in vitro potency of a BTK inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) against the BTK enzyme. A lower IC50 value indicates greater potency. Selectivity is assessed by comparing the IC50 for BTK to that of other kinases. A higher ratio of off-target IC50 to BTK IC50 signifies greater selectivity.
| Parameter | This compound | Zanubrutinib | Reference |
| BTK IC50 (nM) | Data not available | 0.35 | [7] |
| ITK IC50 (nM) | Data not available | ~6.65 (calculated) | [7] |
| EGFR IC50 (nM) | Data not available | >10,000 | [8] |
| TEC IC50 (nM) | Data not available | Data not available | |
| SRC IC50 (nM) | Data not available | Data not available |
Note: Zanubrutinib was found to be almost 20-fold less potent at inhibiting ITK than ibrutinib.[7] The calculated value is based on this fold difference relative to published ibrutinib IC50 values against ITK.
Cellular Activity
Cellular assays provide insights into a drug's activity within a biological system, such as its ability to engage its target (BTK occupancy) and inhibit downstream signaling pathways in B-cells.
| Parameter | This compound | Zanubrutinib | Reference |
| BTK Occupancy in PBMCs | Data not available | >95% at all doses | [8] |
| BTK Occupancy in Lymph Nodes | Data not available | 89% with 160 mg twice daily | [8] |
| Inhibition of B-cell Proliferation | Data not available | Potent inhibition of MCL cell line Rec-1 | [7] |
| Inhibition of p-PLCγ1 | Data not available | 10-45 fold higher concentration needed vs. ibrutinib | [7] |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of BTK inhibitors is evaluated in animal models of B-cell malignancies, typically xenograft models where human tumor cells are implanted in immunocompromised mice.
| Preclinical Model | Parameter | This compound | Zanubrutinib | Reference |
| Mantle Cell Lymphoma (MCL) Xenograft | Tumor Growth Inhibition | Data not available | Significant | [6] |
| Chronic Lymphocytic Leukemia (CLL) Models | Anti-tumor effect | Data not available | Demonstrated | [6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the IC50 values of inhibitors against purified kinases.
-
Materials: Purified recombinant BTK and off-target kinases, ATP, appropriate substrates, and a TR-FRET detection system.
-
Procedure:
-
A serial dilution of the test compound (e.g., Zanubrutinib) is prepared.
-
The kinase, substrate, and ATP are incubated with the test compound in a microplate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
A detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled tracer is added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[7]
Cellular BTK Occupancy Assay (ELISA-based)
This assay measures the percentage of BTK enzyme that is bound by the inhibitor in cells.
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) or lymph node biopsies are collected from treated subjects.[8]
-
Cell Lysis: The cells are lysed to release intracellular proteins, including BTK.
-
Measurement of Free BTK: The cell lysate is added to a microplate coated with a biotinylated-zanubrutinib probe coupled to NeutrAvidin. This captures the unbound (free) BTK. The amount of captured BTK is then quantified using a detection antibody.[8]
-
Measurement of Total BTK: In a parallel assay, the lysate is added to a plate coated with an anti-BTK antibody to capture all BTK protein (both bound and unbound). A second, different anti-BTK antibody is used for detection.[8]
-
Calculation: BTK occupancy is calculated as: 1 - (Free BTK / Total BTK) x 100%.[8]
In Vivo Xenograft Model of B-Cell Lymphoma
This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.
-
Cell Culture: A human B-cell lymphoma cell line (e.g., a mantle cell lymphoma line) is cultured in vitro.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The treatment group receives the test compound (e.g., Zanubrutinib) orally at a specified dose and schedule, while the control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor sizes in the treated group to the control group.[6]
Conclusion
This guide provides a comprehensive overview of the publicly available preclinical data for Zanubrutinib, a second-generation BTK inhibitor. The data demonstrates that Zanubrutinib is a potent and selective inhibitor of BTK, with significant activity in cellular and in vivo models of B-cell malignancies.[6][7] Key features of Zanubrutinib's preclinical profile include its high potency against BTK, selectivity over other kinases such as ITK and EGFR, and its ability to achieve complete and sustained BTK occupancy in both peripheral blood and lymph nodes.[7][8]
A direct head-to-head comparison with this compound is not possible at this time due to the lack of publicly available preclinical data for this compound. As such, the tables presented in this guide highlight this data gap. This guide will be updated as new information on this compound and other emerging BTK inhibitors becomes available to provide a more complete comparative landscape for researchers and drug development professionals.
References
- 1. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cinsebrutinib's Selectivity Profile Against Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cinsebrutinib, a novel Bruton's tyrosine kinase (BTK) inhibitor, has emerged as a promising therapeutic agent. A critical aspect of its clinical potential lies in its selectivity, a measure of its ability to inhibit the intended target, BTK, while minimizing off-target effects that can lead to adverse events. This guide provides a comprehensive comparison of the selectivity of this compound with other established BTK inhibitors, supported by available experimental data.
Executive Summary
This compound, also known as tolebrutinib (PRN2246/SAR442168), is a potent, covalent BTK inhibitor.[1][2] Its selectivity is attributed to its unique binding mechanism to a specific cysteine residue (Cys481) within the BTK active site, a feature shared by only a limited number of other kinases.[1][3] This inherent structural preference contributes to a favorable selectivity profile compared to the first-generation BTK inhibitor, ibrutinib, and positions it competitively with second-generation inhibitors like acalabrutinib and zanubrutinib.
Quantitative Selectivity Comparison
The selectivity of a kinase inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the target kinase (on-target) versus a panel of other kinases (off-targets). A higher ratio of off-target IC50 to on-target IC50 indicates greater selectivity.
While a comprehensive head-to-head kinome scan for this compound against a full panel of kinases alongside other BTK inhibitors is not publicly available in a single unified dataset, the following table summarizes key reported IC50 values.
| Target Kinase | This compound (Tolebrutinib) IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 0.4 - 0.7 [4] | 0.5 | 3 | 0.2 |
| EGFR | >1000 | 7.8 | >1000 | 4.8 |
| ITK | >1000 | 10 | 19 | 6 |
| TEC | >1000 | 20 | 23 | 0.8 |
| SRC | >1000 | 20 | >1000 | 19 |
| LCK | >1000 | 19 | >1000 | 36 |
| FYN | >1000 | 16 | >1000 | 14 |
| BLK | >1000 | 0.8 | >1000 | 0.4 |
| BMX | >1000 | 1 | 11 | 0.3 |
| JAK3 | >1000 | 16 | >1000 | 34 |
Note: Data is compiled from various sources and assays, which may lead to variations. The provided values serve as a comparative reference.
This compound demonstrates high potency against BTK with IC50 values in the sub-nanomolar range.[4] Importantly, its activity against many common off-target kinases, such as EGFR and other TEC family kinases, is significantly lower, indicating a high degree of selectivity.[1][5] This contrasts with ibrutinib, which exhibits more pronounced off-target inhibition, particularly against EGFR and TEC family kinases, which has been associated with adverse effects like diarrhea, rash, and bleeding.[5][6] Second-generation inhibitors like acalabrutinib and zanubrutinib were developed to improve upon the selectivity of ibrutinib, and the available data suggests this compound's selectivity profile is comparable to these newer agents.[3][7]
Experimental Methodologies
The determination of kinase inhibitor selectivity relies on robust and standardized experimental protocols. Two widely accepted methods are biochemical kinase assays and cellular assays.
Biochemical Kinase Selectivity Profiling (e.g., KINOMEscan™)
This high-throughput screening method assesses the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.
Experimental Protocol Outline:
-
Kinase Panel: A comprehensive panel of purified, recombinant human kinases is utilized.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competitive Binding: The test compound (e.g., this compound) is incubated with the kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag linked to the kinase.
-
Data Analysis: The displacement of the immobilized ligand by the test compound is measured, and the dissociation constant (Kd) or IC50 value is determined. A lower Kd or IC50 indicates a stronger interaction.
Caption: KINOMEscan Experimental Workflow.
Cellular BTK Target Engagement Assays
These assays measure the ability of an inhibitor to engage and inhibit BTK within a cellular context, providing a more physiologically relevant assessment of potency.
Experimental Protocol Outline:
-
Cell Culture: B-cell lines (e.g., Ramos cells) endogenously expressing BTK are cultured.
-
Compound Treatment: Cells are incubated with varying concentrations of the BTK inhibitor.
-
Cell Lysis: After incubation, cells are lysed to release cellular proteins.
-
Target Engagement Measurement: The occupancy of BTK by the inhibitor is measured. This can be done using various techniques, such as a probe competition assay where a fluorescently labeled, irreversible BTK probe is added, and its binding is measured. Reduced probe binding indicates target engagement by the test compound.
-
Data Analysis: The concentration of the inhibitor that results in 50% target engagement (EC50) is determined.
BTK Signaling Pathway and Mechanism of Inhibition
BTK is a critical signaling molecule downstream of the B-cell receptor (BCR). Upon BCR activation by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, ultimately leading to B-cell proliferation, differentiation, and survival.
Covalent BTK inhibitors like this compound form a permanent bond with the Cys481 residue in the BTK active site, thereby irreversibly blocking its enzymatic activity and shutting down the downstream signaling cascade. The high selectivity of this compound minimizes the inhibition of other kinases that lack this specific cysteine residue at the analogous position.
Caption: BTK Signaling Pathway Inhibition.
Conclusion
The available data indicates that this compound is a highly potent and selective BTK inhibitor. Its favorable selectivity profile, characterized by potent on-target activity and minimal inhibition of key off-target kinases, suggests a potentially improved safety profile compared to first-generation BTK inhibitors and a competitive position relative to second-generation agents. Further comprehensive, head-to-head kinome-wide selectivity studies will be invaluable in fully elucidating the comparative off-target landscape of this compound and other BTK inhibitors, providing a clearer rationale for its clinical application.
References
- 1. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor tolebrutinib (PRN2246, SAR442168) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tolebrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. abmole.com [abmole.com]
- 5. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Cinsebrutinib: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches to validate the on-target effects of Cinsebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. By objectively comparing these methods with alternatives and presenting supporting experimental data, this document serves as a resource for researchers in the field of drug development and targeted therapies.
This compound is a small molecule drug that acts as an inhibitor of Bruton's tyrosine kinase (BTK)[1]. BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell development, proliferation, and survival[2][3]. Aberrant BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target[3]. Validating that a BTK inhibitor like this compound exerts its therapeutic effect through the specific inhibition of BTK is a critical step in its preclinical and clinical development. Genetic methods provide a powerful toolset for such validation by directly manipulating the target protein's expression or function.
Comparison of Genetic Validation Approaches
Genetic validation of a drug's on-target effects aims to demonstrate that the drug's phenotype is mimicked by the genetic knockdown or knockout of its target. This section compares the primary genetic methods applicable to validating the on-target effects of this compound.
| Genetic Approach | Principle | Advantages | Disadvantages | Typical Readouts |
| siRNA/shRNA Knockdown | Utilizes small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) to induce transient or stable degradation of BTK mRNA, leading to reduced BTK protein expression.[4][5] | - Relatively rapid and cost-effective.- Transient nature allows for studying the effects of acute target depletion.- Can be used in a wide range of cell lines. | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects, where other mRNAs are unintentionally silenced.- Transient effects may not be suitable for long-term studies. | - Western Blot for BTK protein levels.- qPCR for BTK mRNA levels.- Phenotypic assays (e.g., cell proliferation, apoptosis, cytokine release). |
| CRISPR-Cas9 Knockout | Employs the CRISPR-Cas9 system to introduce targeted mutations (insertions or deletions) in the BTK gene, leading to a permanent loss of function.[6][7] | - Complete and permanent gene knockout provides a clear genetic null.- High specificity with well-designed guide RNAs.- Can be used to generate stable knockout cell lines and animal models.[8][9] | - More technically complex and time-consuming than RNAi.- Potential for off-target mutations at other genomic sites.- Permanent knockout may induce compensatory mechanisms. | - DNA sequencing to confirm gene editing.- Western Blot to confirm absence of BTK protein.- Phenotypic assays to assess the functional consequences of BTK loss. |
| Rescue Experiments | Involves re-introducing a wild-type or mutated version of the target gene into a knockout or knockdown background. | - Provides strong evidence for on-target effects by demonstrating that re-expression of the target reverses the drug's phenotype.- Can be used to study the effects of specific mutations on drug sensitivity. | - Technically challenging to achieve physiological expression levels of the rescued protein.- Overexpression can lead to artifacts. | - Phenotypic assays comparing the response of rescued cells to the drug with that of control cells. |
Experimental Protocols
siRNA-mediated Knockdown of BTK
This protocol describes a general workflow for transiently silencing BTK expression in a relevant cell line (e.g., a B-cell lymphoma line) to mimic the pharmacological inhibition by this compound.
Materials:
-
BTK-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipid-based transfection reagent.
-
Opti-MEM or other serum-free medium.
-
Target cells (e.g., Ramos, TMD8).
-
Culture medium and supplements.
-
Reagents for Western blotting and qPCR.
Protocol:
-
Cell Seeding: One day prior to transfection, seed cells at a density that will result in 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the BTK siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the cell line and the stability of the BTK protein.
-
Validation of Knockdown:
-
qPCR: Harvest a portion of the cells to extract RNA and perform quantitative PCR to measure BTK mRNA levels relative to a housekeeping gene. A significant reduction in BTK mRNA in the siRNA-treated group compared to the control indicates successful knockdown.
-
Western Blot: Lyse the remaining cells and perform Western blotting using an antibody specific for BTK to assess protein levels. A marked decrease in the BTK protein band confirms successful knockdown at the protein level.
-
-
Phenotypic Analysis: Once knockdown is confirmed, treat the cells with this compound and appropriate vehicle controls. Assess relevant phenotypes such as cell viability (e.g., using a CCK-8 assay), apoptosis (e.g., via Annexin V staining), or downstream signaling pathway activity (e.g., phosphorylation of PLCγ2). The expectation is that the phenotype of BTK knockdown cells will be similar to that of this compound-treated wild-type cells, and that this compound will have a diminished effect in the knockdown cells.
CRISPR-Cas9-mediated Knockout of BTK
This protocol outlines the generation of a stable BTK knockout cell line to provide a robust genetic model for validating this compound's on-target effects.
Materials:
-
Lentiviral or plasmid vectors encoding Cas9 and a BTK-specific guide RNA (gRNA).
-
Non-targeting control gRNA vector.
-
HEK293T cells for lentiviral production (if applicable).
-
Target cells.
-
Polybrene or other transduction enhancers (for lentivirus).
-
Puromycin or other selection antibiotic.
-
Reagents for DNA extraction, PCR, sequencing, and Western blotting.
Protocol:
-
gRNA Design and Cloning: Design and clone a gRNA targeting a conserved exon of the BTK gene into a Cas9-expressing vector.
-
Transfection/Transduction:
-
Plasmid: Transfect the target cells with the Cas9-gRNA plasmid.
-
Lentivirus: Produce lentiviral particles in HEK293T cells and transduce the target cells.
-
-
Selection: Select for successfully transduced/transfected cells using the appropriate antibiotic.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Screening and Validation of Knockout Clones:
-
Genomic DNA Analysis: Expand individual clones and extract genomic DNA. PCR amplify the targeted region of the BTK gene and sequence the product to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the complete absence of BTK protein expression in the identified knockout clones by Western blotting.
-
-
Phenotypic Characterization: Use the validated BTK knockout clones and wild-type control cells to assess the effects of this compound. The expectation is that the BTK knockout cells will exhibit a phenotype consistent with BTK inhibition and will be resistant to the effects of this compound, as its target is absent.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams illustrate the key concepts and workflows discussed.
Caption: BTK Signaling Pathway and Points of Intervention.
Caption: Workflow for Genetic Validation of On-Target Effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of Bruton's tyrosine kinase (Btk) using short interfering RNA duplexes (siRNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. CRISPR-Cas9 Knockout Screens Identify DNA Damage Response Pathways and BTK as Essential for Cisplatin Response in Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Off-Target Profiles of Cinsebrutinib and Acalabrutinib
A Detailed Guide for Researchers and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized the therapeutic landscape, with first-generation inhibitors like ibrutinib demonstrating significant efficacy. However, off-target effects leading to adverse events have prompted the development of next-generation inhibitors with improved selectivity. This guide provides a comparative analysis of the off-target profiles of two such inhibitors: Cinsebrutinib (also known as rilzabrutinib) and Acalabrutinib.
This compound is a reversible covalent BTK inhibitor, while Acalabrutinib is a second-generation irreversible covalent BTK inhibitor. Both were designed to offer greater selectivity for BTK, thereby minimizing the off-target activities that are associated with adverse effects observed with less selective inhibitors. This guide will delve into their comparative off-target kinase inhibition profiles, supported by available experimental data. We will also explore the signaling pathways of key off-target kinases and provide detailed experimental methodologies for the assays cited.
Comparative Off-Target Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its safety profile. Off-target inhibition can lead to a range of adverse effects, including but not limited to cardiotoxicity, bleeding, and rash. The following tables summarize the available quantitative data on the off-target kinase inhibition profiles of this compound and Acalabrutinib. It is important to note that a direct head-to-head comparison of these two drugs against the same comprehensive kinase panel in a single study is not publicly available. Therefore, the data presented here are compiled from different studies and should be interpreted with this limitation in mind.
This compound (Rilzabrutinib) Off-Target Profile
This compound has been shown to be a highly selective BTK inhibitor. In a kinase panel screen of 251 kinases at a 1 µM concentration, only a few kinases were significantly inhibited.
Table 1: this compound (Rilzabrutinib) Off-Target Kinase Inhibition
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| BTK | >90% | 1.3 ± 0.5 | Tec |
| RLK (TXK) | >90% | - | Tec |
| TEC | >90% | - | Tec |
| BMX | >90% | - | Tec |
| ITK | >90% | - | Tec |
| TXK | >90% | - | Tec |
Data compiled from a study screening rilzabrutinib against a panel of 251 kinases.
Acalabrutinib Off-Target Profile
Acalabrutinib is recognized for its high selectivity compared to the first-generation BTK inhibitor, ibrutinib. Kinome scan analyses have demonstrated its limited off-target activity.
Table 2: Acalabrutinib Off-Target Kinase Inhibition
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| BTK | - | 5.1 | Tec |
| EGFR | Not inhibited | >1000 | EGFR |
| ITK | Not inhibited | >1000 | Tec |
| SRC-family kinases | Less pronounced inhibition compared to ibrutinib | - | Src |
Data compiled from various preclinical studies. A comprehensive list of inhibited kinases from a single kinome scan with percentage inhibition is not publicly available in a tabular format.
A head-to-head clinical trial (ELEVATE-RR) comparing acalabrutinib with ibrutinib in patients with chronic lymphocytic leukemia demonstrated a lower incidence of adverse events commonly associated with off-target effects for acalabrutinib, such as atrial fibrillation[1][2]. This clinical observation supports the preclinical findings of Acalabrutinib's enhanced selectivity.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
KINOMEscan™ Assay
The KINOMEscan™ platform (Eurofins DiscoverX) is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
General Protocol:
-
Assay Components: The three main components are the DNA-tagged kinase, the immobilized ligand on a solid support (e.g., beads), and the test compound.
-
Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
Separation: The solid support with the bound kinase is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are typically reported as a percentage of the control (vehicle-treated) signal. A lower percentage indicates a stronger binding affinity of the test compound for the kinase. For determining the dissociation constant (Kd), the assay is performed with a range of compound concentrations.
Cellular Kinase Inhibition Assays (e.g., Phosphorylation Assays)
Cellular assays are crucial for confirming that the biochemical inhibition of a kinase translates to functional effects within a cellular context. These assays typically measure the phosphorylation of a downstream substrate of the target kinase.
General Protocol (Western Blotting):
-
Cell Culture and Treatment: Cells expressing the target kinase and its signaling pathway are cultured and then treated with various concentrations of the inhibitor or a vehicle control for a specified period.
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the downstream substrate and the total form of the substrate (as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Data Analysis: The chemiluminescent signal is captured, and the band intensities are quantified. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of inhibition. IC50 values can be determined by plotting the inhibition data against the inhibitor concentrations.
Signaling Pathways of Off-Target Kinases
Understanding the signaling pathways of off-target kinases is essential for predicting potential side effects of a drug. The following diagrams illustrate the signaling pathways of the key off-target kinases identified for this compound.
Caption: TEC Kinase Signaling Pathway
Caption: BMX Kinase Signaling Pathway
Caption: ITK Signaling in T-Cells
Caption: TXK/RLK Signaling Pathway
Conclusion
Both this compound and Acalabrutinib represent significant advancements in the development of selective BTK inhibitors. The available preclinical data suggest that both compounds have favorable off-target profiles compared to first-generation inhibitors. This compound demonstrates high selectivity with potent inhibition of a limited number of Tec family kinases. Acalabrutinib also exhibits high selectivity, with a notable lack of inhibition of key off-targets like EGFR and ITK, which is supported by a favorable clinical safety profile.
Direct comparative kinome-wide profiling of this compound and Acalabrutinib would provide a more definitive comparison of their off-target activities. However, based on the current evidence, both drugs offer a more targeted approach to BTK inhibition, which is anticipated to translate into improved safety and tolerability in the clinical setting. Further research and head-to-head clinical trials will be invaluable in fully elucidating the comparative clinical benefits of these two promising BTK inhibitors.
References
Comparative Efficacy of Cinsebrutinib in Ibrutinib-Resistant Cell Lines: A Guide for Researchers
This guide provides a comparative overview of the efficacy of cinsebrutinib and other Bruton's tyrosine kinase (BTK) inhibitors in the context of ibrutinib-resistant B-cell malignancies. The content is tailored for researchers, scientists, and drug development professionals, with a focus on preclinical experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to Ibrutinib Resistance
Ibrutinib, a first-in-class BTK inhibitor, has revolutionized the treatment of several B-cell malignancies. It acts by forming an irreversible covalent bond with the cysteine residue at position 481 (C481) in the active site of BTK, thereby blocking its signaling activity. However, a significant challenge in the clinical use of ibrutinib is the development of resistance, most commonly through a mutation that substitutes this cysteine with a serine (C481S). This mutation prevents the covalent binding of ibrutinib, rendering it a much less potent, reversible inhibitor. This has spurred the development of next-generation BTK inhibitors designed to overcome this resistance mechanism.
This compound (GB5121): An Overview
This compound, also known as GB5121, is a novel, orally available, irreversible small molecule BTK inhibitor.[1] Preclinical studies have highlighted its high potency and selectivity.[1][2][3][4][5]
Mechanism of Action: Like ibrutinib, this compound is a covalent inhibitor that targets the BTK enzyme. Its irreversible binding is a key feature of its mechanism of action.[1][2][3]
Preclinical Profile of this compound:
-
Potency: this compound has demonstrated potent BTK inactivation in the nanomolar range in both cell-free enzymatic and cell-based functional assays.[1]
-
Selectivity: In a kinome scan against 349 kinases, this compound exhibited high selectivity, with only TEC/TXK showing greater than 50% inhibition at a 1 µM concentration. Notably, it did not inhibit the phosphorylation of EGFR in a cell-based assay.[1][5]
-
CNS Penetrance: Preclinical models have shown that this compound has superior central nervous system (CNS) target occupancy and a significantly higher brain-to-plasma ratio compared to ibrutinib.[1][2][3][5]
While these characteristics are promising, publicly available data directly comparing the efficacy of this compound against ibrutinib in well-defined ibrutinib-resistant cell lines (e.g., those harboring the BTK C481S mutation) is limited at this time. To provide a framework for how such a comparison would be experimentally approached and to contextualize the potential of next-generation BTK inhibitors, this guide presents data from studies on other BTK inhibitors in ibrutinib-resistant models.
Comparative Efficacy of BTK Inhibitors in Ibrutinib-Resistant Models
The following tables summarize experimental data for other BTK inhibitors in cell lines with and without the C481S resistance mutation. This data illustrates the reduced efficacy of first-generation inhibitors and the improved activity of newer agents in the resistant setting.
Table 1: In Vitro Kinase Activity (IC50, nM) of BTK Inhibitors against Wild-Type and C481S Mutant BTK
| BTK Inhibitor | BTK Wild-Type IC50 (nM) | BTK C481S IC50 (nM) | Fold Change (C481S/WT) |
| Ibrutinib | 2.2 | 1006 | ~457 |
| Acalabrutinib | Not specified | 338 | Not applicable |
| Zanubrutinib | Not specified | 84.8 | Not applicable |
| Pirtobrutinib (non-covalent) | 4.2 | 16 | ~3.8 |
Data for Ibrutinib from[6]. Data for Acalabrutinib and Zanubrutinib from. Data for Pirtobrutinib from a study using HEK293 cells expressing BTK constructs[5].
Table 2: Cell-Killing Activity (EC50, nM) of BTK Inhibitors in TMD8 Cell Lines with Engineered BTK Mutations
| BTK Inhibitor | TMD8 BTK Wild-Type EC50 (nM) | TMD8 BTK C481S EC50 (nM) |
| Ibrutinib | Not specified | Not specified, but activity maintained |
| Acalabrutinib | Not specified | Limited activity |
| Zanubrutinib | Not specified | Limited activity |
| Pirtobrutinib (non-covalent) | Not specified | Not specified |
Data from a study presented as an abstract, specific EC50 values were not provided, but relative activity was described.
Experimental Protocols
Generation of Ibrutinib-Resistant Cell Lines
Ibrutinib-resistant cell lines can be generated through two primary methods:
-
Chronic Exposure:
-
Culture a sensitive B-cell lymphoma cell line (e.g., TMD8, MEC-1) in standard culture medium.
-
Introduce ibrutinib at a low concentration (e.g., below the IC50 value).
-
Gradually increase the concentration of ibrutinib in the culture medium as the cells develop resistance and resume proliferation.
-
Periodically assess the IC50 of ibrutinib to confirm the development of resistance.
-
Once a desired level of resistance is achieved, sequence the BTK gene to identify potential resistance mutations like C481S.
-
-
CRISPR/Cas9 Gene Editing:
-
Design guide RNAs (gRNAs) to target the C481 codon in the BTK gene.
-
Co-transfect a B-cell lymphoma cell line with Cas9 nuclease and the specific gRNAs.
-
Select for cells that have successfully incorporated the desired mutation (e.g., C481S).
-
Verify the presence of the mutation through sequencing.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed the wild-type and ibrutinib-resistant cell lines in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the BTK inhibitors (this compound, ibrutinib, etc.) and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot for BTK Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the BTK signaling pathway.
-
Cell Treatment and Lysis:
-
Plate the cells and treat them with the BTK inhibitors at various concentrations for a specified time (e.g., 2 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total BTK, phosphorylated BTK (p-BTK), total PLCγ2, phosphorylated PLCγ2 (p-PLCγ2), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
BTK Signaling Pathway and Inhibitor Action
Caption: BTK signaling pathway and mechanisms of inhibitor action.
Experimental Workflow for BTK Inhibitor Efficacy Testing
Caption: Workflow for evaluating BTK inhibitor efficacy.
Conclusion
This compound is a potent and selective irreversible BTK inhibitor with promising preclinical characteristics, including high CNS penetrance. While direct comparative data in ibrutinib-resistant cell lines is not yet widely available, the established methodologies and the performance of other next-generation BTK inhibitors provide a strong framework for its continued investigation. The experimental protocols and workflows detailed in this guide offer a robust approach for researchers to evaluate the efficacy of this compound and other novel BTK inhibitors in overcoming ibrutinib resistance. As more data on this compound becomes available, its potential to address the significant clinical challenge of ibrutinib resistance will become clearer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CLRM-15 TRIAL IN PROGRESS: A PHASE 1B/2 STUDY OF GB5121, A NOVEL, HIGHLY SELECTIVE, POTENT, AND CNS-PENETRANT INHIBITOR OF BRUTON’S TYROSINE KINASE (BTKI) FOR RELAPSED/REFRACTORY PRIMARY/SECONDARY CNS LYMPHOMA (R/R PCNSL/SCNSL) AND PRIMARY VITREORETINAL LYMPHOMA (PVRL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PB2096: A PHASE 1B/2 STUDY OF GB5121, A NOVEL, HIGHLY SELECTIVE, POTENT, AND CNS-PENETRANT BTK INHIBITOR FOR RELAPSED/REFRACTORY PRIMARY/SECONDARY CNS LYMPHOMA AND PRIMARY VITREORETINAL LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Validating the Downstream Signaling Effects of Cinsebrutinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream signaling effects of Bruton's tyrosine kinase (BTK) inhibitors, with a focus on validating the activity of Cinsebrutinib. While direct comparative quantitative data for this compound is limited in the public domain, this document outlines the established mechanisms of BTK inhibitors, compares leading alternatives with available experimental data, and provides detailed protocols for key validation experiments.
Introduction to BTK Inhibition and Downstream Signaling
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, chemotaxis, and survival of B-cells.[1] Inhibition of BTK is a clinically validated therapeutic strategy for various B-cell malignancies and autoimmune diseases. This compound is a BTK inhibitor that, like other drugs in its class, is designed to disrupt these downstream signaling cascades.
The binding of an antigen to the BCR initiates a signaling cascade that leads to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effector molecules, including Phospholipase Cγ2 (PLCγ2). This triggers a cascade of events including calcium mobilization and the activation of key transcription factors such as NF-κB and MAPK/ERK pathways, ultimately promoting B-cell survival and proliferation.[2][3] BTK inhibitors function by blocking the kinase activity of BTK, thereby attenuating these downstream signals.
Comparative Analysis of BTK Inhibitors
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for different BTK inhibitors against BTK and other kinases, providing a measure of their potency and selectivity. Lower IC50 values indicate greater potency.
| Kinase | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Zanubrutinib (IC50, nM) | This compound (IC50, nM) |
| BTK | 0.5 - 7.7 | 3 - 5.3 | <1 - 2.5 | Data not available |
| TEC | 7.1 - 78 | >1000 | 1.9 | Data not available |
| EGFR | 5.6 - 13 | >1000 | 11 - 48 | Data not available |
| ITK | 5.0 - 10.7 | 18.8 | 6.2 | Data not available |
| BLK | 0.5 | 0.4 | <0.3 | Data not available |
Note: Data is compiled from various preclinical studies. Direct comparison between studies may be limited by different experimental conditions.
Experimental Protocols for Validating Downstream Signaling Effects
To validate the downstream signaling effects of this compound and compare it to other BTK inhibitors, a series of in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.
Western Blotting for Phosphorylated Signaling Proteins
This protocol allows for the semi-quantitative analysis of the phosphorylation status of key proteins in the BTK signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture a suitable B-cell line (e.g., Ramos, TMD8) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of this compound or other BTK inhibitors for 1-2 hours.
-
Cell Stimulation and Lysis: Stimulate the B-cell receptor by adding anti-IgM antibody (10 µg/mL) for 10 minutes. Pellet the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-BTK (Y223), p-PLCγ2 (Y759), p-ERK1/2 (T202/Y204), p-AKT (S473)) and total proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Flow Cytometry for B-Cell Activation Markers
This method quantifies the expression of cell surface markers associated with B-cell activation.
Protocol:
-
Cell Treatment and Stimulation: Treat isolated primary B-cells or a B-cell line with this compound or other BTK inhibitors for 1-2 hours. Stimulate the cells with anti-IgM (10 µg/mL) for 24 hours.
-
Staining: Wash the cells with FACS buffer (PBS with 2% FBS) and stain with fluorescently labeled antibodies against B-cell activation markers such as CD69 and CD86 for 30 minutes on ice.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity.
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium, a key downstream event following PLCγ2 activation.
Protocol:
-
Cell Loading: Load B-cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.
-
Cell Treatment: Treat the dye-loaded cells with this compound or other BTK inhibitors for 30-60 minutes.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a flow cytometer or a fluorescence plate reader.
-
Stimulation and Measurement: Add a stimulating agent (e.g., anti-IgM) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity over time to determine the extent of calcium mobilization.
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.
-
Cell Treatment and Stimulation: Treat the transfected cells with this compound or other BTK inhibitors for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., PMA or TNF-α) for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Comparing the pharmacokinetic profiles of novel BTK inhibitors like Cinsebrutinib
A deep dive into the pharmacokinetic properties of the next generation of Bruton's tyrosine kinase inhibitors, including cinsebrutinib, pirtobrutinib, orelabrutinib, and zanubrutinib, offers critical insights for researchers and drug development professionals. This guide provides a comparative analysis of their performance, supported by available experimental data and detailed methodologies.
The landscape of Bruton's tyrosine kinase (BTK) inhibitors is rapidly evolving, with a new wave of compounds designed to improve upon the efficacy and safety of first-generation inhibitors. These novel agents, including this compound, pirtobrutinib, orelabrutinib, and zanubrutinib, exhibit distinct pharmacokinetic (PK) profiles that influence their clinical application. Understanding these differences is paramount for optimizing therapeutic strategies in various B-cell malignancies and autoimmune diseases.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for a selection of novel BTK inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data are often derived from separate clinical trials. Publicly available, specific pharmacokinetic data for this compound is limited at the time of this publication.
| BTK Inhibitor | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Primary Metabolism |
| Pirtobrutinib | 200 mg once daily | ~2 | 6,500 | 92,600 | ~19.9 | 85.5 | - |
| Orelabrutinib | 150 mg once daily | ~2.0 | - | - | ~4.1 | - | - |
| Zanubrutinib | 160 mg twice daily or 320 mg once daily | ~2 | - | - | ~2-4 | - | CYP3A4 |
| Remibrutinib | 25 mg twice daily | ~1 | 57 | 193 (AUClast) | ~1-2 | 34 | CYP3A4 |
| Fenebrutinib | 200 mg twice daily | 1-3 | - | - | ~4.2-9.9 | - | - |
Data compiled from publicly available sources.[1][2][3][4][5][6][7] Note: Cmax and AUC values can vary significantly based on the study population and dosing regimen.
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical signaling molecule in B-cell development, differentiation, and function. It is a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Upon activation, BTK triggers a cascade of downstream signaling events that ultimately lead to B-cell proliferation, survival, and antibody production. Novel BTK inhibitors are designed to block the activity of BTK, thereby disrupting these signaling pathways.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
A standardized experimental protocol is crucial for obtaining reliable and comparable pharmacokinetic data. The following outlines a typical workflow for assessing the pharmacokinetic profile of a novel BTK inhibitor in a rat model.
References
- 1. research.unsw.edu.au [research.unsw.edu.au]
- 2. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 3. google.com [google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lar.fsu.edu [lar.fsu.edu]
- 6. research.charlotte.edu [research.charlotte.edu]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
The Evolving Landscape of BTK Inhibitors: A Comparative Look at Anti-Proliferative Effects in Cancer Models
A scarcity of public data on the preclinical anti-proliferative profile of the novel Bruton's tyrosine kinase (BTK) inhibitor, Cinsebrutinib, currently limits a direct cross-validation of its effects across different cancer models. However, by examining its therapeutic class, particularly the well-documented second-generation BTK inhibitor Zanubrutinib, we can construct a representative comparative guide. This guide will explore the anti-proliferative efficacy of BTK inhibitors in various cancer models, detail the experimental protocols used for their evaluation, and visualize the underlying molecular pathways.
This comparison will focus on Zanubrutinib, offering insights into its performance against the first-generation inhibitor, Ibrutinib, and its effects on different cancer cell lines. This approach serves as a framework for understanding how the anti-proliferative effects of a BTK inhibitor like this compound would be assessed and contextualized within the broader landscape of targeted cancer therapies.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
BTK inhibitors, including this compound, exert their anti-proliferative effects by targeting Bruton's tyrosine kinase, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is fundamental for the proliferation and survival of both normal and malignant B-cells.[2][3][4][5] By irreversibly binding to a cysteine residue in the active site of BTK, these inhibitors block downstream signaling, leading to decreased proliferation and induction of apoptosis in cancer cells.[3][4][6]
Comparative Anti-Proliferative Efficacy of BTK Inhibitors
While specific data for this compound is not widely available, preclinical studies on other BTK inhibitors demonstrate their potent anti-proliferative effects. For instance, Zanubrutinib has shown efficacy in various B-cell malignancies and has been compared to Ibrutinib. The following tables summarize representative data for Zanubrutinib and Ibrutinib in different cancer models.
Table 1: Comparative Efficacy of Zanubrutinib and Ibrutinib in Chronic Lymphocytic Leukemia (CLL)
| Parameter | Zanubrutinib | Ibrutinib | Study |
| Progression-Free Survival (2-year) | >78% | 66% | ALPINE[7] |
| Overall Response Rate (Relapsed/Refractory CLL) | 86% | 76% | ALPINE[7] |
Table 2: Efficacy of Zanubrutinib in Mantle Cell Lymphoma (MCL)
| Parameter | Value | Study |
| Overall Response Rate (ORR) | 83.7% | BGB-3111-206[6][8] |
| Complete Response (CR) | 77.9% | BGB-3111-206[8] |
| Median Progression-Free Survival (PFS) | 33.0 months | BGB-3111-206[8] |
Table 3: Anti-proliferative Effects of Zanubrutinib in HER2-Positive Breast Cancer Cell Lines
Recent studies have explored the off-target effects of BTK inhibitors. Zanubrutinib has demonstrated anti-proliferative activity in HER2-positive breast cancer cell lines, suggesting a potential for drug repurposing.[9]
| Cell Line | Effect | Mechanism | Reference |
| HER2-positive Breast Cancer Cells | Inhibition of proliferation | Inhibition of the HER2 signaling pathway, including downstream kinases Akt and ERK | [9] |
Experimental Protocols
The evaluation of anti-proliferative effects of compounds like this compound relies on standardized in vitro assays. Below are detailed methodologies for common experiments.
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the BTK inhibitor (e.g., this compound, Zanubrutinib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow for the compound to exert its effect.
-
Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. A solubilizing agent is then added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the wells. The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured with a luminometer.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell proliferation by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[10][11]
Conclusion and Future Directions
While the current body of public scientific literature lacks detailed preclinical data on the anti-proliferative effects of this compound across a range of cancer models, the extensive research on other BTK inhibitors, such as Zanubrutinib, provides a strong foundation for understanding its potential efficacy. The comparative data for Zanubrutinib and Ibrutinib highlight the advancements in this class of drugs, with second-generation inhibitors often demonstrating improved efficacy and safety profiles.[12][13]
As more data on this compound becomes available, a direct cross-validation of its anti-proliferative effects against other BTK inhibitors and in a wider array of cancer models will be possible. This will be crucial for defining its therapeutic potential and identifying the patient populations most likely to benefit from this next-generation BTK inhibitor. Researchers and drug development professionals will be keenly watching for these emerging datasets to fully understand this compound's position in the evolving landscape of targeted cancer therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrutinib for B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preclinical discovery and development of zanubrutinib for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zanubrutinib in relapsed/refractory mantle cell lymphoma: long-term efficacy and safety results from a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effect of zanubrutinib in HER2-positive breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zanubrutinib: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Cinsebrutinib's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cinsebrutinib's mechanism of action with alternative Bruton's tyrosine kinase (BTK) inhibitors. The information presented is supported by experimental data from independent studies to aid in the critical evaluation of these therapeutic agents.
This compound is a small molecule drug identified as an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells. Its dysregulation is implicated in various B-cell malignancies.[2][3] Like other drugs in its class, this compound is designed to interfere with this signaling cascade, making it a potential therapeutic agent for diseases driven by aberrant B-cell activity.
This guide will delve into the validated mechanisms of action for established BTK inhibitors, providing a framework for understanding the potential therapeutic profile of this compound. We will explore key performance indicators such as binding affinity, kinase selectivity, and cellular activity, supported by detailed experimental protocols.
The B-Cell Receptor Signaling Pathway and BTK Inhibition
The B-cell receptor signaling pathway is a cascade of intracellular events initiated by the binding of an antigen to the B-cell receptor. This triggers the activation of several kinases, with BTK playing a pivotal role in transmitting signals downstream to pathways like PI3K-AKT and NF-κB, which are essential for B-cell survival and proliferation.[3]
BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting this signaling cascade and leading to the inhibition of malignant B-cell growth and survival.[2][3] The majority of currently approved BTK inhibitors, including the first-generation inhibitor ibrutinib and second-generation inhibitors acalabrutinib and zanubrutinib, act as covalent irreversible inhibitors. They form a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[2][4][5][6]
References
Comparative Analysis of Cinsebrutinib's Impact on B-Cell Activation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Cinsebrutinib and other key Bruton's tyrosine kinase (BTK) inhibitors, focusing on their impact on B-cell activation. This document synthesizes available preclinical and clinical data to facilitate an objective comparison of these agents.
Bruton's tyrosine kinase is a critical signaling protein in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[1] Its activation is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2][3] Consequently, BTK has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[4][5] BTK inhibitors are broadly classified into two categories based on their binding mechanism: covalent and non-covalent inhibitors.
Covalent inhibitors, such as the first-generation ibrutinib and second-generation acalabrutinib and zanubrutinib, form an irreversible bond with a cysteine residue (Cys481) in the BTK active site.[1][5] While effective, resistance can emerge through mutations at this binding site.[6] Non-covalent inhibitors, a newer class of BTK inhibitors that includes this compound, fenebrutinib, and pirtobrutinib, bind reversibly to BTK and do not rely on the Cys481 residue for their activity. This offers a potential advantage in overcoming acquired resistance to covalent inhibitors.[1]
This guide will delve into the comparative efficacy of these inhibitors on various aspects of B-cell activation, present detailed experimental protocols for key assays, and provide visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of BTK Inhibitors on B-Cell Activation
The following tables summarize the available quantitative data on the impact of this compound and other selected BTK inhibitors on B-cell activation. It is important to note that direct head-to-head preclinical studies comparing this compound with a comprehensive panel of other BTK inhibitors are limited in the public domain. Much of the specific quantitative data for this compound remains within proprietary research, with some information derivable from patent literature.
Table 1: Inhibition of B-Cell Proliferation
| Inhibitor | Class | Assay | Cell Type | IC50 | Citation(s) |
| This compound | Non-covalent | Proliferation (Ki67) | Various | Data not publicly available | |
| Ibrutinib | Covalent | Proliferation | Various B-cell lines | ~0.5-10 nM | [7] |
| Acalabrutinib | Covalent | Proliferation | Various B-cell lines | ~3-5 nM | [8][9] |
| Zanubrutinib | Covalent | Proliferation | Various B-cell lines | ~0.9-1.5 nM | [10] |
| Fenebrutinib | Non-covalent | Proliferation | B-cells | Potent inhibition demonstrated | [11] |
| Pirtobrutinib | Non-covalent | Proliferation | B-cell lymphoma lines | Potent inhibition demonstrated | [11] |
Table 2: Inhibition of B-Cell Activation Markers
| Inhibitor | Class | Marker | Cell Type | IC50 / Effect | Citation(s) |
| This compound | Non-covalent | CD69, CD86 | Primary B-cells | Data not publicly available | |
| Ibrutinib | Covalent | CD69 | Primary B-cells | Significant reduction | [12][13] |
| CD86 | Primary B-cells | Significant reduction | [14] | ||
| Acalabrutinib | Covalent | CD69, CD86 | CLL cells | Significant reduction in vivo | |
| Zanubrutinib | Covalent | CD19, CXCR5 | CLL cells | Significant downregulation | [15][16] |
| Fenebrutinib | Non-covalent | CD69, CD86 | Primary B-cells | Potent inhibition demonstrated | [11] |
| Rilzabrutinib | Covalent | CD69 | Human whole blood | 126 ± 32 nM | [17] |
Table 3: Inhibition of Cytokine Secretion
| Inhibitor | Class | Cytokine | Cell Type | IC50 / Effect | Citation(s) |
| This compound | Non-covalent | IL-6, TNF-α | Primary B-cells | Data not publicly available | |
| Ibrutinib | Covalent | IL-6, TNF-α | B-cells | Significant reduction | [18] |
| Acalabrutinib | Covalent | IL-6, TNF-α | B-cells | Potent inhibition demonstrated | [11] |
| Zanubrutinib | Covalent | IL-6, TNF-α | B-cells | Potent inhibition demonstrated | [19] |
| Fenebrutinib | Non-covalent | sIL-6, sTNF-α | T-cell activated B-cells | Decreased secretion | [11] |
| Pirtobrutinib | Non-covalent | sIL-6, sTNF-α | T-cell activated B-cells | Decreased secretion | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparative analysis of BTK inhibitors on B-cell activation.
B-Cell Proliferation Assay (Ki67 Staining)
This assay quantifies the proliferation of B-cells by measuring the expression of the nuclear antigen Ki67, which is present in actively dividing cells.
Methodology:
-
Cell Preparation: Isolate primary B-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Cell Culture and Stimulation: Seed the purified B-cells at a density of 1 x 10^6 cells/mL in a 96-well plate. Pre-incubate the cells with various concentrations of the BTK inhibitor or vehicle control for 1 hour. Stimulate the B-cells with an appropriate agent such as anti-IgM (10 µg/mL) or CpG oligodeoxynucleotides.
-
Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest and wash the cells with PBS.
-
Fix the cells with 70-80% cold ethanol for at least 2 hours at -20°C.
-
Wash the cells with staining buffer (PBS with 1% FBS).
-
Permeabilize the cells with a permeabilization buffer.
-
Incubate the cells with a fluorescently labeled anti-Ki67 antibody (e.g., PE-conjugated) for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the B-cell population and quantify the percentage of Ki67-positive cells.
Flow Cytometry for B-Cell Activation Markers (CD69 and CD86)
This protocol details the measurement of cell surface activation markers on B-cells following stimulation and treatment with BTK inhibitors.
Methodology:
-
Cell Preparation and Stimulation: Isolate and culture primary B-cells as described in the proliferation assay. Pre-incubate with BTK inhibitors or vehicle, followed by stimulation with anti-IgM (10 µg/mL) and CD40L.
-
Incubation: Culture the cells for 24-48 hours.
-
Staining:
-
Harvest and wash the cells with staining buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., FITC-conjugated anti-CD69 and PE-conjugated anti-CD86) for 30 minutes on ice in the dark.
-
-
Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the CD19-positive B-cell population and determine the percentage of cells expressing CD69 and CD86, as well as their mean fluorescence intensity.
Cytokine Release Assay (ELISA or Multiplex Bead Array)
This assay measures the concentration of cytokines secreted into the cell culture supernatant by activated B-cells.
Methodology:
-
Cell Preparation, Stimulation, and Incubation: Follow the same procedure as for the B-cell activation marker assay.
-
Supernatant Collection: After the 48-hour incubation period, centrifuge the cell culture plates and carefully collect the supernatant.
-
Cytokine Quantification:
-
ELISA: Use commercially available ELISA kits for the specific cytokines of interest (e.g., human IL-6 and TNF-α). Follow the manufacturer's instructions to measure the cytokine concentrations in the supernatants.
-
Multiplex Bead Array: For the simultaneous measurement of multiple cytokines, a bead-based multiplex immunoassay (e.g., Luminex) can be used. Incubate the supernatants with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter. Analyze the samples on a compatible flow cytometer.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on a standard curve.
Visualizing the Pathways and Processes
Diagrams created using the Graphviz DOT language provide clear visual representations of complex biological pathways and experimental workflows.
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
Caption: BCR signaling cascade and points of intervention by BTK inhibitors.
Mechanism of Action: Covalent vs. Non-Covalent BTK Inhibitors
Caption: Comparison of covalent and non-covalent BTK inhibition mechanisms.
Experimental Workflow for Assessing B-Cell Activation
Caption: Workflow for in vitro assessment of BTK inhibitor effects.
References
- 1. emjreviews.com [emjreviews.com]
- 2. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B Cell Activation Functional Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 5. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non–Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 10. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents | Haematologica [haematologica.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD69 expression potentially predicts response to bendamustine and its modulation by ibrutinib or idelalisib enhances cytotoxic effect in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The impacts of zanubrutinib on immune cells in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Zanubrutinib (BGB-3111), a Second-Generation Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase and Its Utility in Treating Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers of Response to Cinsebrutinib Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating potential biomarkers of response to Cinsebrutinib. Due to the limited public availability of this compound-specific biomarker data, this guide leverages experimental data from other Bruton's tyrosine kinase (BTK) inhibitors, including Ibrutinib, Acalabrutinib, and Zanubrutinib, as a predictive surrogate.
This compound is an orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[1][2][3] By forming a covalent bond with a cysteine residue in the BTK active site, this compound and other BTK inhibitors block its activity, thereby inhibiting B-cell proliferation, survival, and signaling.[2][3][4] This mechanism of action has led to the successful application of BTK inhibitors in the treatment of various B-cell malignancies and the investigation of their potential in autoimmune diseases.[5][6] The identification of reliable biomarkers is crucial for optimizing patient selection and predicting therapeutic response to this class of drugs.
Potential Biomarkers of Response to BTK Inhibitors
The following sections summarize potential biomarkers of response to BTK inhibitors, categorized by disease type. This information is primarily based on studies of Ibrutinib, Acalabrutinib, and Zanubrutinib and should be considered as a starting point for the validation of biomarkers for this compound.
Hematologic Malignancies
In the context of B-cell cancers such as Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia (WM), several genetic and protein-based biomarkers have been associated with response to BTK inhibitors.
| Biomarker Category | Biomarker | Associated BTK Inhibitor(s) | Indication(s) | Predictive Value |
| Gene Mutations | TP53 mutation/del(17p) | Ibrutinib, Acalabrutinib, Zanubrutinib | CLL, MCL | Patients with TP53 mutations or del(17p) generally have a poorer prognosis with chemoimmunotherapy, but show favorable responses to BTK inhibitors.[7] |
| IGHV mutation status | Ibrutinib, Zanubrutinib | CLL | Patients with unmutated IGHV tend to have a more aggressive disease course but respond well to BTK inhibitors.[7] | |
| MYD88 mutation | Ibrutinib, Zanubrutinib | WM | The presence of MYD88 L265P mutation is a strong predictor of response to Ibrutinib and Zanubrutinib. | |
| CXCR4 mutation | Ibrutinib, Zanubrutinib | WM | CXCR4 mutations can modulate the response to BTK inhibitors, with some mutations associated with delayed or suboptimal responses. | |
| Protein Expression | BTK Occupancy | Acalabrutinib | CLL | Higher and sustained BTK occupancy has been correlated with deeper and more durable inhibition of BCR signaling. |
Autoimmune Diseases
The role of BTK inhibitors is being actively investigated in a range of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and chronic spontaneous urticaria. Biomarker discovery in these areas is still in its early stages.
| Biomarker Category | Potential Biomarker | Associated BTK Inhibitor(s) | Indication(s) | Rationale for Investigation |
| Immune Cell Subsets | B-cell counts | Ibrutinib, Acalabrutinib, Zanubrutinib | Various Autoimmune Diseases | BTK inhibitors are expected to modulate B-cell populations, and changes in specific B-cell subsets could correlate with clinical response. |
| Signaling Pathway Activity | Phosphorylated BTK (pBTK) | Acalabrutinib | CLL | Reduction in pBTK levels serves as a direct pharmacodynamic marker of BTK inhibition and may correlate with clinical efficacy. |
| Inflammatory Cytokines | IL-6, TNF-α, etc. | Zanubrutinib | COVID-19 related respiratory distress | BTK inhibitors can modulate cytokine release, and changes in inflammatory cytokine profiles may indicate a therapeutic response.[8] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible validation of biomarkers. Below are outlines of key experimental protocols.
Immunohistochemistry (IHC) for Protein Expression
Objective: To determine the expression level and localization of a protein biomarker (e.g., PD-L1) in tissue samples.
Protocol Outline:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged slides.[9]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.[9]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen. This is often done using a pressure cooker or water bath with a specific retrieval solution (e.g., citrate buffer, pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block solution.[10]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific to the biomarker of interest at a predetermined optimal concentration and duration.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., a polymer-based system with horseradish peroxidase).[10]
-
Chromogen and Counterstain: The signal is visualized using a chromogen (e.g., DAB), which produces a colored precipitate at the site of the antigen. The tissue is then counterstained (e.g., with hematoxylin) to visualize the cell nuclei.[10]
-
Dehydration and Mounting: The slides are dehydrated through a graded ethanol series and xylene, and a coverslip is mounted.
-
Scoring: The staining intensity and the percentage of positive cells are assessed by a pathologist to generate a score.
Whole Exome Sequencing (WES) for Gene Mutation Analysis
Objective: To identify genetic mutations within the protein-coding regions of the genome that may predict drug response.
Protocol Outline:
-
DNA Extraction: High-quality genomic DNA is extracted from patient samples (e.g., blood, bone marrow, or tumor tissue).[11]
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.[12]
-
Exome Capture: The library is hybridized to a set of biotinylated oligonucleotide probes that are complementary to the exonic regions of the genome.[13]
-
Enrichment: Streptavidin-coated magnetic beads are used to pull down the probe-bound DNA fragments, thereby enriching for the exome.[13]
-
Sequencing: The enriched exome library is sequenced using a next-generation sequencing (NGS) platform.[14]
-
Data Analysis:
-
Alignment: The sequencing reads are aligned to a reference human genome.
-
Variant Calling: Single nucleotide variants (SNVs), insertions, and deletions (indels) are identified by comparing the patient's sequence to the reference genome.
-
Annotation: The identified variants are annotated to determine their potential functional impact (e.g., missense, nonsense, frameshift).
-
Filtering and Prioritization: Variants are filtered based on quality scores, population frequency, and predicted pathogenicity to identify candidate biomarkers.
-
Gene Expression Profiling by RNA Sequencing (RNA-Seq)
Objective: To quantify the expression levels of all genes in a sample to identify gene expression signatures associated with drug response.
Protocol Outline:
-
RNA Extraction: High-quality total RNA is extracted from patient samples.
-
Library Preparation:
-
rRNA Depletion or mRNA Enrichment: Ribosomal RNA (rRNA) is removed, or messenger RNA (mRNA) is enriched using poly-A selection.
-
Fragmentation and cDNA Synthesis: The RNA is fragmented, and first and second-strand complementary DNA (cDNA) are synthesized.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
-
Sequencing: The prepared library is sequenced using an NGS platform.
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality.
-
Alignment: The reads are aligned to a reference genome or transcriptome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are differentially expressed between responder and non-responder groups.
-
Pathway and Signature Analysis: The differentially expressed genes are analyzed to identify enriched biological pathways and to develop predictive gene expression signatures.
-
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in B-cell receptor (BCR) signaling, the pathway targeted by this compound and other BTK inhibitors.
Caption: BTK Signaling Pathway Inhibition by this compound.
Experimental Workflow for Biomarker Validation
The following diagram outlines a general workflow for the discovery and validation of predictive biomarkers for a targeted therapy like this compound.
Caption: A General Workflow for Biomarker Validation.
Conclusion
While direct experimental data on biomarkers for this compound is not yet widely available, the extensive research on other BTK inhibitors provides a strong foundation for identifying and validating potential predictive markers. The biomarkers and experimental protocols outlined in this guide offer a robust starting point for researchers and drug development professionals. A systematic approach to biomarker discovery and validation, as depicted in the workflow diagram, will be essential for realizing the full potential of personalized medicine with this compound and other targeted therapies. Further clinical studies are needed to confirm the utility of these potential biomarkers specifically for predicting response to this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Review - Zanubrutinib (Brukinsa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A randomized, placebo-controlled trial of the BTK inhibitor zanubrutinib in hospitalized patients with COVID-19 respiratory distress: immune biomarker and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An absolute approach to using whole exome DNA and RNA workflow for cancer biomarker testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idtdna.com [idtdna.com]
- 13. sequencing.roche.com [sequencing.roche.com]
- 14. Principles and Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
Cinsebrutinib: A Head-to-Head Analysis of Potency and Selectivity in the BTK Inhibitor Landscape
A detailed comparison of Cinsebrutinib (PRN473) with other leading Bruton's tyrosine kinase (BTK) inhibitors reveals a competitive profile characterized by potent and durable inhibition of BTK. This guide provides a comprehensive analysis of its potency and selectivity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a novel, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a crucial signaling molecule in B-cell and myeloid cell activation pathways.[1] Its unique binding mechanism, characterized by a rapid on-rate and a slow off-rate, allows for prolonged and localized efficacy. This analysis provides a head-to-head comparison of this compound's potency and selectivity against first and second-generation BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib.
Potency Analysis: A Comparative Overview
The potency of BTK inhibitors is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target.
Table 1: Biochemical Potency (IC50) of BTK Inhibitors against BTK
| Inhibitor | BTK IC50 (nM) |
| This compound (PRN473) | 1.3 |
| Ibrutinib | 0.5 - 9.2 |
| Acalabrutinib | 3.0 - 5.1 |
| Zanubrutinib | <1 - 2.9 |
Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from multiple sources to reflect the range of reported values.
This compound demonstrates potent inhibition of BTK with an IC50 value of 1.3 nM. This potency is comparable to that of other leading BTK inhibitors currently in clinical use.
Selectivity Profile: Minimizing Off-Target Effects
The selectivity of a kinase inhibitor refers to its ability to inhibit the intended target (BTK) without affecting other kinases. Off-target inhibition can lead to undesirable side effects. Kinome scanning technologies are employed to assess the selectivity of inhibitors across a wide range of kinases.
Table 2: Selectivity Profile of BTK Inhibitors (Kinome Scan at 1 µM)
| Inhibitor | Number of Off-Target Kinases Inhibited >65% | Key Off-Targets |
| This compound (PRN473) | Data not publicly available in a comparable format | TEC, TXK, BMX |
| Ibrutinib | ~19 | EGFR, ITK, TEC, SRC family |
| Acalabrutinib | ~1 | Minimal off-target activity |
| Zanubrutinib | ~8 | Fewer off-targets than ibrutinib |
Experimental Protocols
The data presented in this guide are derived from established biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assays (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
-
IMAP (Immobilized Metal Affinity for Phosphochemicals) Assay:
-
Reaction Setup: The kinase reaction is initiated by combining the BTK enzyme, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: A serial dilution of the test inhibitor (e.g., this compound) is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.
-
Detection: A binding solution containing trivalent metal-based nanoparticles is added. These nanoparticles bind to the phosphorylated substrate.
-
Readout: The degree of phosphorylation is measured using fluorescence polarization. A decrease in the fluorescence polarization signal corresponds to an increase in kinase inhibition.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
-
LanthaScreen™ Eu Kinase Binding Assay:
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
-
Reaction Components: The assay includes the BTK enzyme tagged with a lanthanide (Europium), an Alexa Fluor™ 647-labeled tracer, and the test inhibitor.
-
Competition: The test inhibitor competes with the tracer for binding to the kinase's ATP-binding site.
-
FRET Signal: When the tracer is bound to the kinase, excitation of the Europium donor results in energy transfer to the Alexa Fluor™ acceptor, generating a FRET signal.
-
Inhibition Measurement: Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.
-
IC50 Calculation: IC50 values are determined by measuring the decrease in the FRET signal at various inhibitor concentrations.
-
Kinome Selectivity Profiling (KINOMEscan™)
Objective: To assess the selectivity of a kinase inhibitor by screening it against a large panel of human kinases.
-
Assay Principle: This is a competition-based binding assay.
-
Immobilization: A proprietary ligand is immobilized on a solid support.
-
Kinase Binding: A DNA-tagged kinase from a large panel is bound to the immobilized ligand.
-
Inhibitor Competition: The test inhibitor is added and competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Selectivity Score: The results are expressed as the percentage of the kinase that is inhibited at a specific concentration of the test compound (e.g., 1 µM). This allows for the generation of a selectivity profile across the kinome.
-
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway
Bruton's tyrosine kinase is a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors and subsequent cellular responses, including proliferation, differentiation, and cytokine release.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.
Caption: Workflow for IC50 determination of a kinase inhibitor.
References
Safety Operating Guide
Proper Disposal of Cinsebrutinib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the disposal of cinsebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in research.[1][2] While one supplier's Material Safety Data Sheet (MSDS) classifies this compound as not a hazardous substance or mixture, it is imperative to handle all research chemicals with caution and adhere to established laboratory safety protocols.[1] This document outlines best practices for the disposal of this compound, taking into account its intended use for research purposes only.[1]
This compound Identification and Hazard Summary
For quick reference, the following table summarizes key information for this compound.
| Identifier | Information |
| Product Name | This compound |
| CAS Number | 2724962-58-5 |
| Molecular Formula | C22H26FN3O2 |
| Molecular Weight | 383.46 g/mol |
| GHS Classification | Not a hazardous substance or mixture |
| Identified Uses | For research use only, not for human or veterinary use[1] |
Standard Operating Procedure for this compound Disposal
Given that this compound is a research compound, a conservative approach to disposal is recommended. The following procedure is based on general best practices for laboratory chemical waste disposal and should be followed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing, such as a lab coat
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired solid this compound and any grossly contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container.
-
The container should be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solution, absorb the liquid with a non-reactive absorbent material like diatomite or universal binders.
-
Place the absorbent material into the designated solid hazardous waste container.
-
Do not dispose of liquid this compound solutions down the drain.
-
-
Empty Containers:
-
"Empty" containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies. Scratch out all personal or identifying information on the label before disposal.[3]
-
Step 3: Decontamination
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol or another appropriate solvent.
-
Collect all decontamination materials (e.g., wipes, absorbent pads) and place them in the designated solid hazardous waste container.
Step 4: Storage and Labeling of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."
Step 5: Final Disposal
-
Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cinsebrutinib
For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling and disposal of Cinsebrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. Developed for researchers, scientists, and drug development professionals, these guidelines are designed to minimize exposure risk and ensure a safe laboratory environment.
While a Safety Data Sheet (SDS) from AbMole BioScience classifies this compound as a non-hazardous substance, this is highly atypical for a potent pharmaceutical compound. Therefore, a conservative approach to handling is strongly recommended, treating it as a potent compound with potential hazards until more comprehensive safety data becomes available. This guide is based on best practices for handling potent pharmaceutical compounds and data from other BTK inhibitors.
I. Core Safety and Handling Protocols
Given the potent nature of BTK inhibitors, all handling of this compound should occur in a designated area with restricted access. Engineering controls are the primary means of exposure reduction.
A. Engineering Controls:
-
Primary Containment: All weighing and initial dilutions of solid this compound must be performed in a certified chemical fume hood or a powder containment hood. For solution-based work, a standard chemical fume hood is required.
-
Ventilation: Ensure adequate room ventilation with a minimum of 6-12 air changes per hour. The designated handling area should be under negative pressure relative to adjacent spaces.
B. Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contamination occurs. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects personal clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended when handling the powder. | Minimizes the risk of inhaling aerosolized powder. |
C. Decontamination and Disposal:
-
Decontamination: All surfaces and equipment must be decontaminated after use. A solution of 1% sodium hypochlorite followed by a rinse with 70% ethanol is recommended.
-
Waste Disposal: All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste in clearly labeled, sealed containers. Follow all institutional and local regulations for hazardous waste disposal.
II. Experimental Workflow for Safe Handling
The following workflow is designed to minimize exposure at each step of a typical experimental process involving this compound.
Figure 1. A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
III. Hazard Comparison of BTK Inhibitors
To underscore the importance of cautious handling, the following table summarizes the known hazards of other BTK inhibitors. It is prudent to assume this compound may possess similar properties.
| BTK Inhibitor | Known Hazards |
| Ibrutinib | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation, Suspected of causing cancer, May damage fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure, Very toxic to aquatic life with long-lasting effects.[1] |
| Zanubrutinib | Causes skin and serious eye irritation, May cause respiratory irritation.[2] |
| Fenebrutinib | Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage, May cause allergy or asthma symptoms or breathing difficulties if inhaled, May cause respiratory irritation, Suspected of causing genetic defects, Suspected of damaging fertility or the unborn child, Causes damage to organs, May cause long-lasting harmful effects to aquatic life.[3] |
IV. Emergency Procedures
A. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.
B. Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
C. Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
D. Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Disclaimer: This document provides guidance based on available information and general safety principles for potent compounds. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS for this compound when it becomes available and adhere to all institutional and regulatory safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
